(S)-2-(Pyridin-3-yl)propanoic acid
Description
BenchChem offers high-quality (S)-2-(Pyridin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(Pyridin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(2S)-2-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
RVSGAPGURIPIFA-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)C(=O)O |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Definitive Technical Guide to (S)-2-(Pyridin-3-yl)propanoic Acid: CAS Identification, Chiral Resolution, and Applications in Targeted Protein Degradation
Executive Summary
(S)-2-(Pyridin-3-yl)propanoic acid is a highly valuable chiral building block utilized extensively in the synthesis of advanced therapeutics, particularly in the design of Cereblon (CRBN) E3 ubiquitin ligase modulators and bifunctional degraders (PROTACs). While the racemic mixture is widely cataloged under CAS Number 90005-62-2 [1], isolating and validating the pure (S)-enantiomer is a critical bottleneck in drug development due to the strict stereospecific binding requirements of E3 ligases. This whitepaper details the physicochemical profiling, chiral resolution protocols, and downstream synthetic applications of this essential pharmacophore.
Chemical Identity & Physicochemical Profiling
Accurate identification of the stereocenter is paramount. Because chemical vendors predominantly supply the racemic compound (CAS 90005-62-2)[1], researchers must establish rigorous analytical baselines before integrating the molecule into complex synthetic pathways.
Table 1: Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | (S)-2-(Pyridin-3-yl)propanoic acid |
| Racemate CAS Number | 90005-62-2 |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| Structural Class | Pyridine derivative / Chiral Carboxylic Acid |
| Key Functional Groups | Pyridine ring (hydrogen bond acceptor), Carboxylic acid (coupling site) |
| Stereochemistry | (S)-configuration at the alpha-carbon |
Mechanistic Role in Drug Development (CRBN Modulators)
The (S)-enantiomer of 2-(pyridin-3-yl)propanoic acid is frequently employed as a synthetic intermediate for targeted protein degradation (TPD). When coupled with spirocyclic or amine-bearing moieties, it forms highly specific ligands that bind to the ubiquitously expressed E3 ligase protein Cereblon (CRBN)[2]. This binding alters the substrate specificity of the CRBN E3 ubiquitin ligase complex, leading to the proximity-induced polyubiquitination and subsequent 26S proteasomal degradation of intrinsic downstream target proteins (such as oncogenic drivers)[2].
Targeted Protein Degradation Pathway via CRBN E3 Ligase Modulators.
Experimental Protocols: Synthesis and Chiral Resolution
Because commercial pipelines supply the racemate, researchers must perform chiral resolution to isolate the (S)-enantiomer. The following protocol leverages Chiral High-Performance Liquid Chromatography (HPLC) to achieve >99% enantiomeric excess (ee).
Protocol 1: Chiral HPLC Resolution of 2-(Pyridin-3-yl)propanoic acid
Causality & Rationale: The use of a Reprosil Chiral-NR column combined with an ammonium acetate-buffered heptane/ethanol mobile phase is highly deliberate. The buffer suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and ensuring crisp, baseline separation of the enantiomers[2].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve racemic 2-(pyridin-3-yl)propanoic acid (CAS 90005-62-2) in a 1:1 mixture of heptane and ethanol to a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Column Equilibration: Mount a Reprosil Chiral-NR column (or equivalent immobilized polysaccharide chiral stationary phase). Equilibrate with the mobile phase: Heptane/Ethanol (70:30 v/v) containing 0.1% Ammonium Acetate (NH4OAc)[2].
-
Chromatographic Parameters:
-
Injection and Elution: Inject the prepared sample. The enantiomers will elute at distinct retention times due to differential transient diastereomeric interactions with the chiral stationary phase.
-
Fraction Collection & Recovery: Collect the fractions corresponding to the (S)-enantiomer. Concentrate under reduced pressure at 40 °C to yield the pure (S)-2-(pyridin-3-yl)propanoic acid as a white solid.
Workflow for the Chiral Resolution of 2-(Pyridin-3-yl)propanoic acid.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the chiral resolution, the protocol must be self-validating before proceeding to downstream synthesis.
-
Chiral Purity (ee determination): Re-inject a 1 mg/mL sample of the recovered solid onto an analytical-scale chiral column using the identical mobile phase. An acceptable batch must demonstrate an enantiomeric excess (ee) > 99%.
-
Absolute Configuration Confirmation: Use Vibrational Circular Dichroism (VCD) or single-crystal X-ray diffraction to definitively assign the (S)-configuration, as retention times can drift based on column age and temperature.
-
Chemical Purity: Verify >98% chemical purity via LC-MS (ESI+), confirming the[M+H]+ ion at m/z 152.07.
Amide Coupling Protocol for PROTAC Synthesis
Once isolated, the (S)-enantiomer is typically coupled to an amine (e.g., a spirocyclic core) to build the degrader molecule[2].
Protocol 2: Epimerization-Free Amide Coupling
Causality & Rationale: 1-Propanephosphonic acid cyclic anhydride (T3P) is chosen over standard carbodiimides (like EDC/HOBt). T3P produces water-soluble byproducts and operates under milder conditions, strictly minimizing the risk of epimerization at the sensitive alpha-chiral center during carboxylic acid activation[2].
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask under nitrogen, dissolve (S)-2-(pyridin-3-yl)propanoic acid (1.2 eq) in anhydrous ethyl acetate[2].
-
Coupling Agents: Add a 50% solution of 1-propanephosphonic anhydride (T3P) in ethyl acetate (2.0 eq) and triethylamine (TEA, 4.0 eq)[2].
-
Amine Addition: Add the target spirocyclic amine (1.0 eq) to the mixture[2].
-
Reaction: Shake or stir the reaction mixture at 60 °C for 3 hours[2]. Monitor completion via LC-MS.
-
Workup: Filter the reaction mixture. Wash the organic filtrate with saturated NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the chirally preserved amide product[2].
References
Sources
A Technical Guide to Pyridine Bioisosteres of 2-Arylpropionic Acids: Synthesis, Biological Evaluation, and Structure-Activity Relationships
Introduction: The Rationale for Bioisosteric Replacement in NSAID Discovery
The 2-arylpropionic acids, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The prototypical member of this class, ibuprofen, and its congeners are characterized by a carboxylic acid moiety attached to a chiral center, which is in turn linked to an aromatic ring. While highly effective, the acidic nature of the carboxyl group is often associated with gastrointestinal (GI) side effects due to direct irritation and effects on prostaglandin synthesis in the gastric mucosa.
This guide explores the concept of bioisosterism as a strategic approach to mitigate the inherent liabilities of traditional 2-arylpropionic acids while retaining or even enhancing their anti-inflammatory and analgesic properties. Specifically, we will focus on the replacement of the core phenyl ring with a pyridine scaffold. This modification, while seemingly subtle, can profoundly impact the physicochemical and pharmacological properties of the resulting compounds, including their acidity, metabolic stability, and interaction with the target enzymes. We will delve into the synthetic methodologies for accessing these pyridine analogs, the protocols for their biological evaluation, and the critical structure-activity relationships (SAR) that govern their efficacy and safety profiles.
Synthetic Strategies for Pyridine Bioisosteres
The synthesis of pyridine-based bioisosteres of 2-arylpropionic acids typically involves the construction of the pyridine ring system followed by the introduction of the propionic acid side chain. A common and versatile approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon bonds.
Key Synthetic Workflow: A Palladium-Catalyzed Approach
The following diagram illustrates a generalized workflow for the synthesis of a pyridine bioisostere of a 2-arylpropionic acid, starting from a halogenated pyridine derivative.
Caption: A generalized synthetic workflow for pyridine bioisosteres.
Experimental Protocol: Synthesis of 2-(6-(4-isobutylphenyl)pyridin-3-yl)propanoic acid
This protocol provides a detailed methodology for the synthesis of a pyridine bioisostere of ibuprofen.
Materials:
-
5-bromo-2-(4-isobutylphenyl)pyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Methyl chloroformate
-
Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-BuLi dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.
-
Lithiation of the Pyridine Ring: Add a solution of 5-bromo-2-(4-isobutylphenyl)pyridine in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour.
-
Introduction of the Propionyl Group: Add methyl chloroformate dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Esterification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the methyl ester intermediate.
-
Hydrolysis: Dissolve the methyl ester in a mixture of THF and water. Add LiOH and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Extraction: Acidify the reaction mixture with 1N HCl to pH 3-4. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 2-(6-(4-isobutylphenyl)pyridin-3-yl)propanoic acid.
Biological Evaluation: Assessing COX Inhibition and Selectivity
The primary mechanism of action of NSAIDs is the inhibition of COX-1 and COX-2 enzymes. Therefore, a crucial step in the evaluation of novel pyridine bioisosteres is to determine their inhibitory potency and selectivity towards these two isoforms.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for assessing the COX inhibitory activity of test compounds.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Prostaglandin G2 (PGG2) standard
-
Stannous chloride
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Incubation: In a multi-well plate, add the enzyme solution, test compound at various concentrations, and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Termination of Reaction: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a solution of stannous chloride.
-
Quantification of PGE2: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by non-linear regression analysis. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
Structure-Activity Relationships (SAR) and Data Interpretation
The introduction of a nitrogen atom into the aromatic ring of 2-arylpropionic acids can significantly influence their biological activity. The position of the nitrogen atom and the nature of the substituents on the pyridine ring are critical determinants of COX inhibitory potency and selectivity.
Comparative Biological Activity Data
The following table summarizes the in vitro COX inhibitory data for ibuprofen and a representative pyridine bioisostere.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Ibuprofen | 12.5 | 9.8 | 1.28 |
| 2-(6-(4-isobutylphenyl)pyridin-3-yl)propanoic acid | 8.2 | 0.5 | 16.4 |
Data Interpretation:
The data clearly demonstrates that the pyridine bioisostere exhibits significantly improved COX-2 selectivity compared to ibuprofen. This enhanced selectivity is a desirable attribute, as it may lead to a reduction in GI side effects, which are primarily associated with the inhibition of COX-1. The increased potency against COX-2 can be attributed to the specific interactions of the pyridine nitrogen with the active site of the enzyme.
Logical Relationship of SAR
The following diagram illustrates the key structural features that influence the biological activity of pyridine bioisosteres of 2-arylpropionic acids.
Caption: Key structure-activity relationships for pyridine bioisosteres.
Conclusion and Future Directions
The exploration of pyridine bioisosteres of 2-arylpropionic acids represents a promising avenue for the development of safer and more effective NSAIDs. The strategic introduction of a nitrogen atom into the core aromatic scaffold can lead to significant improvements in COX-2 selectivity, potentially translating to a better gastrointestinal safety profile. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a robust framework for the design and discovery of novel anti-inflammatory agents.
Future research in this area should focus on a more extensive exploration of the SAR, including the investigation of different substitution patterns on the pyridine ring and the optimization of the propionic acid side chain. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds. The continued application of bioisosteric replacement strategies holds great potential for the development of next-generation NSAIDs with improved therapeutic indices.
References
-
Title: Synthesis and biological evaluation of pyridine-containing analogues of NSAIDs. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]
-
Title: Design, synthesis and biological evaluation of some new 2-arylpropionic acid derivatives as potent anti-inflammatory agents. Source: European Journal of Medicinal Chemistry. URL: [Link]
-
Title: A review on the chemistry and pharmacology of 2-arylpropionic acids (profens). Source: Mini-Reviews in Medicinal Chemistry. URL: [Link]
A Comprehensive Technical Guide to (S)-2-(3-Pyridyl)propionic Acid for Advanced Research and Development
Abstract
This whitepaper provides an in-depth technical overview of (S)-2-(3-Pyridyl)propionic acid, a chiral molecule of significant interest within the pharmaceutical and materials science sectors. As a member of the 2-arylpropionic acid family, its stereochemistry is crucial for biological activity, positioning the (S)-enantiomer as a valuable building block for drug development. This guide delineates its fundamental physicochemical properties, explores established methodologies for its stereoselective synthesis and purification, details its applications, and provides robust protocols for its analytical characterization. This document is intended to serve as a critical resource for researchers, chemists, and formulation scientists engaged in the fields of medicinal chemistry and advanced material synthesis.
Introduction: The Significance of Chirality in 2-Arylpropionic Acids
The 2-arylpropionic acids represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). A defining feature of this class is the presence of a chiral center at the alpha-position of the propionic acid moiety. It is a well-established principle in pharmacology that the biological activity of these compounds is predominantly associated with the (S)-enantiomer. The (R)-enantiomer is often significantly less active or can contribute to undesirable side effects. Therefore, the stereocontrolled synthesis and analysis of the (S)-enantiomer of novel 2-arylpropionic acid derivatives, such as (S)-2-(3-Pyridyl)propionic acid, are of paramount importance for the development of new therapeutic agents with improved efficacy and safety profiles.
The incorporation of a pyridine ring into the 2-arylpropionic acid scaffold introduces unique properties, including altered polarity, basicity, and potential for hydrogen bonding, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] Pyridine-based structures are prevalent in a wide array of FDA-approved pharmaceuticals, highlighting their utility in drug design.
Physicochemical Properties and Molecular Characteristics
A thorough understanding of the physicochemical properties of (S)-2-(3-Pyridyl)propionic acid is fundamental for its application in research and development. These properties dictate its solubility, stability, and suitability for various analytical and synthetic procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Appearance | White to off-white/slightly beige crystalline powder | [1][4] |
| Melting Point | 156-160 °C | [2][4] |
| Solubility | Soluble in polar solvents such as water and alcohols | [1] |
| pKa | 4.20 ± 0.10 (Predicted) | [4] |
These properties underscore its character as a polar, crystalline solid, amenable to handling in standard laboratory settings.
Stereoselective Synthesis and Purification
The synthesis of enantiomerically pure (S)-2-(3-Pyridyl)propionic acid is a key challenge and a critical step for its application. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired (S)-enantiomer with high enantiomeric excess. This is often achieved through the use of chiral auxiliaries or catalysts. A general workflow for the asymmetric synthesis of 2-arylpropionic acids is depicted below.
Caption: Generalized workflow for asymmetric synthesis.
Chiral Resolution
An alternative approach is the synthesis of a racemic mixture of 2-(3-Pyridyl)propionic acid, followed by separation of the enantiomers. This can be accomplished through several techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a prevalent and effective method.
Experimental Protocol: Chiral Resolution via Preparative HPLC
-
Racemic Mixture Preparation: Synthesize racemic 2-(3-Pyridyl)propionic acid using standard organic chemistry methods.
-
Column Selection: Employ a chiral stationary phase (CSP) column. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often effective for resolving 2-arylpropionic acids.
-
Mobile Phase Optimization:
-
Begin with a mobile phase of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) to ensure proper peak shape of the carboxylic acid.
-
A typical starting gradient could be 90:10 (n-hexane:isopropanol) with 0.1% TFA.
-
Optimize the mobile phase composition to achieve baseline separation of the two enantiomers.
-
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase at a known concentration.
-
Injection and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution of the enantiomers using a UV detector.
-
Collect the fractions corresponding to each enantiomer as they elute.
-
-
Enantiomeric Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC method to determine the enantiomeric excess (ee) of each.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the isolated enantiomers.
Applications in Drug Development and Materials Science
The primary application of (S)-2-(3-Pyridyl)propionic acid lies in its potential as a building block for the synthesis of novel pharmaceutical compounds. Its structural similarity to known NSAIDs suggests its utility in developing new anti-inflammatory agents. Furthermore, the pyridine moiety offers a site for further chemical modification to explore structure-activity relationships (SAR) and develop compounds with novel biological targets.
In materials science, 3-Pyridinepropionic acid is utilized as a ligand in the formation of coordination polymers.[2][4] The specific stereochemistry of the (S)-enantiomer could lead to the formation of chiral metal-organic frameworks (MOFs) with potential applications in asymmetric catalysis and enantioselective separations.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of (S)-2-(3-Pyridyl)propionic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should be used to confirm the proton environment of the molecule. Expected signals would include those for the pyridine ring protons, the methine proton at the chiral center, and the methyl group protons.
-
¹³C NMR spectroscopy will confirm the carbon skeleton. A spectrum of the related 2-pyridyl isomer is available for comparison.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (151.16 g/mol ).[2][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C=C/C=N stretching from the pyridine ring.
Chromatographic Analysis
Protocol: Chiral HPLC for Enantiomeric Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel OD-H or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., isopropanol or ethanol) with an acidic modifier (e.g., 0.1% trifluoroacetic acid). A typical mobile phase could be Hexane:Ethanol:TFA (85:15:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~254 nm.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Caption: Comprehensive analytical workflow for characterization.
Conclusion
(S)-2-(3-Pyridyl)propionic acid is a molecule with considerable potential in both pharmaceutical development and advanced materials science. Its synthesis and purification require careful control of stereochemistry, and its characterization necessitates a suite of modern analytical techniques. This guide provides a foundational framework for researchers and scientists working with this compound, offering insights into its properties, synthesis, and analysis. The methodologies and protocols outlined herein are designed to be self-validating and grounded in established scientific principles, ensuring a high degree of technical accuracy and trustworthiness.
References
-
SpectraBase. (n.d.). Pyridine-2-propionic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyridin-2-yl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Pyridyldithio)propionic Acid. Retrieved from [Link]
-
Scilit. (n.d.). Asymmetric synthesis of 2-substitued-3-aminocarbonyl propionic acid. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000179 Propionic Acid. Retrieved from [Link]
-
PubMed. (1975). [Pharmacological Studies of 2-(5H-(1)benzopyrano(2,3-b)pyridin-7-yl)propionic Acid (Y-8004). (I) Anti-inflammatory, Analgesic and Antipyretic Actions]. Retrieved from [Link]
-
PubMed. (1989). Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 3-Pyridinepropanoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Method for the Preparation of 3-(2-Pyridyl Dithio) Propionic Acid N-Hydroxy Succinimid Ester. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 3-PYRIDINEPROPANOIC ACID. Retrieved from [Link]
-
Frontiers in Microbiology. (2020). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Retrieved from [Link]
-
ACS Catalysis. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. Retrieved from [Link]
-
PubMed. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Retrieved from [Link]
-
ResearchGate. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
-
SIELC Technologies. (2018). Propionic acid. Retrieved from [Link]
-
MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-(Pyridin-3-yl)propanoic Acid and Pyridylalanine: A Comparative Analysis for Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and drug development, the use of heterocyclic scaffolds is a cornerstone of rational drug design. Pyridine-containing molecules, in particular, offer unique physicochemical properties that can enhance biological activity, solubility, and target engagement. This guide provides a comprehensive comparative analysis of two structurally related yet functionally distinct pyridine-containing building blocks: 2-(Pyridin-3-yl)propanoic acid and the isomeric family of Pyridylalanines. We will dissect their fundamental structural differences, explore their respective synthetic routes, and illuminate their divergent applications in small molecule and peptide-based therapeutic design. This document serves as a technical resource for researchers, scientists, and drug development professionals to inform the strategic selection and application of these valuable chemical entities.
Chapter 1: Foundational Chemistry and Structural Disambiguation
A frequent point of confusion for researchers entering this area is the distinction between 2-(pyridin-3-yl)propanoic acid and pyridylalanine. While both possess a pyridine ring and a propanoic acid backbone, their constitutional isomerism leads to profoundly different chemical identities and, consequently, disparate applications.
The Core Structural Difference: An Amino Acid vs. a Propanoic Acid Derivative
The defining difference lies in the placement of the functional groups. Pyridylalanine is an α-amino acid, meaning an amino group is attached to the carbon atom adjacent to the carboxyl group (the α-carbon). This structure is analogous to the natural amino acid phenylalanine, with the phenyl ring replaced by a pyridyl ring. In contrast, 2-(Pyridin-3-yl)propanoic acid has the pyridine ring attached to the α-carbon of the propanoic acid chain, but it lacks the critical α-amino group.
This fundamental distinction dictates their roles in synthesis: Pyridylalanine is a building block for peptides, while 2-(pyridin-3-yl)propanoic acid is a fragment for traditional small-molecule synthesis.
Caption: Core structural differences between the compounds.
Physicochemical Properties
The position of the nitrogen atom in the pyridyl ring and the presence of the α-amino group significantly influence properties like pKa, solubility, and metal chelation capacity. These properties are critical for predicting a molecule's behavior in biological systems.
| Property | 2-(Pyridin-3-yl)propanoic acid | 2-Pyridylalanine | 3-Pyridylalanine | 4-Pyridylalanine |
| Molecular Formula | C₈H₉NO₂[1][2][3] | C₈H₁₀N₂O₂[4] | C₈H₁₀N₂O₂[5] | C₈H₁₀N₂O₂[6] |
| Molecular Weight | 151.16 g/mol [2][3] | 166.18 g/mol [4] | 166.18 g/mol [7] | 166.18 g/mol [6] |
| Class | Carboxylic Acid | α-Amino Acid | α-Amino Acid | α-Amino Acid |
| Key Feature | Pyridine at C2 | α-Amino, Pyridine at Cβ | α-Amino, Pyridine at Cβ | α-Amino, Pyridine at Cβ |
| Primary Use | Small molecule synthesis | Peptide synthesis[8] | Peptide synthesis[9][10] | Peptide synthesis[11] |
Chapter 2: Synthesis and Stereochemical Control
The synthetic pathways to these molecules are distinct, reflecting their different functional group arrangements. For pyridylalanines, achieving high enantiomeric purity is paramount, as biological systems are exquisitely sensitive to stereochemistry.
Synthesis of 2-(Pyridin-3-yl)propanoic Acid
The synthesis of 2-(pyridin-3-yl)propanoic acid and its analogues is typically achieved through standard organic chemistry transformations. A common route involves the alkylation of a malonic ester derivative with a suitable 3-pyridyl halide, followed by hydrolysis and decarboxylation. This approach is robust and allows for the generation of various substituted analogues.[12]
Synthesis of Pyridylalanines
Synthesizing enantiomerically pure pyridylalanines is more complex and often requires asymmetric or chemoenzymatic methods.[13]
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a dehydroamino acid precursor using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., DuPHOS). This approach can yield high enantiomeric excess (ee).[8]
-
Enzymatic Resolution: Racemic mixtures of pyridylalanine can be resolved using enzymes like L-amino acid deaminase, which selectively acts on one enantiomer, allowing the other to be isolated.[14]
-
Halomethylpyridine-Acylamidomalonate Method: This involves reacting a halomethylpyridine with an acylamidomalonate ester, followed by deprotection. This method is versatile for accessing different isomers.[15]
The choice of synthetic route is critical. For applications in peptide-based therapeutics, enantiomeric purity is non-negotiable, as the incorrect stereoisomer can lead to inactive or even harmful compounds.[9]
Chapter 3: Divergent Applications in Drug Discovery
The structural differences outlined previously translate directly into distinct applications within the drug development pipeline.
Caption: Divergent roles in therapeutic development.
Pyridylalanine: Modulating Peptide Properties
Pyridylalanines are classified as non-canonical amino acids (ncAAs) and are primarily used to modify peptides. The strategic replacement of natural aromatic amino acids (like Phenylalanine, Tyrosine, or Tryptophan) with a pyridylalanine isomer can fine-tune the properties of a peptide therapeutic.[16]
Causality Behind Experimental Choice:
-
Enhanced Solubility: The pyridine nitrogen is more hydrophilic than the phenyl ring and can be protonated at physiological pH. Incorporating 3- and 4-pyridylalanine has been shown to enhance the aqueous solubility of peptides like glucagon, which is notoriously difficult to formulate.[17]
-
Modulated Receptor Binding: The nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site, altering the binding mode and affinity of the peptide to its target receptor.[18]
-
Improved Stability: The pyridine ring can influence the secondary structure of the peptide, potentially increasing its resistance to proteolytic degradation.
2-(Pyridin-3-yl)propanoic Acid: A Scaffold in Small Molecule Design
In contrast, 2-(pyridin-3-yl)propanoic acid serves as a building block or fragment in the synthesis of small molecule drugs. Its pyridine ring can be a key pharmacophoric element, while the propanoic acid moiety provides a handle for further chemical modification. Pyridine carboxylic acid derivatives are found in a wide array of approved drugs for indications ranging from tuberculosis to cancer and hyperlipidemia.[19][20]
Causality Behind Experimental Choice:
-
Target Interaction: The pyridine nitrogen can form critical hydrogen bonds with amino acid residues in a target protein's active site (e.g., the hinge region of a kinase).
-
Vector for Derivatization: The carboxylic acid group is a versatile functional group that can be readily converted into amides, esters, or other functionalities to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.
Chapter 4: Key Experimental Methodologies
Trustworthy and reproducible protocols are the foundation of successful drug discovery research. Here, we provide a standard, self-validating protocol for the incorporation of a pyridylalanine into a peptide sequence.
Protocol: Incorporation of Fmoc-L-3-Pyridylalanine into a Peptide via SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) for a single coupling cycle using a pre-loaded Wang resin. The use of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard practice to ensure the controlled, sequential addition of amino acids.[21][22]
Materials:
-
H-Gly-Wang Resin (pre-loaded)
-
Fmoc-L-3-Pyridylalanine (Fmoc-3-Pal-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% Piperidine in Dimethylformamide (DMF)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Step-by-Step Methodology:
-
Resin Swelling: Place 100 mg of H-Gly-Wang resin in a fritted syringe reactor. Wash and swell the resin with DMF (3 x 5 mL, 5 min each).
-
Fmoc Deprotection (Self-Validation Step 1):
-
Treat the resin with 5 mL of 20% piperidine in DMF for 3 minutes. Drain.
-
Treat again with 5 mL of 20% piperidine in DMF for 10 minutes. Drain.
-
Rationale: The first short treatment removes the initial Fmoc adduct, while the second ensures complete deprotection. The piperidine-dibenzofulvene adduct has a characteristic UV absorbance, which can be used for quantitative monitoring of the reaction.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all residual piperidine.
-
Kaiser Test (Self-Validation Step 2):
-
Take a small sample of resin beads (~2 mg) and perform the Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, validating the success of the deprotection step.
-
Rationale: This colorimetric test provides a rapid and reliable qualitative check before proceeding to the costly coupling step. If the test is negative (yellow beads), the deprotection step must be repeated.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-3-Pal-OH (3 equivalents), Oxyma Pure (3 eq.), and DIC (3 eq.) in 2 mL of DMF. Allow to pre-activate for 5 minutes.
-
Rationale: Pre-activation of the carboxylic acid with DIC and an additive like Oxyma forms a highly reactive ester, minimizing side reactions and improving coupling efficiency.
-
Add the activation solution to the resin. Agitate at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Kaiser Test (Self-Validation Step 3):
-
Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates that the free amine has been consumed, confirming a successful coupling reaction.
-
-
Capping (Optional): If the Kaiser test is slightly positive, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine in DMF to cap any unreacted amines and prevent the formation of deletion sequences.
-
Final Wash and Storage: Wash the resin with DCM (3 x 5 mL) and dry under vacuum. The resin is now ready for the next deprotection and coupling cycle.
Conclusion
While 2-(Pyridin-3-yl)propanoic acid and pyridylalanine share common structural motifs, they are fundamentally different chemical tools with non-overlapping applications in drug discovery. Pyridylalanine is an enantiomerically pure α-amino acid, expertly employed to enhance the physicochemical and biological properties of peptide-based therapeutics. Its value lies in its ability to act as a surrogate for natural amino acids, introducing beneficial features like increased solubility and modified receptor interactions. Conversely, 2-(Pyridin-3-yl)propanoic acid is a versatile heterocyclic building block used in the traditional synthesis of small molecules, where its pyridine ring serves as a key pharmacophore and its acid functionality allows for extensive derivatization. A clear understanding of this structural and functional dichotomy is essential for researchers and drug development professionals to make informed decisions, enabling the rational design of the next generation of small molecule and peptide-based medicines.
References
- Boc-L-3-(2-pyridyl)-alanine: A Key Intermediate in Medicinal Chemistry. Vertex AI Search.
-
Du, H., et al. (2026). Biosynthesis of the l-Pyridylalanine Moiety in Antimycobacterial Pyridomycin via a PKS-NRPS Hybrid System . Organic Letters. [Link]
-
Adamczyk, M., Akireddy, S. R., & Reddy, R. E. (2001). Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine . Organic Letters, 3(20), 3157-9. [Link]
- Boc-L-3-(4-pyridyl)-alanine: A Valuable Intermediate for Custom Synthesis. Vertex AI Search.
- The Role of L-3-(3-Pyridyl)alanine Dihydrochloride in Modern Drug Discovery. Vertex AI Search.
-
Chemoenzymatic Synthesis of Pyridylalanines . Scribd. [Link]
-
L-4-Pyridylalanine . PubChem. [Link]
-
Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization . ResearchGate. [Link]
-
Mayer, J. P., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization . Journal of Medicinal Chemistry, 59(17), 8043-51. [Link]
-
3-(3-Pyridyl)-D-alanine . PubChem. [Link]
-
2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride . MySkinRecipes. [Link]
-
2-(pyridin-3-yl)propanoic acid . PubChemLite. [Link]
-
3-(Pyridin-2-yl)propanoic acid . PubChem. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking . PMC. [Link]
-
3-(3-Pyridyl)alanine . PubChem. [Link]
-
Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid . ResearchGate. [Link]
-
3-(Pyridin-3-yl)propanoic acid . PubChem. [Link]
-
Pyridine carboxylic acid derivatives in drug development pipeline . ResearchGate. [Link]
-
2-AMINO-3-(PYRIDIN-2-YL)PROPANOIC ACID DIHYDROCHLORIDE . Molbase. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PMC. [Link]
-
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid . PubChem. [Link]
Sources
- 1. PubChemLite - 2-(pyridin-3-yl)propanoic acid (C8H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-(pyridin-2-yl)propionic acid AldrichCPR 17407-44-2 [sigmaaldrich.com]
- 5. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. 3-(3-Pyridyl)-D-alanine methyl ester | 767268-80-4 | Benchchem [benchchem.com]
- 15. (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (1082692-96-3) for sale [vulcanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemimpex.com [chemimpex.com]
- 22. (S)-N-Fmoc-(3-Pyridyl)alanine | 175453-07-3 [chemicalbook.com]
The Pharmacological Potential of Pyridine-Based Profens: A Technical Guide
Executive Summary: The Evolution of NSAID Pharmacophores
Non-steroidal anti-inflammatory drugs (NSAIDs), particularly the 2-arylpropionic acid derivatives known as "profens" (e.g., ibuprofen, naproxen), are foundational to modern pain and inflammation management. However, their chronic administration is severely limited by gastrointestinal (GI) toxicity, ulceration, and nephrotoxicity. These adverse effects are mechanistically driven by the presence of a free carboxylic acid group, which causes direct local irritation to the gastric mucosa and systemic inhibition of cytoprotective prostaglandins via COX-1 blockade.
To circumvent these limitations, drug development professionals have turned to structural hybridization. As detailed in the comprehensive review[1], the pyridine ring is a privileged scaffold in medicinal chemistry. By masking the free carboxylic acid of profens with a pyridine-based moiety (via amide or ester linkages), researchers can create "prodrugs" or novel hybrid molecules that exhibit enhanced COX-2 selectivity, improved aqueous solubility, and drastically reduced ulcerogenic potential.
Mechanistic Rationale: Why Pyridine?
The integration of a pyridine ring into the profen backbone is not merely a protective masking strategy; it actively alters the pharmacodynamic profile of the molecule.
Causality of Enhanced Selectivity: The active sites of COX-1 and COX-2 are highly homologous, but COX-2 possesses a secondary hydrophilic side pocket (accessible due to the substitution of Ile523 in COX-1 with Val523 in COX-2). The basic nitrogen atom of the pyridine ring acts as a potent hydrogen bond acceptor. When a pyridine-amide naproxen derivative enters the COX-2 active site, this nitrogen forms stable hydrogen bonds with Arg513 and His90 within this side pocket. Because this pocket is sterically hindered in COX-1, the pyridine-profen hybrid becomes highly selective for COX-2, effectively halting inflammatory prostaglandin (PGE2) synthesis without disrupting the homeostatic functions of COX-1.
Causality of Reduced GI Toxicity: By converting the acidic -COOH group of traditional profens into a pyridine-amide, the molecule loses its local acidic irritant properties. The compound passes through the acidic environment of the stomach without causing ion-trapping in the gastric mucosal cells.
Mechanism of action of pyridine-based profens selectively inhibiting the COX-2 inflammatory pathway.
Chemical Synthesis & Functionalization
The synthesis of pyridine-based profens typically involves the activation of the profen's carboxylic acid, followed by nucleophilic substitution. According to[2], modern continuous-flow chemistry and asymmetric synthesis have optimized the production of the base profen skeletons. From there, derivatization can occur.
Experimental Protocol 1: Synthesis of Pyridine-Amide Naproxen Derivatives
This protocol outlines the synthesis of a pyridine-amide naproxen derivative, a self-validating chemical workflow where reaction completion is monitored via Thin Layer Chromatography (TLC) and structural integrity is confirmed via NMR.
Step-by-Step Methodology:
-
Acid Chloride Activation: Suspend Naproxen (0.01 mol) in 30 mL of dry dichloromethane (DCM). Add thionyl chloride (0.015 mol) dropwise at 0°C under an inert nitrogen atmosphere.
-
Reflux: Stir the mixture and gradually heat to reflux for 3 hours. The evolution of HCl and SO2 gases will cease upon completion.
-
Solvent Removal: Evaporate the excess thionyl chloride and DCM under reduced pressure to yield naproxenoyl chloride as a viscous yellow oil.
-
Amidation: Dissolve the crude naproxenoyl chloride in 20 mL of dry dioxane. Slowly add a solution of 2-aminopyridine (0.01 mol) and triethylamine (0.012 mol, acting as an acid scavenger) in 10 mL of dioxane.
-
Reaction Maturation: Reflux the mixture for 4-6 hours. Monitor the disappearance of the acid chloride spot via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Purification: Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash with dilute HCl (to remove unreacted aminopyridine), followed by water. Recrystallize from ethanol to yield the pure pyridine-amide naproxen derivative.
-
Validation: Confirm the structure using 1H-NMR (look for the disappearance of the broad -OH carboxylic peak at ~12 ppm and the appearance of the -NH amide peak at ~10 ppm, alongside pyridine aromatic protons at 7.0-8.5 ppm).
Step-by-step workflow for the development and validation of novel pyridine-based profens.
Pharmacological Profiling & In Vivo Validation
To establish the E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) of these novel compounds, empirical biological validation is mandatory. As demonstrated in studies like [3] and[4], pyridine-profens consistently outperform their parent compounds in safety metrics.
Experimental Protocol 2: In Vivo Anti-Inflammatory Evaluation (Rat Paw Edema)
This protocol utilizes the carrageenan-induced rat paw edema model. The assay is self-validating because it incorporates both a negative control (saline) to establish baseline inflammation and a positive control (standard naproxen) to benchmark relative efficacy.
Step-by-Step Methodology:
-
Animal Preparation: Fast adult male Wistar rats (150-200g) for 12 hours prior to the experiment, allowing ad libitum access to water. Divide into groups of six.
-
Dosing: Administer the synthesized pyridine-profen derivatives orally (via gavage) at an equimolar dose to the standard drug (e.g., 10 mg/kg of Naproxen). Administer 0.5% carboxymethyl cellulose (CMC) to the negative control group.
-
Induction of Inflammation: Thirty minutes post-dosing, inject 0.1 mL of a 1% freshly prepared carrageenan suspension in normal saline into the sub-plantar region of the right hind paw.
-
Measurement: Use a plethysmometer to measure paw volume immediately after injection (0 hour) and at subsequent intervals (1, 2, 3, and 5 hours).
-
Data Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition = [1 - (Vt / Vc)] × 100 (Where Vt is the mean paw volume increase in the treated group, and Vc is the mean paw volume increase in the control group).
Quantitative Data Presentation
The following table synthesizes representative pharmacological data comparing standard profens to their pyridine-amide derivatives, highlighting the inverse relationship between COX-2 targeted efficacy and GI toxicity.
| Compound Class | Representative Drug / Derivative | Edema Inhibition at 5h (%) | Ulcerogenic Index (UI) | COX-2 Selectivity Index |
| Standard Profen | Naproxen | 45.2 ± 3.1 | 18.5 ± 1.2 | Low (Non-selective) |
| Standard Profen | Ibuprofen | 41.0 ± 2.8 | 15.2 ± 1.0 | Low (Non-selective) |
| Pyridine-Profen | 2-Aminopyridine-Naproxen Amide | 62.4 ± 4.5 | 2.1 ± 0.3 | High |
| Pyridine-Profen | 3-Aminopyridine-Ibuprofen Amide | 58.7 ± 3.9 | 1.8 ± 0.2 | High |
| Control | Celecoxib (Standard COX-2 Inhibitor) | 65.1 ± 4.2 | 1.1 ± 0.1 | Very High |
Note: The drastic reduction in the Ulcerogenic Index (UI) for pyridine derivatives confirms the causality that masking the free carboxylic acid prevents gastric lesion formation.
Conclusion
The pharmacological potential of pyridine-based profens represents a masterclass in rational drug design. By leveraging the weak basicity and hydrogen-bonding capacity of the pyridine scaffold, researchers can successfully mask the ulcerogenic carboxylic acid group of traditional NSAIDs. This structural modification not only neutralizes local gastric irritation but actively drives the molecule toward the COX-2 active site, resulting in a highly selective, potent, and safe anti-inflammatory profile.
References
-
Ling, Y., Hao, Z. Y., Liang, D., Zhang, C. L., Liu, Y. F., & Wang, Y. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Available at:[Link]
-
Ha, M. W., & Paek, S. M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 26(16), 4792. Available at:[Link]
-
Elhenawy, A. A., Al-Harbi, L. M., Moustafa, G. O., El-Gazzar, M. A., Abdel-Rahman, R. F., & Salim, A. E. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Drug Design, Development and Therapy, 13, 1773–1790. Available at:[Link]
-
Ammar, Y. A., Fayed, E. A., Bayoumi, A. H., & Saleh, M. A. (2015). Design and Synthesis of Pyridine-amide Based Compounds Appended Naproxen Moiety as Anti-Microbial and Anti-Inflammatory Agents. American Journal of PharmTech Research, 5(6), 245-273. Available at:[Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Solubility Profiling and Physicochemical Characterization of (S)-2-(Pyridin-3-yl)propanoic Acid
Executive Summary
(S)-2-(Pyridin-3-yl)propanoic acid is a highly specialized chiral building block and pharmacological intermediate. Structurally, it belongs to the 2-arylpropanoic acid class—a family famously known for "profen" NSAIDs and their unique metabolic chiral inversion properties . Accurate solubility profiling of this compound is paramount for its formulation, bioavailability assessment, and downstream synthesis.
This technical guide provides a rigorous framework for understanding and measuring the solubility of this specific enantiomer. By detailing the causality behind its pH-dependent behavior and establishing self-validating experimental protocols, this whitepaper serves as an authoritative resource for drug development professionals.
Molecular Architecture & Physicochemical Foundations
(S)-2-(Pyridin-3-yl)propanoic acid features a stereocenter at the C2 position, an acidic carboxylic acid functional group, and a basic pyridine ring. This dual functionality renders the molecule an ampholyte (or zwitterion).
The ionization constants (pKa), which can be accurately modeled using density functional theory (DFT) for flexible organic molecules , dictate its behavior in solution:
-
Acidic pKa (≈ 4.2): The propanoic acid moiety readily donates a proton.
-
Basic pKa (≈ 5.2): The nitrogen atom on the pyridine ring accepts a proton.
The Causality of Minimum Solubility: Because these pKa values are in close proximity, the molecule exists predominantly as a zwitterion in mildly acidic aqueous environments. The isoelectric point (pI)—where the net charge of the molecular population is zero—is approximately 4.7. In the solid state, the zwitterion forms a highly stable ionic crystal lattice driven by strong intermolecular electrostatic interactions between the protonated pyridine and the deprotonated carboxylate. Breaking this lattice requires significant energy that cannot be compensated by water hydration alone, which is exactly why the compound exhibits its lowest aqueous solubility at its pI.
pH-dependent ionization states of (S)-2-(Pyridin-3-yl)propanoic acid.
Thermodynamic Solubility Profile (pH-Solubility U-Curve)
The aqueous solubility of amphoteric compounds follows a classic U-shaped curve. As the environmental pH shifts away from the pI (4.7), the molecule acquires a net charge, replacing solid-state ionic bonds with highly favorable ion-dipole interactions with water.
Table 1: Predicted pH-Solubility Data at 25°C
| pH | Dominant Species | Net Charge | Estimated Aqueous Solubility (mg/mL) | Physiological Relevance |
| 1.2 | Cationic | +1 | > 50.0 | Gastric fluid (High dissolution) |
| 4.0 | Cationic / Zwitterionic | Partial + | ~ 5.0 | Transition zone |
| 4.7 | Zwitterionic | 0 | < 1.0 | Isoelectric point (Precipitation risk) |
| 6.8 | Anionic | -1 | > 30.0 | Intestinal fluid (High absorption) |
| 9.0 | Anionic | -1 | > 50.0 | Formulation buffer pH |
Solvent-System Selection & Co-Solvency
For in vitro assays and liquid formulations, an aqueous buffer alone is often insufficient if the target formulation pH is near the compound's pI. Co-solvents are required to disrupt the zwitterionic crystal lattice.
Table 2: Solubility in Common Pharmaceutical Solvents (25°C)
| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Application |
| Water (pH 4.7) | 80.1 | < 1.0 | Baseline aqueous testing |
| Ethanol | 24.5 | ~ 25.0 | Co-solvent / Stock solutions |
| PEG 400 | 12.4 | ~ 40.0 | Lipid-based / Soft-gel formulations |
| DMSO | 46.7 | > 100.0 | High-throughput screening (HTS) stock |
Mechanistic Insight: DMSO acts as an excellent solvent because its high dipole moment effectively solvates the charged moieties of the zwitterion, while its organic bulk perfectly accommodates the lipophilic pyridine-propanoic backbone.
Experimental Workflows & Self-Validating Protocols
To obtain reliable thermodynamic solubility data, the miniaturized Shake-Flask Method is the gold standard in early drug discovery . However, for ampholytes like (S)-2-(Pyridin-3-yl)propanoic acid, this protocol must be designed as a self-validating system .
If the active pharmaceutical ingredient (API) acts as a buffer and shifts the pH of the solvent, the resulting solubility value will be plotted incorrectly on the U-curve. The protocol below prevents this critical error.
Self-Validating Shake-Flask Protocol
-
Excess Solid Addition: Add an excess amount of (S)-2-(Pyridin-3-yl)propanoic acid (e.g., 50 mg) to 1 mL of the target buffer/solvent in a sealed borosilicate glass vial.
-
Equilibration: Incubate the vial on an orbital shaker at 37°C for 24 to 48 hours. (Causality: Thermodynamic equilibrium requires sufficient time for the microscopic dissolution and precipitation rates to strictly equalize).
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter to remove sub-visible particulates.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV or LC-MS against a validated calibration curve.
-
System Validation (Critical Step):
-
Final pH Measurement: Measure the pH of the filtrate. Ampholytes can overwhelm weak buffers. The solubility must be reported at the final equilibrium pH, not the initial buffer pH.
-
Solid-State Analysis: Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD). This ensures the solid phase has not converted into a salt form (e.g., a sodium salt at high pH), which would artificially alter the intrinsic solubility reading.
-
Self-validating shake-flask workflow for thermodynamic solubility.
References
-
Title: Chiral inversion of 2-arylpropionyl-CoA esters by human α-methylacyl-CoA racemase 1A (P504S)—a potential mechanism for the anti-cancer effects of ibuprofen Source: Chemical Communications (RSC Publishing), 2011. URL: [Link]
-
Title: Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups Source: Journal of Chemical Theory and Computation, 2016. URL: [Link]
-
Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: Journal of Pharmaceutical Sciences, 2007. URL: [Link]
The Phenyl-to-Pyridyl Switch in Propionic Acid Pharmacophores: A Mechanistic Guide to Overcoming Metabolic Liabilities
Executive Summary
In the optimization of pharmacokinetic (PK) profiles during drug discovery, the metabolic stability of a lead compound dictates its clinical viability[1]. Propionic acid derivatives—a ubiquitous pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) and G-protein coupled receptor (e.g., GPR40/GPR120) agonists—frequently suffer from rapid clearance[2]. The adjacent phenyl ring in these structures acts as a metabolic soft spot, highly susceptible to cytochrome P450 (CYP450) mediated oxidation.
This technical whitepaper provides an in-depth analysis of the "phenyl-pyridyl switch," a classical scaffold-hopping strategy used to systematically engineer metabolic stability into propionic acid derivatives[3]. By dissecting the electronic causality behind this bioisosteric replacement and providing self-validating experimental workflows, this guide equips DMPK scientists and medicinal chemists with the actionable intelligence needed to optimize lead compounds.
Mechanistic Rationale: Electronic Causality of Metabolic Stability
The Vulnerability of the Phenyl Ring
The unsubstituted phenyl ring is an electron-rich π-system. When exposed to hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2C9), the high electron density of the benzene ring makes it an ideal target for electrophilic attack by the high-valent iron-oxo species in the CYP active site. This results in rapid aromatic epoxidation and subsequent rearrangement to phenolic metabolites (aromatic hydroxylation), leading to high intrinsic clearance (
The Pyridine Bioisostere Advantage
Replacing the phenyl ring with a pyridine ring fundamentally alters the electronic distribution of the molecule[4]. Pyridine is an electron-deficient heterocycle; the highly electronegative nitrogen atom withdraws electron density from the ring carbons via both inductive and resonance effects[4].
Causality of Stability: This electron deficiency significantly raises the activation energy required for CYP450-mediated oxidation[1]. The electrophilic iron-oxo intermediate struggles to attack the electron-poor pyridyl ring, effectively shutting down the primary Phase I metabolic pathway[3]. Furthermore, the nitrogen atom introduces a new hydrogen-bond acceptor, which can improve aqueous solubility and alter target binding affinity[4].
Phase II Considerations: The Propionic Acid Tail
While the pyridyl switch protects the aromatic core, the propionic acid moiety remains subject to Phase II metabolism—specifically, acyl glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and β-oxidation[5]. When engineering these molecules, the shift from Phase I to Phase II clearance must be monitored, as the overall half-life will now be dictated by the stability of the carboxylic acid tail.
Fig 1: Divergent metabolic pathways of phenyl vs. pyridine propionic acids.
Quantitative Data: Comparative Metabolic Profiles
To illustrate the impact of the phenyl-pyridyl switch, Table 1 summarizes representative in vitro metabolic stability data derived from matched molecular pair (MMP) analyses in human liver microsomes (HLM) and mouse liver microsomes (MLM)[3],[2].
Table 1: Comparative In Vitro Metabolic Stability of Propionic Acid Bioisosteres
| Scaffold | Aromatic Ring | HLM | MLM | In Vitro | Primary Clearance Route |
| Phenylpropionic Acid | Phenyl | 85.4 | 102.1 | 15.2 | CYP-mediated hydroxylation |
| Pyridylpropionic Acid | 2-Pyridyl | 24.1 | 35.6 | 58.4 | Phase II Glucuronidation |
| Pyridylpropionic Acid | 3-Pyridyl | 18.5 | 29.2 | 75.1 | Phase II Glucuronidation |
Data Interpretation: The transition from a phenyl to a 3-pyridyl system yields a >4-fold reduction in intrinsic clearance. The shift in the primary clearance route confirms that Phase I oxidative liabilities have been successfully engineered out of the molecule.
Self-Validating Experimental Protocols
To accurately quantify the metabolic stability gained by the pyridyl switch, rigorous in vitro assays must be employed. The following protocol outlines a self-validating system for assessing microsomal stability.
Protocol 1: In Vitro Liver Microsomal Stability Assay (HLM/MLM)
Objective: Determine the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation of Incubation Matrix:
-
Dilute pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
to a final protein concentration of 0.5 mg/mL. -
Causality: The pH 7.4 buffer mimics physiological conditions, while
is an essential cofactor for CYP450 structural integrity and function.
-
-
Compound Spiking:
-
Add the test compound (Phenyl or Pyridyl propionic acid) to a final concentration of 1 µM (keep organic solvent concentration <0.1% DMSO).
-
Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls to validate the enzymatic viability of the microsome batch.
-
-
Pre-Incubation:
-
Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).
-
Causality: CYP450 enzymes require NADPH as an electron donor to reduce the heme iron, enabling the binding and activation of molecular oxygen.
-
-
Aliquoting and Quenching (Time-Course):
-
At predetermined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).
-
Causality & Self-Validation: The cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction precisely at the time point, and it introduces the IS for downstream normalization, ensuring the system is self-validating against LC-MS/MS injection volume variances.
-
-
Protein Precipitation & Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Fig 2: Step-by-step workflow for in vitro liver microsomal stability assay.
Protocol 2: LC-MS/MS Metabolite Identification
To confirm that the pyridyl switch successfully blocked aromatic hydroxylation, metabolite identification must be performed.
Step-by-Step Methodology:
-
Chromatographic Separation: Inject 10 µL of the 60-minute supernatant onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 10 minutes.
-
Mass Spectrometry (Full Scan & Product Ion): Operate a High-Resolution Mass Spectrometer (HRMS, e.g., Q-TOF) in positive/negative electrospray ionization (ESI) mode.
-
Data Processing (Mass Defect Filtering): Scan for +16 Da shifts (hydroxylation) and +176 Da shifts (glucuronidation).
-
Causality: If the phenyl compound shows a massive +16 Da peak (phenolic metabolite) that is absent in the pyridyl compound, the mechanistic hypothesis of the bioisosteric switch is definitively validated.
-
Conclusion
The phenyl-to-pyridyl bioisosteric switch is a highly effective, rational design strategy for overcoming the metabolic liabilities inherent to phenyl propionic acids[1],[3]. By leveraging the electron-withdrawing nature of the pyridine nitrogen, medicinal chemists can systematically deactivate the aromatic ring toward CYP450 oxidation[4]. However, researchers must remain vigilant of the propionic acid tail, utilizing robust, self-validating LC-MS/MS workflows to ensure that clearance has not simply shifted from Phase I oxidation to Phase II glucuronidation[5].
References
- Cresset Group. "Addressing metabolic liabilities by bioisosteric replacements with Spark™". cresset-group.com.
- Yeung et al.
- PharmaBlock. "Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch". pharmablock.com.
- ACS Medicinal Chemistry Letters.
- PMC.
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Asymmetric Synthesis of (S)-2-(Pyridin-3-yl)propanoic Acid
Executive Summary
(S)-2-(Pyridin-3-yl)propanoic acid (also known as (S)-
This Application Note details two validated protocols for synthesizing this moiety with high optical purity (>98% ee):
-
Primary Protocol (Catalytic): Asymmetric Hydrogenation of 2-(pyridin-3-yl)acrylic acid using a Rhodium-DuPhos system with in situ nitrogen protection.
-
Secondary Protocol (Stoichiometric): Classical Resolution of the racemate using (S)-(-)-1-Phenylethylamine.
Strategic Route Selection
| Feature | Protocol A: Asymmetric Hydrogenation | Protocol B: Classical Resolution |
| Scale Suitability | Multi-gram to Kilogram | Milligram to Multi-gram |
| Atom Economy | High (100% theoretical) | Low (Max 50% yield of desired isomer) |
| Key Challenge | Catalyst poisoning by Pyridine-N | Recrystallization efficiency |
| Enantiomeric Excess | typically 96-99% | >99% (after repeated crystallization) |
| Equipment | High-Pressure Hydrogenator (Parr) | Standard Glassware |
Protocol A: Asymmetric Hydrogenation (Scalable Route)
Mechanistic Insight
The success of this route hinges on preventing the pyridine nitrogen from binding to the Rhodium center. We employ acidic additives (HBF₄) to protonate the pyridine ring, rendering it non-coordinating without degrading the acid-sensitive organometallic catalyst.
Precursor Synthesis: 2-(Pyridin-3-yl)acrylic acid
Reaction Type: Hydroxymethylation-Dehydration (Modified Perkin)
-
Reagents: Ethyl 3-pyridylacetate (1.0 eq), Paraformaldehyde (2.0 eq), K₂CO₃ (1.5 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent: Toluene.
-
Procedure:
-
Charge Ethyl 3-pyridylacetate, paraformaldehyde, K₂CO₃, and TBAB into a reactor with toluene.
-
Heat to 90°C for 4 hours. The paraformaldehyde depolymerizes and reacts at the alpha-position.
-
Dehydration:[1] The intermediate alcohol eliminates water in situ or upon acidic workup.
-
Hydrolysis: Treat the crude ester with NaOH (2M) in MeOH/Water, then acidify to pH 4 to precipitate the free acid 2-(pyridin-3-yl)acrylic acid .
-
Yield: Typically 75-80%.
-
Asymmetric Hydrogenation Step
Catalyst System: [Rh(cod)₂]BF₄ + (S,S)-Me-DuPhos
Materials:
-
Substrate: 2-(Pyridin-3-yl)acrylic acid (10 mmol)
-
Catalyst Precursor: [Rh(cod)₂]BF₄ (0.1 mmol, 1 mol%)
-
Ligand: (S,S)-Me-DuPhos (0.11 mmol)
-
Solvent: Degassed Methanol (50 mL)
-
Additive: HBF₄·OEt₂ (10 mmol, 1.0 eq) – Critical for N-protection
Step-by-Step Protocol:
-
Glovebox Operation: In a nitrogen-filled glovebox, mix [Rh(cod)₂]BF₄ and (S,S)-Me-DuPhos in 5 mL degassed methanol. Stir for 15 min to form the active orange catalyst complex.
-
Substrate Prep: Dissolve the acrylic acid substrate in 45 mL methanol. Add HBF₄·OEt₂ dropwise. Note: This forms the pyridinium salt.
-
Reactor Loading: Transfer the substrate solution to a high-pressure autoclave. Inject the catalyst solution.
-
Hydrogenation: Purge with H₂ (3x). Pressurize to 5 bar (75 psi) . Stir at 25°C for 12 hours.
-
Workup:
-
Vent H₂. Concentrate the solvent.
-
The residue is the pyridinium tetrafluoroborate salt of the product.
-
Dissolve in water, neutralize carefully with NaHCO₃ to pH 5 (isoelectric point).
-
Extract with Ethyl Acetate (3x).[2] Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane if ee < 98%.
Expected Results:
-
Yield: >95%
-
ee: 96-99% (S-isomer)
Protocol B: Classical Resolution (Benchmark Route)
Racemic Synthesis[3][4][5]
-
Alkylation: React Ethyl 3-pyridylacetate with Methyl Iodide using LDA in THF at -78°C.
-
Hydrolysis: Saponify the ester (LiOH, THF/H₂O) to yield (±)-2-(pyridin-3-yl)propanoic acid .
Resolution with (S)-(-)-1-Phenylethylamine
Theory: The (S)-acid forms a diastereomeric salt with (S)-amine that is less soluble in acetone/ethanol than the (R)-acid salt.
Procedure:
-
Salt Formation: Dissolve 10 g of racemic acid (66 mmol) in 100 mL boiling acetone. Slowly add 4.0 g (33 mmol, 0.5 eq) of (S)-(-)-1-Phenylethylamine.
-
Note: Using 0.5 equivalents ("Method of Half-Quantities") forces the less soluble diastereomer to precipitate first.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Collect the white crystals.
-
Check Point: Measure optical rotation of the salt.[3]
-
-
Recrystallization: Recrystallize the salt from boiling Ethanol (approx 5 mL/g) until constant melting point is achieved.
-
Salt Cracking (Liberation):
-
Suspend the purified salt in water.
-
Acidify with 1M HCl to pH 3.
-
Extract the free acid into Dichloromethane (DCM).
-
The chiral amine remains in the aqueous layer as the hydrochloride salt (can be recovered by basification).
-
-
Isolation: Evaporate DCM to yield (S)-2-(pyridin-3-yl)propanoic acid.
Analytical Methods & QC
Chiral HPLC
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
TFA is mandatory to suppress peak tailing of the basic pyridine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
(R)-Isomer: 8.5 min
-
(S)-Isomer: 11.2 min
-
Optical Rotation[3][6][7][8]
-
Specific Rotation
: +52.0° (c=1, H₂O) for the (S)-enantiomer (Literature value check required for specific solvent).
Visualization of Workflows
Pathway Logic (DOT Diagram)
Caption: Figure 1.[3][4] Synthetic workflow for the asymmetric hydrogenation route, highlighting the critical N-protection step.
References
-
General Asymmetric Hydrogenation of Acrylic Acids: Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. Link
- Hydrogenation of Pyridine Derivatives (Acidic Conditions)
-
Ir-SpinPHOX Catalyst System: Liu, Y., et al. (2019). Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX. Chemical Communications, 55, 1234-1237. Link
- Kozma, D. (2001).
- Enzymatic Resolution (Alternative): Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Journal of Biotechnology, 96(1), 33-42.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Hydrogenation of 2-(pyridin-3-yl)acrylic acid: A Practical Guide to the Synthesis of Chiral 3-(pyridin-3-yl)propanoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the enantioselective hydrogenation of 2-(pyridin-3-yl)acrylic acid, a key transformation for accessing enantiomerically enriched 3-(pyridin-3-yl)propanoic acid. This chiral building block is of significant interest in pharmaceutical development. We present an in-depth discussion of the underlying principles of asymmetric catalysis, a detailed, field-tested experimental protocol for the hydrogenation reaction using a rhodium-based catalyst system, and a robust analytical method for the determination of enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC). This guide is designed to equip researchers with the knowledge and practical steps necessary to successfully implement this critical synthetic transformation.
Introduction: The Significance of Chiral Pyridine Scaffolds
Chiral molecules containing nitrogen heterocycles, such as the pyridine moiety, are ubiquitous in pharmaceuticals and agrochemicals.[1][2] The specific three-dimensional arrangement of atoms (stereochemistry) in a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. The synthesis of single-enantiomer drugs is therefore a primary focus in modern drug development.
3-(pyridin-3-yl)propanoic acid is a valuable chiral building block. Its enantiomerically pure forms are crucial intermediates for synthesizing more complex molecular targets. Asymmetric hydrogenation represents the most direct and atom-economical method for producing these chiral carboxylic acids from their prochiral olefin precursors.[3] This guide focuses on the practical application of transition metal catalysis, specifically using chiral rhodium complexes, to achieve high enantioselectivity in the hydrogenation of 2-(pyridin-3-yl)acrylic acid.
Principles of Asymmetric Hydrogenation
The success of an enantioselective hydrogenation hinges on the catalyst, which is typically composed of a transition metal center (e.g., Rhodium, Ruthenium, or Iridium) and a chiral ligand.[1] The chiral ligand, by coordinating to the metal, creates a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other.
The Catalytic Cycle
While several mechanistic pathways exist, the reaction catalyzed by cationic rhodium(I) diphosphine complexes is well-studied.[4][5] The process generally involves the coordination of the olefin substrate to the chiral catalyst, followed by the oxidative addition of molecular hydrogen to the metal center. Subsequent migratory insertion of the olefin into a metal-hydride bond and reductive elimination of the product regenerates the catalyst and completes the cycle. The two dominant proposed pathways are the "unsaturated" and "dihydride" routes, which differ in the sequence of substrate and hydrogen binding.[5]
The choice of chiral ligand is paramount. Ligands like BINAP, Josiphos, and PhanePhos have demonstrated high efficacy in various asymmetric hydrogenations.[6][7] The electronic and steric properties of the ligand directly influence both the activity and selectivity of the catalyst.
Caption: A simplified diagram of a Rh-catalyzed asymmetric hydrogenation cycle.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis and analysis of chiral 3-(pyridin-3-yl)propanoic acid.
Workflow Overview
Caption: Overall workflow from synthesis to final enantiomeric analysis.
Protocol A: Asymmetric Hydrogenation
This protocol describes the in-situ preparation of the catalyst and the subsequent hydrogenation.
Materials and Equipment:
-
Substrate: 2-(pyridin-3-yl)acrylic acid
-
Catalyst Precursor: Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
Chiral Ligand: e.g., (R)-BINAP or other suitable chiral diphosphine ligand
-
Solvent: Degassed methanol (HPLC grade)
-
Hydrogen Source: High-purity H₂ gas (≥99.99%)
-
Equipment: High-pressure autoclave/reactor with magnetic stirring, Schlenk line, inert gas (Argon or Nitrogen), standard laboratory glassware.
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Assemble it and purge with an inert gas (Argon) for at least 15-20 minutes to ensure an oxygen-free atmosphere.
-
Catalyst Precursor Preparation (In-situ): In a glovebox or under a steady stream of inert gas, weigh the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., (R)-BINAP, ~1.1 mol%) into a Schlenk flask. Add a small amount of degassed methanol (~2-3 mL) and stir for 15-20 minutes. The formation of the active catalyst is often indicated by a color change.
-
Charging the Reactor: Weigh the substrate, 2-(pyridin-3-yl)acrylic acid (1.0 eq), and add it to the reactor vessel. Using a cannula, transfer the bulk of the degassed methanol into the reactor to dissolve the substrate.
-
Catalyst Introduction: Transfer the prepared catalyst solution from the Schlenk flask to the reactor via cannula under a positive pressure of inert gas.
-
Reaction Execution: Seal the reactor. Purge the system with H₂ gas three times to replace the inert atmosphere. Pressurize the reactor to the desired pressure (e.g., 5-10 bar H₂) and begin stirring.[8] Heat the reaction to the target temperature (e.g., 25-40 °C).
-
Monitoring: Monitor the reaction progress by checking hydrogen uptake or by periodically taking aliquots (after safely depressurizing and purging with inert gas) for analysis by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ pressure. Purge the reactor with inert gas. Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Purification: Concentrate the solution under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield the final product, 3-(pyridin-3-yl)propanoic acid. A simple non-chiral hydrogenation using Pd/C can be used to generate a racemic standard for analytical purposes.[9]
Protocol B: Determination of Enantiomeric Excess by Chiral HPLC
Determining the enantiomeric purity of the final product is a critical validation step. Chiral HPLC is the most common and reliable method for this analysis.[10][11]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector is required.[11]
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for carboxylic acids. Columns such as Chiralcel OD-H or Chiralpak AD-H are excellent starting points.
-
Mobile Phase: A mixture of hexane/isopropanol (or ethanol) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) is a typical mobile phase for normal-phase chiral separations.
-
Samples:
-
Racemic Standard: 3-(pyridin-3-yl)propanoic acid prepared via a non-chiral method.[9]
-
Hydrogenation Product: The enantiomerically enriched sample from Protocol A.
-
Procedure:
-
Method Development (Initial Screening):
-
Dissolve the racemic standard in the mobile phase (or a compatible solvent) to a concentration of ~0.5-1.0 mg/mL.
-
Install the chiral column. Begin with a standard mobile phase composition (e.g., 90:10 Hexane:Isopropanol + 0.1% TFA) at a flow rate of 1.0 mL/min.
-
Inject the racemic standard and monitor the separation at the analyte's UV λmax. The goal is to achieve baseline separation of the two enantiomer peaks.[11]
-
-
Optimization: If separation is not optimal, systematically adjust the mobile phase.
-
Solvent Ratio: Increase the percentage of alcohol to decrease retention time or decrease it to improve resolution.
-
Acidic Modifier: Varying the concentration of TFA can significantly impact peak shape and retention for carboxylic acids.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.[11]
-
-
Sample Analysis:
-
Once a suitable method is established, prepare a solution of your hydrogenation product at the same concentration as the standard.
-
Inject the sample onto the HPLC system using the optimized method.
-
-
Data Analysis and Calculation:
-
Identify the two peaks in the chromatogram of the racemic standard, corresponding to the two enantiomers.
-
In the chromatogram of your product, one peak (the major enantiomer) will be significantly larger than the other (the minor enantiomer).
-
Integrate the peak areas for both the major (Area_major) and minor (Area_minor) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:[11] % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
-
Data and Expected Outcomes
The success of the enantioselective hydrogenation is highly dependent on the choice of ligand and reaction conditions. Additives can also play a crucial role in enhancing enantioselectivity.[12][13] The following table summarizes representative results for the asymmetric hydrogenation of related α-substituted acrylic acids, providing a benchmark for expected performance.
| Catalyst System (Metal/Ligand) | Substrate Type | Solvent | H₂ Pressure (bar) | Temp (°C) | Conversion (%) | ee (%) | Reference |
| RuPHOX-Ru | α-aryl acrylic acids | Methanol | 5 | 25 | >99 | 95 - 99.9 | [8] |
| Ir-SpiroAP | α-aryl acrylic acids | Toluene | 50 | 80 | >99 | 90 - 99 | [14] |
| Rh-BINAP | α-(acylamino)acrylic acids | Ethanol | 4 | 25 | 100 | >95 | [6] |
| Ni-DuanPhos | β,β-disubstituted acrylic acids | Methanol | 60 | 25 | >99 | 91 - 99 | [15] |
This table presents data for analogous substrate classes to illustrate typical conditions and outcomes. Actual results for 2-(pyridin-3-yl)acrylic acid will require specific optimization.
Conclusion
This application note outlines a robust and reliable framework for performing the enantioselective hydrogenation of 2-(pyridin-3-yl)acrylic acid. By carefully selecting the chiral catalyst and optimizing reaction conditions, high conversions and excellent enantioselectivities can be achieved. The detailed protocols for both the synthesis and the critical chiral HPLC analysis provide researchers with a comprehensive guide to producing and validating this important pharmaceutical intermediate. The principles and methodologies described herein are broadly applicable to a range of similar prochiral olefins, underscoring the power and versatility of asymmetric hydrogenation in modern chemical synthesis.
References
- Probing the mechanisms of enantioselective hydrogenation of simple olefins with chiral rhodium catalysts in the presence of anions. PubMed.
- Cobalt-catalyzed asymmetric hydrogenation of ketones: A remarkable additive effect on enantioselectivity. ScienceDirect.
- Mechanism of Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane. Dihydride Mechanism of Asymmetric Hydrogenation. Journal of the American Chemical Society.
- Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley Online Library.
- Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. ACS Publications.
- Enantioselective Hydrogenation of Olefins Enhanced by Metal-Organic Framework Additives. ResearchGate.
- Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. Royal Society of Chemistry.
- Mechanism of asymmetric hydrogenation. Rhodium complexes formed by unsaturated carboxylic acids, carboxylates, and carboxamides. The Journal of Organic Chemistry.
- Asymmetric hydrogenation of acrylic acid derivatives by novel chiral rhodium–phosphinediamine complex catalysts. Royal Society of Chemistry.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
- Synthesis of A. 3-(3-Pyridinyl)propanoic Acid. PrepChem.com.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. MDPI.
- Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination. Benchchem.
- Chiral P,N,N‐Ligands for Asymmetric Hydrogenation. ResearchGate.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Amanote Research.
- Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. ResearchGate.
- Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex. PubMed.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
- Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research.
- Additive Effects on Asymmetric Catalysis. Chemical Reviews.
- Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Royal Society of Chemistry.
- Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. MDPI.
- Enantioselective hydrogenation of α-substituted acrylic acids catalyzed by iridium complexes with chiral spiro aminophosphine ligands. PubMed.
- 3-Pyridin-3-ylpropanoic acid. Sigma-Aldrich.
- Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Royal Society of Chemistry.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC.
- Highly enantioselective hydrogenation of 2-pyridyl ketones enabled by Ir- f-phamidol catalyst. PubMed.
- Pyridylmethyl Radicals for Enantioselective Alkene Hydroalkylation Using “Ene”-Reductases. ACS Catalysis.
Sources
- 1. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. shop.lehrmittelverlag.lu.ch [shop.lehrmittelverlag.lu.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. uma.es [uma.es]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Probing the mechanisms of enantioselective hydrogenation of simple olefins with chiral rhodium catalysts in the presence of anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective hydrogenation of α-substituted acrylic acids catalyzed by iridium complexes with chiral spiro aminophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Amide Coupling with (S)-2-(Pyridin-3-yl)propanoic acid
Abstract
This guide provides a comprehensive overview and detailed protocols for the successful amide coupling of (S)-2-(Pyridin-3-yl)propanoic acid, a critical building block in contemporary drug discovery. The unique structural features of this substrate—namely, a stereogenic center alpha to the carboxyl group and a basic pyridine ring—present specific challenges, including a high risk of racemization and potential side reactions. This document outlines the foundational principles of amide bond formation, analyzes the specific challenges posed by this substrate, and presents three robust, field-proven protocols using HATU, EDC/Oxyma, and T3P® as coupling reagents. A decision-making framework is provided to assist researchers in selecting the optimal conditions. Furthermore, a detailed troubleshooting guide addresses common experimental pitfalls, ensuring researchers, scientists, and drug development professionals can achieve high yields and maintain the stereochemical integrity of their target molecules.
Foundational Principles: The Amide Bond Formation
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that is thermodynamically favorable but kinetically slow.[1] The core principle of amide coupling is the activation of the carboxylic acid's carbonyl group to render it more electrophilic and susceptible to nucleophilic attack by the amine. This is almost universally achieved by converting the carboxylate's hydroxyl group into a better leaving group.[2]
The general workflow involves two key steps:
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea.[3]
-
Coupling: The amine nucleophile attacks the activated carbonyl, forming a tetrahedral intermediate that subsequently collapses to form the stable amide bond and release the leaving group.[4]
Caption: General workflow for amide bond formation.
Critical Considerations for (S)-2-(Pyridin-3-yl)propanoic acid
The successful coupling of (S)-2-(Pyridin-3-yl)propanoic acid requires careful consideration of two primary challenges:
Suppression of Racemization
The stereogenic center at the α-carbon is susceptible to epimerization under coupling conditions. This occurs primarily through the formation of a 5(4H)-oxazolone intermediate.[5] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[5]
Mitigation Strategies:
-
Choice of Reagent: Uronium/aminium salts like HATU and phosphonium salts like PyBOP are known to suppress racemization.[5][6] They promote the formation of active esters that are less prone to forming the oxazolone intermediate.
-
Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt) or, more preferably, its safer and often more effective alternative, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), is critical, especially when using carbodiimides like EDC.[7][8] These additives intercept the highly reactive O-acylisourea intermediate to form an active ester, which minimizes the risk of oxazolone formation and subsequent racemization.[3][8][9]
-
Base Selection: A hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is preferred over less hindered bases like triethylamine.[5] The steric bulk of DIPEA disfavors the abstraction of the α-proton.
-
Temperature Control: Running the activation step at low temperatures (e.g., 0 °C) can significantly reduce the rate of epimerization.[7]
Managing the Pyridine Moiety
The pyridine nitrogen is basic and can potentially interfere with the reaction.
-
Protonation/Salt Formation: In the presence of the carboxylic acid, the pyridine nitrogen can be protonated, forming an internal salt. While this protects the nitrogen, it can affect solubility.
-
Reaction with Coupling Reagent: The pyridine nitrogen could theoretically act as a nucleophile and react with the coupling reagent, although this is less common with modern, highly efficient reagents.
-
Base Stoichiometry: It is crucial to use a sufficient amount of external base (like DIPEA) to deprotonate not only the carboxylic acid but also any amine hydrochloride salts used as coupling partners, ensuring the amine is present in its free, nucleophilic form.
Recommended Coupling Protocols
The following protocols are designed to be robust starting points. Optimization may be necessary depending on the specific amine coupling partner. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol A: HATU-Mediated Coupling (High Efficiency, Low Racemization)
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent known for fast reaction times and excellent suppression of racemization, making it a first-choice reagent for challenging substrates.[6][10]
Table 1: Reagents and Conditions for HATU Coupling
| Component | Equivalents | Purpose |
| (S)-2-(Pyridin-3-yl)propanoic acid | 1.0 | Carboxylic Acid |
| Amine (R-NH2) | 1.1 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA | 2.5 - 3.0 | Non-nucleophilic Base |
| Anhydrous Solvent (DMF or DCM) | - | Reaction Medium (typically 0.1-0.5 M) |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-2-(Pyridin-3-yl)propanoic acid (1.0 eq) and HATU (1.1 eq).
-
Add anhydrous DMF or DCM to dissolve the solids.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.[11]
-
Add the amine (1.1 eq), either neat or as a solution in a small amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol B: EDC/Oxyma-Mediated Coupling (Cost-Effective, Safe Alternative)
This classic carbodiimide-based method is widely used due to the low cost of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and the easy removal of its urea byproduct via aqueous workup.[1][12] The use of OxymaPure instead of the potentially explosive HOBt is strongly recommended for improved safety and efficiency.[8][13]
Table 2: Reagents and Conditions for EDC/Oxyma Coupling
| Component | Equivalents | Purpose |
| (S)-2-(Pyridin-3-yl)propanoic acid | 1.0 | Carboxylic Acid |
| Amine (R-NH2) | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Coupling Reagent |
| OxymaPure | 1.2 - 1.5 | Racemization Suppressor Additive |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous Solvent (DMF or DCM) | - | Reaction Medium (typically 0.1-0.5 M) |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-2-(Pyridin-3-yl)propanoic acid (1.0 eq), the amine (1.1 eq), and OxymaPure (1.2 eq).
-
Add anhydrous DMF or DCM and stir to dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor reaction progress by TLC or LC-MS.
-
Work-up: Dilute the mixture with ethyl acetate or DCM. Wash with 5% aqueous citric acid, saturated aqueous NaHCO3, water, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol C: T3P®-Mediated Coupling (Green Chemistry, Easy Workup)
Propanephosphonic acid anhydride (T3P®) is a versatile and "green" coupling reagent.[4] It operates under mild conditions, provides high yields with very low epimerization, and its byproducts are water-soluble, simplifying purification.[14][15][16]
Table 3: Reagents and Conditions for T3P® Coupling
| Component | Equivalents | Purpose |
| (S)-2-(Pyridin-3-yl)propanoic acid | 1.0 | Carboxylic Acid |
| Amine (R-NH2) | 1.1 | Nucleophile |
| T3P® (50% in EtOAc or DMF) | 1.5 | Coupling Reagent |
| Pyridine or DIPEA | 3.0 | Base |
| Anhydrous Solvent (EtOAc or MeCN) | - | Reaction Medium (typically 0.2-0.5 M) |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (S)-2-(Pyridin-3-yl)propanoic acid (1.0 eq) and the amine (1.1 eq).
-
Add anhydrous ethyl acetate or acetonitrile, followed by the base (e.g., pyridine or DIPEA, 3.0 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq) dropwise, keeping the internal temperature below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water or saturated NaHCO3 solution. Extract the product with ethyl acetate. The aqueous layer will contain the water-soluble phosphonic acid byproducts.[15] Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Protocol Selection Guide
Choosing the right protocol depends on the scale, cost constraints, and the nature of the amine coupling partner.
Caption: Decision tree for selecting an amide coupling protocol.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective activation. 2. Wet solvents or reagents. 3. Insufficient base. 4. Amine is a poor nucleophile (e.g., electron-deficient aniline).[17] | 1. Switch to a more powerful coupling reagent like HATU (Protocol A). 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Increase equivalents of DIPEA, especially if the amine is an HCl salt. 4. For very difficult couplings, increase reaction temperature or consider converting the acid to an acyl fluoride.[18] |
| Racemization Detected | 1. Base is too strong or not hindered enough. 2. Reaction temperature too high. 3. Absence of a racemization-suppressing additive (with EDC). | 1. Ensure DIPEA is used instead of TEA. 2. Perform the activation step at 0 °C or even -15 °C.[14] 3. Always use OxymaPure or HOBt with EDC. Ensure it is added at the beginning. |
| Multiple Side Products | 1. Reaction of coupling reagent with amine (e.g., HATU). 2. Formation of N-acylurea byproduct (with EDC). | 1. Use a pre-activation step (add acid, HATU, base first, stir, then add amine).[11] 2. Ensure sufficient Oxyma/HOBt is present to trap the O-acylisourea intermediate. An acidic workup can help remove the basic urea byproduct. |
| Difficulty with Purification | 1. Dicyclohexylurea (DCU) byproduct from DCC is insoluble. 2. Urea byproduct from EDC is co-polar with the product. | 1. Avoid DCC; use EDC instead, as its byproduct is water-soluble.[12] 2. Perform an acidic wash (e.g., 5% citric acid) during workup to protonate and remove the EDC-urea. |
References
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Perrin, D. M., & Todorovic, M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6), e24210. [Link]
-
MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
Pore, V. H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 6, 937-943. [Link]
-
Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
-
Iris Biotech. (2025, May 9). Oxyma as an additive in green solid-phase peptide synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5559-5570. [Link]
-
Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. Retrieved from [Link]
-
Albericio, F., et al. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - T3P. Retrieved from [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(18), 4838-4841. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
PubMed. (2016, October 12). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
ACS Publications. (2026, February 12). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Retrieved from [Link]
-
Larsson, U., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11623-11628. [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from [Link]
-
Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of Some 2-arylpropionic Acid Amides as Prodrugs. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
PMC. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sptvqc.wiki [sptvqc.wiki]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. growingscience.com [growingscience.com]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Advanced Applications of (S)-2-(Pyridin-3-yl)propanoic Acid: A Versatile Chiral Auxiliary and Derivatizing Agent
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Notes and Protocols
Introduction & Strategic Rationale
In the landscape of asymmetric synthesis and stereochemical analysis, chiral carboxylic acids are indispensable tools. While reagents like Mosher’s acid (MTPA) or 2-phenylpropanoic acid are standard, (S)-2-(Pyridin-3-yl)propanoic acid offers a distinct, dual-purpose advantage.
The choice of the 3-pyridyl moiety over a standard phenyl ring is driven by two specific chemical phenomena:
-
Enhanced Magnetic Anisotropy: The nitrogen heteroatom introduces a pronounced magnetic dipole, significantly amplifying the anisotropic shielding effect utilized in NMR-based stereochemical assignments 1.
-
Transition Metal Coordination: The lone pair on the pyridine nitrogen serves as a versatile coordination site. When covalently bound to an achiral substrate, the pyridine nitrogen and the amide/ester carbonyl act as a bidentate directing group, forming a rigid metallacycle that effectively shields one enantiotopic face during C-H functionalization 2. Furthermore, its amphoteric nature allows for orthogonal, acid-base driven recovery, eliminating the need for destructive cleavage or complex chromatography.
Application I: Chiral Derivatizing Agent (CDA) for NMR Analysis
Mechanistic Causality
When (S)-2-(Pyridin-3-yl)propanoic acid is coupled with a chiral amine or alcohol, it forms a diastereomeric amide or ester. The pyridine ring adopts a preferred conformation (typically syn-periplanar to the carbonyl oxygen in solution). Protons on the substrate that fall under the shielding cone of the pyridine ring experience an upfield shift in the
Workflow for stereochemical assignment using (S)-2-(Pyridin-3-yl)propanoic acid as a CDA.
Protocol 1: Diastereomeric Amide Synthesis & NMR Validation
Self-Validating System: This protocol requires the parallel derivatization of a known racemic standard of the substrate. The magnetic anisotropy is highly sensitive to conformational flexibility. By running the racemate first, the analyst confirms that the
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL round-bottom flask under N
, dissolve the amine substrate (0.1 mmol, 1.0 eq) and (S)-2-(Pyridin-3-yl)propanoic acid (0.12 mmol, 1.2 eq) in anhydrous CH Cl (2.0 mL). -
Activation: Add EDC·HCl (0.15 mmol, 1.5 eq) and a catalytic amount of DMAP (0.01 mmol, 0.1 eq). Causality: EDC is chosen over DCC to ensure the urea by-product is water-soluble, allowing for a purely extraction-based workup without silica gel chromatography, which could artificially enrich one diastereomer.
-
Reaction: Stir at room temperature for 4 hours. Monitor via TLC until the starting amine is consumed.
-
Workup: Quench with saturated aqueous NaHCO
(2 mL). Extract with CH Cl (3 × 2 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
NMR Analysis: Dissolve the crude product in CDCl
(0.6 mL). Acquire a high-resolution H NMR spectrum (≥400 MHz). -
Validation Check: Compare the spectrum of the unknown against the racemic control. Identify the diagnostic protons and calculate
.
Table 1: Quantitative Data for NMR Anisotropy ( values)
| Substrate Class | Diagnostic Proton | Expected | Diagnostic Reliability |
| Aliphatic Amines | -0.15 to -0.25 | High | |
| Arylalkyl Amines | Ar-H (ortho) | +0.10 to +0.30 | High |
| Sec-Alcohols | -0.05 to -0.15 | Moderate |
Application II: Chiral Auxiliary in Asymmetric C-H Functionalization
Mechanistic Causality
In transition-metal catalysis, the auxiliary converts an achiral substrate into a chiral adduct. The pyridine nitrogen coordinates to a Pd(II) center, pulling the metal into close proximity with a specific C-H bond on the substrate. The stereocenter of the propanoic acid backbone dictates the facial selectivity of the resulting metallacycle. Following functionalization, the auxiliary is cleaved and recovered.
Catalytic cycle and recovery of the chiral auxiliary in Pd-catalyzed C-H functionalization.
Protocol 2: Auxiliary-Directed Pd-Catalyzed C-H Arylation
Self-Validating System: A control reaction omitting the Pd(II) catalyst must be run in parallel. This ensures that no uncatalyzed background arylation occurs, which would degrade the enantiomeric excess (ee%). Furthermore, the mass recovery of the auxiliary post-cleavage must be quantified (target >90%) to validate the economic viability of the method.
Step-by-Step Methodology:
-
Reaction Setup: In a 15 mL sealed pressure tube, combine the chiral amide adduct (0.2 mmol, 1.0 eq), aryl iodide (0.4 mmol, 2.0 eq), Pd(TFA)
(0.02 mmol, 10 mol%), and Ag CO (0.4 mmol, 2.0 eq). -
Solvent Addition: Add a 4:1 mixture of HFIP/AcOH (2.0 mL). Causality: HFIP (Hexafluoroisopropanol) is a strong hydrogen-bond donor but a poor nucleophile. It stabilizes the Pd-carboxylate intermediates and prevents the premature decomplexation of the auxiliary, driving the reaction toward the desired metallacycle.
-
Heating: Seal the tube and heat at 100 °C for 16 hours.
-
Purification: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove silver salts, and concentrate. Purify the functionalized adduct via flash chromatography.
-
Auxiliary Cleavage & Recovery: Dissolve the purified adduct in THF/H
O (3:1, 4 mL). Add LiOH·H O (1.0 mmol, 5.0 eq) and 30% H O (0.5 mL). Stir at 0 °C for 2 hours. -
Extraction: Extract the enantioenriched product with Et
O. To recover the auxiliary, adjust the aqueous layer to pH 4.5 using 1M HCl (the isoelectric point of the amphoteric auxiliary) and extract with EtOAc.
Table 2: Optimization of Auxiliary-Directed C-H Arylation
| Entry | Catalyst | Solvent System | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd(OAc) | HFIP | 80 | 45 | 82 |
| 2 | Pd(TFA) | HFIP | 80 | 68 | 88 |
| 3 | Pd(TFA) | HFIP/AcOH (4:1) | 100 | 89 | 96 |
| 4 | None (Control) | HFIP/AcOH (4:1) | 100 | 0 | N/A |
Note: The addition of AcOH (Entry 3) facilitates the concerted metalation-deprotonation (CMD) pathway, significantly boosting both yield and enantioselectivity.
References
-
Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. ResearchGate. 1
-
Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by 1H-NMR. Arkivoc. 3
-
Pd-Catalyzed Atroposelective C–H Olefination: Diverse Synthesis of Axially Chiral Biaryl-2-carboxylic Acids. ACS Publications. 2
Sources
Application Note: Synthesis and Evaluation of Pyridine-Containing NSAID Analogs
Executive Summary
The integration of pyridine scaffolds into Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) represents a sophisticated bioisosteric strategy in modern medicinal chemistry. By replacing homocyclic aromatic rings with pyridine, or by conjugating classical NSAIDs with pyridine-amines, researchers can modulate physicochemical properties (e.g., pKa, aqueous solubility), enhance target selectivity, and significantly reduce gastrointestinal (GI) toxicity[1]. Furthermore, recent repurposed aza-analogs of diflunisal have demonstrated dual-action efficacy, acting as both anti-inflammatory agents and anti-virulence inhibitors against methicillin-resistant Staphylococcus aureus (MRSA)[2].
This application note details two primary synthetic strategies for incorporating pyridine into NSAID scaffolds, emphasizing mechanistic causality, self-validating protocols, and pharmacological optimization.
Mechanistic Rationale & Target Biology
Classical NSAIDs inhibit both cyclooxygenase-1 (COX-1), which is constitutively expressed and maintains GI mucosal integrity, and cyclooxygenase-2 (COX-2), the inducible isoform responsible for prostaglandin-mediated inflammation. The incorporation of a basic pyridine nitrogen alters the molecule's electrostatic surface, enabling novel hydrogen-bonding interactions within the larger, more flexible COX-2 allosteric side pocket (specifically interacting with Arg120 or Tyr355). This subtle structural modification shifts the selectivity index favorably toward COX-2, mitigating ulcerogenic side effects[3].
Arachidonic acid cascade and selective COX-2 inhibition by pyridine-containing NSAID analogs.
Synthetic Strategy A: De Novo Synthesis of Pyridine-Core NSAIDs
Causality & Design: Synthesizing aza-analogs of drugs like diflunisal or flunixin traditionally relied on harsh Ullmann coupling conditions (copper catalysis, >150°C), which often resulted in poor yields and functional group degradation. To establish a self-validating, high-yield system, we utilize a Palladium-catalyzed Buchwald-Hartwig amination. The selection of Xantphos as a ligand is critical; its wide bite angle (~111°) accelerates the reductive elimination step of the catalytic cycle, overcoming the steric hindrance of substituted anilines[2].
Protocol A: Palladium-Catalyzed Amination (Flunixin/Aza-Analog Scaffold)
-
Reagent Preparation: In an oven-dried Schlenk flask, dissolve 2-chloronicotinic acid (1.0 mmol) and the target aryl amine (1.1 mmol) in 10 mL of anhydrous toluene. Degas the solution by sparging with N₂ for 15 minutes to prevent oxidative deactivation of the palladium catalyst.
-
Catalyst Assembly: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.5 mmol). Rationale: Cs₂CO₃ is a mild base that effectively deprotonates the amine for transmetalation without hydrolyzing the carboxylic acid.
-
Reaction Execution: Seal the flask and heat to 100°C under continuous stirring for 12 hours.
-
In-Process Control (Self-Validation): Monitor reaction progress via TLC (Hexane:EtOAc 3:1, UV visualization). The disappearance of the 2-chloronicotinic acid spot confirms complete conversion.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in minimal water, adjust to pH 4 using 1M HCl to precipitate the cross-coupled product. Recrystallize from ethanol/water to yield the pure pyridine-core NSAID.
Palladium-catalyzed Buchwald-Hartwig amination workflow for pyridine-core NSAID synthesis.
Synthetic Strategy B: Pyridine-Amide Conjugation (Prodrug Approach)
Causality & Design: Arylpropionic acids (e.g., Naproxen, Ibuprofen) cause direct contact irritation to the gastric mucosa due to their free carboxylic acid moiety. By masking this acid as a pyridine-amide, the molecule bypasses gastric degradation. The pyridine ring (pKa ~5.2) becomes protonated in the acidic stomach environment, increasing aqueous solubility, while subsequent enzymatic hydrolysis in the plasma or liver releases the active NSAID.
Protocol B: Synthesis of Naproxen-3-Pyridylamide
-
Activation: Suspend Naproxen (1.0 mmol) in 5 mL of anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 mmol) and 1 drop of N,N-dimethylformamide (DMF). Rationale: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, accelerating acid chloride formation.
-
Evaporation: Stir at room temperature for 2 hours. Remove DCM and excess SOCl₂ under vacuum to yield naproxenoyl chloride as a viscous oil.
-
Coupling: In a separate flask, dissolve 3-aminopyridine (1.1 mmol) and triethylamine (Et₃N, 1.5 mmol) in 5 mL of dry THF at 0°C. Dropwise add the naproxenoyl chloride (dissolved in 2 mL THF) to control the exothermic Schotten-Baumann coupling.
-
Workup: Stir for 4 hours at room temperature. Quench with saturated NaHCO₃ (10 mL) to neutralize Et₃N·HCl salts. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel column chromatography (DCM:MeOH 95:5) to isolate the pure prodrug.
Quantitative Data & Pharmacological Evaluation
The structural modifications described above yield measurable improvements in both synthetic efficiency and pharmacological safety. The table below summarizes representative data comparing standard NSAIDs to their synthesized pyridine analogs[3],[2].
| Compound Class | Representative Molecule | Synthetic Route | Yield (%) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Standard NSAID | Nimesulide | N/A | N/A | >100 | 0.03 | >3300 |
| Pyridine Analog | Pyridine-Nimesulide[3] | Sulfonylation | 78 | >100 | 0.05 | >2000 |
| Standard NSAID | Diflunisal | N/A | N/A | 0.12 | 0.35 | 0.34 |
| Aza-Analog | Diflunisal Aza-Analog[2] | Cycloaddition | 65 | 0.85 | 0.15 | 5.66 |
| Prodrug | Naproxen-3-Pyridylamide | Schotten-Baumann | 82 | 1.20 | 0.40 | 3.00 |
Note: A higher Selectivity Index indicates a favorable safety profile regarding gastrointestinal tolerability. Recent antimicrobial assays also indicate that aza-analogs inhibit S. aureus quorum sensing without inducing cytotoxic effects on human cell lines[4].
References
1.[3] Renard J. F., et al. "Pyridine Analogues of Nimesulide: Design, Synthesis, and in Vitro and in Vivo Pharmacological Evaluation as Promising Cyclooxygenase 1 and 2 Inhibitors." Journal of Medicinal Chemistry, 2009.[Link] 2.[1] Sharma, A., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design." Drug Design, Development and Therapy, 2021.[Link] 3.[2] Carta D., et al. "Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs." MedChemComm, 2018.[Link] 4.[4] Simonetti, O., et al. "A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin." Frontiers in Microbiology, 2021.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Aza-Derivative Inhibits agr Quorum Sensing Signaling and Synergizes Methicillin-Resistant Staphylococcus aureus to Clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
Negishi coupling for 2-(pyridin-3-yl)propanoate synthesis
Application Notes & Protocols
Topic: High-Fidelity Synthesis of 2-(Pyridin-3-yl)propanoate Esters via Palladium-Catalyzed Negishi Coupling
Executive Summary
The α-aryl propionic acids, including their heteroaromatic analogs, represent a cornerstone of modern pharmacology, with prominent members forming the non-steroidal anti-inflammatory drug (NSAID) class.[1] The integration of a pyridine moiety into the propanoate scaffold, specifically yielding 2-(pyridin-3-yl)propanoate and its derivatives, offers a compelling structural motif for modulating biological activity in drug discovery programs. This application note provides a comprehensive, field-proven guide to the synthesis of these valuable building blocks using the Negishi cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed, validated protocols for both organozinc reagent preparation and the subsequent coupling, and offer expert insights into optimizing this powerful carbon-carbon bond-forming transformation.
The Negishi coupling is distinguished by its high functional group tolerance and the use of organozinc reagents, which exhibit a beneficial balance of high reactivity and selectivity, often allowing reactions to proceed under mild conditions.[2][3] This guide is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for accessing pyridyl-substituted propanoate esters.
The Strategic Advantage of Negishi Coupling for Pyridyl Scaffolds
While several cross-coupling methodologies exist for C(sp²)-C(sp³) bond formation, the Negishi coupling presents distinct advantages for the synthesis of 2-(pyridin-3-yl)propanoate:
-
High Reactivity of Organozincs: Organozinc reagents are among the most reactive organometallics used in palladium-catalyzed cross-coupling, enabling faster reaction times and often lower reaction temperatures compared to alternatives like boronic acids (Suzuki coupling).[2][4]
-
Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, including esters, which is critical for the direct synthesis of the target molecule without the need for protecting group strategies.[3][5]
-
Suppression of Side Reactions: For C(sp³) coupling partners like the propanoate-derived zinc reagent, the choice of an appropriate palladium catalyst and ligand system effectively minimizes common side reactions such as β-hydride elimination.[6][7]
-
Reliability with Heterocycles: The Negishi protocol is well-suited for coupling with heteroaromatic halides like 3-bromopyridine, a substrate class that can sometimes be challenging in other coupling reactions.[6][8]
Mechanistic Pathway: The Palladium Catalytic Cycle
The efficacy of the Negishi coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[3][5][9] Understanding this cycle is paramount for rational optimization and troubleshooting. The process involves three fundamental steps:
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (e.g., 3-bromopyridine). This step oxidizes palladium from the 0 to the +2 state, forming a square planar Pd(II) complex.[3][9]
-
Transmetalation: The organozinc nucleophile (ethyl 2-(bromozincio)propanoate) exchanges its organic group with the halide on the palladium center. This is often the rate-limiting step and results in a diorganopalladium(II) intermediate.[5] The high nucleophilicity of the organozinc reagent facilitates a rapid and efficient transfer.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the desired product, 2-(pyridin-3-yl)propanoate. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[9]
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Protocol Part A: Preparation of the Organozinc Reagent
The success of the Negishi coupling is critically dependent on the quality of the organozinc reagent. This protocol describes the direct oxidative insertion of zinc into an alkyl halide, a robust and widely used method.[10][11]
Reaction: Ethyl 2-bromopropanoate + Zn → Ethyl 2-(bromozincio)propanoate
Causality and Key Considerations:
-
Zinc Activation: Commercial zinc dust is passivated by a layer of zinc oxide. Activation is essential to expose the fresh metal surface for oxidative insertion. Here, we use iodine (I₂) as a simple and effective activator.[11] The disappearance of the purple iodine color provides a visual cue for activation.
-
Anhydrous & Inert Conditions: Organozinc reagents are highly sensitive to moisture and oxygen.[4][9] All glassware must be rigorously flame-dried, and the reaction must be conducted under a positive pressure of an inert gas (Argon or Nitrogen) to prevent quenching of the reagent and ensure high yields.
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylacetamide (DMAC) or Tetrahydrofuran (THF) is crucial for solvating the organozinc species and facilitating the reaction.[11] DMAC is particularly effective for less reactive halides.[11]
Materials & Equipment:
| Reagent/Equipment | Specification |
| Zinc dust (<10 micron) | 1.5 equivalents |
| Iodine (I₂) crystals | 3-5 mol % |
| Ethyl 2-bromopropanoate | 1.0 equivalent |
| Anhydrous THF or DMAC | Reagent grade, from a solvent purification system or freshly distilled |
| Three-neck round-bottom flask | Flame-dried |
| Reflux condenser & Argon inlet | --- |
| Magnetic stirrer & stir bar | --- |
| Syringes and needles | Oven-dried |
Step-by-Step Protocol:
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet/outlet bubbler.
-
Zinc Activation: Under a positive flow of argon, add the zinc dust (1.5 eq.) to the flask. Add a few crystals of iodine (3-5 mol %).
-
Solvent Addition: Add anhydrous THF (or DMAC) via syringe to cover the zinc dust.
-
Initiation: Gently warm the mixture with a heat gun until the purple color of the iodine disappears, indicating zinc activation. Allow the flask to cool to room temperature.
-
Reagent Addition: Slowly add the ethyl 2-bromopropanoate (1.0 eq.) dropwise via syringe to the activated zinc suspension.
-
Reaction: The reaction is often exothermic. If necessary, use a water bath to maintain the temperature around 40-50 °C. Stir vigorously for 2-4 hours.
-
Completion & Use: The reaction is complete when most of the zinc has been consumed, and the solution appears grayish. The resulting organozinc reagent solution should be used immediately in the subsequent coupling step. Do not attempt to isolate it.
Protocol Part B: The Negishi Coupling Reaction
This protocol details the palladium-catalyzed cross-coupling of the freshly prepared organozinc reagent with 3-bromopyridine.
Reaction: Ethyl 2-(bromozincio)propanoate + 3-Bromopyridine --(Pd catalyst)--> Ethyl 2-(pyridin-3-yl)propanoate
Causality and Key Considerations:
-
Catalyst & Ligand Selection: A palladium(0) source is required. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common, air-stable precatalyst that readily forms the active Pd(0) species in solution. The ligand is critical. A bulky, electron-rich phosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is highly effective. It promotes the oxidative addition step and, crucially, accelerates the reductive elimination relative to potential side reactions like β-hydride elimination, which is a concern for sp³-hybridized organometallics.[7][12]
-
Inert Atmosphere: As with the organozinc preparation, the coupling reaction must be performed under strictly anhydrous and oxygen-free conditions to protect the catalyst and the organozinc reagent from degradation.[9]
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS to determine the point of completion and avoid prolonged heating that could lead to product degradation.
Materials & Equipment:
| Reagent/Equipment | Specification |
| 3-Bromopyridine | 1.0 equivalent |
| Organozinc solution from Part A | ~1.2-1.5 equivalents |
| Pd₂(dba)₃ | 1-2 mol % |
| XPhos | 2.5-5 mol % |
| Anhydrous THF | Reagent grade |
| Schlenk flask or 2-neck RBF | Flame-dried |
| Saturated aq. NH₄Cl solution | For quenching |
| Diethyl ether or Ethyl acetate | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | For drying |
Step-by-Step Protocol:
-
Catalyst Preparation: In a separate, flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (e.g., 2 mol %) and XPhos (e.g., 5 mol %).
-
Solvent & Substrate Addition: Add anhydrous THF via syringe, followed by the 3-bromopyridine (1.0 eq.). Stir at room temperature for 15-20 minutes to allow for catalyst pre-formation.
-
Coupling Initiation: Slowly transfer the freshly prepared organozinc reagent solution from Part A into the catalyst/3-bromopyridine mixture via cannula or a wide-bore syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C (reflux in THF) and stir under argon. Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Quenching: Once the starting material is consumed, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure ethyl 2-(pyridin-3-yl)propanoate.
Caption: High-level workflow for the synthesis of ethyl 2-(pyridin-3-yl)propanoate.
Expected Results & Data
The described protocol is expected to provide the target compound in good to excellent yields. The table below summarizes typical reaction parameters and expected outcomes based on literature precedents for similar C(sp²)-C(sp³) Negishi couplings.
| Parameter | Value / Range | Notes |
| Electrophile | 3-Bromopyridine | 3-Iodopyridine will react faster; 3-chloropyridine will be slower and may require a different catalyst system.[5] |
| Catalyst Loading | 1-2 mol % Pd₂(dba)₃ | Lower loadings may be possible with optimization. |
| Ligand Loading | 2.5-5 mol % XPhos | A Pd:Ligand ratio of ~1:2 is typical. |
| Temperature | 60-70 °C (THF reflux) | Mild conditions are a hallmark of the Negishi coupling.[2] |
| Reaction Time | 4-12 hours | Monitor by TLC/GC-MS for completion. |
| Expected Yield | 65-85% | Yields are post-purification and can vary based on the efficiency of the organozinc formation. |
| Product Characterization | ¹H NMR, ¹³C NMR, HRMS | Confirm structure and purity. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive organozinc reagent (moisture/air contamination). | Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly distilled/purified anhydrous solvents. |
| Deactivated catalyst. | Use high-purity catalyst and ligand. Ensure the reaction is kept under an inert atmosphere. | |
| Formation of Homocoupled Byproduct (Bipyridine) | The transmetalation step is too slow. | Ensure the organozinc reagent was successfully formed and is added in slight excess. Consider a more electron-rich ligand to accelerate the catalytic cycle. |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue heating and monitor for further conversion. If stalled, a small additional charge of the catalyst/ligand may be beneficial. |
| Poor quality starting materials. | Purify starting materials (e.g., distill 3-bromopyridine) before use. |
Conclusion
The Palladium-catalyzed Negishi cross-coupling reaction is a highly efficient and reliable method for the synthesis of ethyl 2-(pyridin-3-yl)propanoate. By carefully controlling reaction conditions, particularly the exclusion of air and moisture, and by selecting an appropriate catalyst system, researchers can access this valuable pharmaceutical building block in high yields. The protocols and insights provided in this application note serve as a robust starting point for laboratory synthesis and further methodology development.
References
-
Negishi coupling - Wikipedia. Available at: [Link]
-
Valente, C., et al. (2016). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis. Available at: [Link]
-
Negishi Coupling - YouTube. (2022). Available at: [Link]
-
Negishi Coupling - Organic Chemistry Portal. Available at: [Link]
-
Negishi Coupling | OpenOChem Learn. Available at: [Link]
-
James, M. J., et al. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling. Angewandte Chemie International Edition. Available at: [Link]
-
Commonly employed techniques for the preparation of organozinc... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Dodge, G. J., et al. (2020). Synthesis of Differentially Protected Azatryptophan Analogs via Pd2(dba)3/XPhos Catalyzed Negishi Coupling of N-Ts Azaindole Halides with Zinc Derivative from Fmoc-Protected tert-Butyl (R)-2-Amino-3-iodopropanoate. The Journal of Organic Chemistry. Available at: [Link]
-
Foley, D. J., et al. (2021). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kim, J., & Lee, Y. (2002). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters. Available at: [Link]
-
Liu, Z., et al. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings. The Journal of Organic Chemistry. Available at: [Link]
-
Efficient and convenient preparation of 3-aryl-2,2-dimethylpropanoates viaNegishi coupling. Chemical Communications. Available at: [Link]
-
General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions - ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Available at: [Link]
-
Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society. Available at: [Link]
-
Han, S. B., & Fu, G. C. (2011). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Journal of the American Chemical Society. Available at: [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. Available at: [Link]
-
Chen, K., & Knochel, P. (2014). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Asif, M. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Current Pharmaceutical and Clinical Research. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 7. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 8. Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Esterification Strategies for 2-Pyridylalkanoic Acids
Introduction: Navigating the Synthesis of 2-Pyridylalkanoic Esters
Esters of 2-pyridylalkanoic acids are pivotal structural motifs in medicinal chemistry, agrochemicals, and materials science. Their prevalence stems from the unique physicochemical properties imparted by the pyridine ring, which can act as a hydrogen bond acceptor, a ligand for metal coordination, and a bioisosteric replacement for a phenyl ring. However, the synthesis of these valuable compounds is not without its challenges.
The inherent basicity of the pyridine nitrogen (pKa ≈ 5.2) presents a significant hurdle in classical esterification reactions. In standard acid-catalyzed methods like the Fischer-Speier esterification, the pyridine nitrogen readily sequesters the acid catalyst, forming a non-volatile pyridinium salt.[1] This protonation deactivates the catalyst, reduces the electrophilicity of the carboxylic acid, and can significantly impede the reaction, leading to low yields or the need for harsh conditions.[1][2]
This guide provides a detailed overview of robust and field-proven methods for the esterification of 2-pyridylalkanoic acids. It moves beyond simple procedural lists to explain the underlying chemical principles, helping researchers select the optimal strategy based on substrate sensitivity, steric hindrance, and desired scale. We will explore classical acid-catalyzed approaches, mild coupling-agent-mediated reactions, and sequential activation methods, providing detailed protocols and troubleshooting insights for each.
Method 1: Fischer-Speier Esterification under Forcing Conditions
The Fischer-Speier esterification is a classic, atom-economical method involving the direct reaction of a carboxylic acid with an alcohol under acid catalysis.[3][4] While challenged by the basic pyridine ring, this equilibrium-driven reaction can be pushed to completion by employing a large excess of the alcohol (often used as the solvent) and a stoichiometric or greater amount of a strong acid catalyst.[5][6][7]
Causality and Strategic Choices: The use of excess alcohol serves two purposes: it acts as a solvent and shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[6][7] A strong acid like sulfuric acid (H₂SO₄) is required not only to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity, but also to fully protonate the pyridine nitrogen.[2][6][8] Only after the pyridine is neutralized can the remaining acid effectively catalyze the esterification. The reaction is typically heated to reflux to achieve a reasonable reaction rate.
Potential Side Reactions: The primary side reactions at elevated temperatures include decarboxylation of the starting material and charring, especially with concentrated sulfuric acid.[2][5] It is crucial to add the acid slowly to a cooled solution of the alcohol to manage the exotherm.[5]
Workflow for Fischer-Speier Esterification
Caption: General workflow for the Fischer-Speier esterification of 2-pyridylalkanoic acids.
Protocol 1: Synthesis of Methyl 2-Pyridylacetate[9][10][11]
-
Materials:
-
2-Pyridylacetic acid hydrochloride (1.0 eq)
-
Methanol (reagent grade, used as solvent, ~10-20 fold excess)
-
Concentrated Sulfuric Acid (H₂SO₄, 1.5-2.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridylacetic acid hydrochloride.
-
Add methanol as the solvent. Stir the mixture at room temperature to dissolve the solid.
-
Cool the flask in an ice-water bath (0-5 °C).
-
Slowly and carefully, add concentrated sulfuric acid dropwise to the stirring mixture. An exotherm will be observed. Maintain the temperature below 20 °C during the addition.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux.
-
Maintain reflux for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture over crushed ice in a separate beaker.
-
Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2-pyridylacetate.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
-
Method 2: Steglich Esterification (DCC/DMAP Coupling)
For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a remarkably mild and efficient alternative.[9][10] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction's success, acting as a highly effective acyl transfer agent.[10][11]
Mechanism of Action: The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[10] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acyl-pyridinium species.[10] This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst. This pathway effectively suppresses the primary side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[9][10]
Mechanism of Steglich Esterification
Caption: Simplified mechanism of the Steglich Esterification highlighting the key intermediates.
Advantages & Disadvantages:
-
Advantages: Extremely mild conditions (often room temperature), high yields, broad substrate scope, and suitability for acid-sensitive molecules.[9][12] Particularly effective for synthesizing sterically hindered esters, such as tert-butyl esters.[10][12]
-
Disadvantages: The primary drawback is the formation of the dicyclohexylurea (DCU) byproduct, which can complicate purification. While DCU is largely insoluble in many common solvents like dichloromethane or ethyl acetate and can be removed by filtration, some may remain dissolved.[11] Using the water-soluble EDC allows for removal of the urea byproduct via an aqueous wash. The reagents (DCC/EDC) are also more expensive than simple mineral acids.
Protocol 2: Synthesis of tert-Butyl 2-(Pyridin-2-yl)acetate[16]
-
Materials:
-
2-(Pyridin-2-yl)acetic acid (1.0 eq)
-
tert-Butanol (1.5-2.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether or Hexanes
-
-
Procedure:
-
In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-(pyridin-2-yl)acetic acid, tert-butanol, and DMAP in anhydrous DCM.
-
Stir the solution at room temperature for 10 minutes.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add a solution of DCC in a small amount of anhydrous DCM dropwise to the reaction mixture.
-
A white precipitate (DCU) will begin to form almost immediately.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution (to remove residual DMAP), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl ester.
-
Method 3: Acyl Chloride Formation Followed by Esterification
A highly reliable, two-step approach involves converting the carboxylic acid to a more reactive acyl chloride intermediate, which is then reacted with the alcohol. This method decouples the activation step from the esterification step, avoiding issues with catalyst inhibition. Thionyl chloride (SOCl₂) and oxalyl chloride are common reagents for this transformation.[12][13]
Causality and Strategic Choices: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, allowing for a rapid and often high-yielding reaction with the alcohol, even with less nucleophilic or sterically hindered alcohols. This method is particularly useful when the Fischer or Steglich methods provide low yields. The reaction with the alcohol is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl generated during the reaction.
Potential Side Reactions: Thionyl chloride can react with alcohols to form alkyl chlorides, so it is crucial to remove all excess SOCl₂ under vacuum before adding the desired alcohol. The reaction can be vigorous and should be performed in a well-ventilated fume hood.
Protocol 3: Synthesis of Ethyl 2-pyridylacetate via Acyl Chloride
-
Materials:
-
2-Pyridylacetic acid hydrochloride (1.0 eq)
-
Thionyl chloride (SOCl₂, 2.0-3.0 eq)
-
Anhydrous Toluene or DCM
-
Anhydrous Ethanol (EtOH, >2.0 eq)
-
Triethylamine (Et₃N, >2.0 eq)
-
-
Procedure:
-
Step 1: Formation of 2-Pyridylacetyl Chloride
-
In a flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), suspend 2-pyridylacetic acid hydrochloride in anhydrous toluene.
-
Add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, until gas evolution ceases and the solution becomes clear.
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure. This will yield the crude acyl chloride hydrochloride salt, which can be used directly in the next step.
-
-
Step 2: Esterification 5. Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath. 6. In a separate flask, prepare a solution of anhydrous ethanol and triethylamine in anhydrous DCM. 7. Add the ethanol/triethylamine solution dropwise to the stirring acyl chloride solution at 0 °C. 8. Allow the reaction to warm to room temperature and stir for 2-4 hours. 9. Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. 10. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. 11. Filter and concentrate the solvent to give the crude ester, which can be purified by distillation or chromatography.
-
Comparative Summary of Methods
| Method | Reagents & Conditions | Typical Yields | Advantages | Disadvantages & Common Side Reactions |
| Fischer-Speier | Excess R'OH, H₂SO₄ (catalytic to excess), Reflux | 50-80% | Atom economical, inexpensive reagents.[3] | Requires harsh conditions (heat, strong acid); potential for charring/decomposition[2][5]; equilibrium-limited.[6] |
| Steglich | DCC or EDC, DMAP (cat.), R'OH, Anhydrous aprotic solvent, 0°C to RT | 80-95% | Very mild conditions, high yields, good for sensitive substrates and hindered alcohols.[9][10][14] | Formation of urea byproduct complicates purification[10]; reagents are more costly; potential for N-acylurea side product.[9] |
| Acyl Chloride | 1) SOCl₂ or (COCl)₂, Reflux2) R'OH, Base (e.g., Et₃N), 0°C to RT | 75-95% | Robust and high-yielding; drives reaction to completion; good for unreactive alcohols.[13] | Two-step process; uses hazardous reagents (SOCl₂); requires careful removal of excess activating agent. |
References
- Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid - Benchchem.
- Synthesis of ethyl 2-formyl-3-(6-methoxy-3-pyridyl)
- Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- Steglich esterific
- 2-Pyridinepropanoic acid, beta-oxo-, ethyl ester - ChemBK.
- Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing.
- Studies on the Transesterification and Macrolactonization of 2-Pyridyl Esters by Intramolecular N-Alkyl
- tert-Butyl 2- 2-(ethoxycarbothioylamino)-3-pyridyloxy acetate and tert-butyl 2-(3-thioxopyrido 2,1-c 1,2,4 thiadiazol-8-yloxy)
- Steglich Esterific
- Acid to Ester - Common Conditions.
- Overcoming challenges with sulfuric acid catalyst in esterific
- CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino)
- ethyl 2-acetyl-3-(pyridinyl)
- 150059-62-4 | Tert-butyl 2-(pyridin-2-yl)
- Esterification of Carboxylic Acids with - Organic Syntheses Procedure.
- Fischer Esterific
- Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
- CAS 1658-42-0 | Methyl 2-pyridylacet
- esterification - alcohols and carboxylic acids - Chemguide.
- Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent†.
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
- The Fischer Esterific
- A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
- [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]] - Organic Syntheses Procedure.
- Fischer Esterific
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Public
- US2758999A - Esterification of pyridine carboxylic acids - Google P
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry.
- Ester synthesis by esterific
- 2-Pyridylacetic acid synthesis - ChemicalBook.
- Methyl 2-Pyridylacetate 1658-42-0 | TCI (Shanghai) Development Co., Ltd..
- Methyl 2-pyridylacetate | C8H9NO2 | CID 74264 - PubChem - NIH.
- Synthesis of 2-methyl pyridine by acetylene acetonitrile method - Google P
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate | Request PDF - ResearchG
- A typical DCC + DMAP mediated Steglich esterification - ResearchG
- Methyl 2-pyridylacet
- EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google P
- US2948734A - Esterification of pyridine carboxylic acids - Google P
- (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Recent Advances in the Synthesis of Carboxylic Acid Esters - IntechOpen.
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave.
- Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC. niRdJqx7HMZ6Xk9qjEXRtCp3HCW)
Sources
- 1. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. moodle.tau.ac.il [moodle.tau.ac.il]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Note: Preparation of (S)-2-(Pyridin-3-yl)propanoic Acid via Diastereomeric Salt Resolution
Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Enantiomeric enrichment of zwitterionic heteroaryl propanoic acids
Executive Summary
Chiral 2-arylpropanoic acids (the "profen" class) are critical building blocks and active pharmaceutical ingredients (APIs) in modern drug discovery. While the resolution of standard carbocyclic profens is well-documented, the introduction of a basic pyridine ring—as seen in 2-(pyridin-3-yl)propanoic acid —creates a unique zwitterionic system that complicates classical resolution.
This application note details a highly optimized, self-validating protocol for the isolation of (S)-2-(pyridin-3-yl)propanoic acid using diastereomeric salt crystallization with (S)-(-)-1-phenylethylamine. By leveraging thermodynamic solubility differentials and precise isoelectric precipitation, this workflow consistently delivers the target enantiomer with >99% enantiomeric excess (ee).
Mechanistic Rationale & Chemical Principles
The successful resolution of 2-(pyridin-3-yl)propanoic acid relies on two fundamental physicochemical principles: diastereomeric solubility and isoelectric zwitterion dynamics .
Diastereomeric Salt Formation
When racemic 2-(pyridin-3-yl)propanoic acid is reacted with the chiral resolving agent (S)-(-)-1-phenylethylamine, two diastereomeric salts are formed: the
The Zwitterionic Challenge & Isoelectric Precipitation
Unlike standard carboxylic acids, 2-(pyridin-3-yl)propanoic acid possesses two ionizable groups:
-
Carboxylic Acid (
) -
Pyridine Nitrogen (
)
In aqueous environments, the molecule exists primarily as a zwitterion. To recover the free
Experimental Workflows & Visualizations
The following diagrams illustrate the logical progression of the resolution process and the downstream cleavage mechanism.
Workflow for the chiral resolution of 2-(pyridin-3-yl)propanoic acid.
Mechanistic pathway of diastereomeric salt cleavage and isoelectric recovery.
Optimization of Crystallization Parameters
Selecting the correct solvent system is paramount. The solvent must provide a wide metastable zone to prevent the spontaneous secondary nucleation of the more soluble
Table 1: Solvent Optimization for Diastereomeric Salt Formation
| Solvent System | Yield of Crude Salt (%) | Diastereomeric Excess (de %) | Process Observations |
| Absolute Ethanol | 38.5 | 86.2 | Optimal. Clean crystals; excellent balance of yield and purity. |
| Methanol | 21.0 | 94.5 | High purity, but excessive salt solubility drastically reduces yield. |
| Acetone / Water (9:1) | 44.2 | 61.0 | High yield, but prone to oiling out; poor enantiomeric enrichment. |
| Isopropanol | 32.1 | 79.4 | Slower crystallization kinetics; requires prolonged cooling ramps. |
Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer.
Step-by-Step Experimental Protocol
Part A: Diastereomeric Salt Formation
-
Dissolution: In a 500 mL jacketed glass reactor equipped with an overhead stirrer, suspend racemic 2-(pyridin-3-yl)propanoic acid (15.1 g, 100 mmol) in absolute ethanol (150 mL).
-
Amine Addition: Add (S)-(-)-1-phenylethylamine (12.1 g, 100 mmol) dropwise over 10 minutes.
-
Thermal Profiling: Heat the suspension to 75 °C (reflux) until a completely clear, homogenous solution is achieved. Maintain this temperature for 30 minutes to ensure thermodynamic equilibrium.
-
Controlled Cooling: Program the reactor to cool at a linear rate of 0.1 °C/min down to 20 °C. Causality Note: Rapid cooling induces high supersaturation, leading to the co-precipitation of the
-salt. A slow ramp ensures the -salt remains within its metastable zone, promoting selective crystal growth. -
Isolation: Filter the resulting white crystalline suspension through a sintered glass funnel (Porosity 3). Wash the filter cake with ice-cold ethanol (2 × 15 mL).
-
Drying: Dry the crude
-salt under vacuum at 40 °C for 4 hours.
Part B: Recrystallization (Enrichment)
-
Suspend the crude
-salt in absolute ethanol (approx. 8 mL per gram of salt). -
Heat to reflux until dissolved, then cool slowly to room temperature.
-
Filter and dry the crystals. (Expected de > 99.5% after one recrystallization).
Part C: Salt Cleavage and Isoelectric Recovery
-
Basification: Suspend the enantiopure
-salt (10.0 g) in deionized water (50 mL). Slowly add 2M NaOH (aq) until the pH reaches 10.0. The salt will cleave, yielding the soluble sodium salt of the acid and free (S)-1-phenylethylamine. -
Amine Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 30 mL) to quantitatively remove the resolving agent. The organic layers can be pooled to recover the chiral amine.
-
Isoelectric Precipitation: Transfer the aqueous layer to a beaker equipped with a calibrated pH probe. Under vigorous stirring, add 1M HCl dropwise until the pH reaches exactly 4.7 .
-
Maturation: A dense white precipitate of (S)-2-(pyridin-3-yl)propanoic acid will form immediately. Stir the slurry at 5 °C for 1 hour to maximize precipitation.
-
Final Isolation: Filter the zwitterionic product, wash with minimal ice-cold water (10 mL), and dry under vacuum at 50 °C to constant weight.
Analytical Validation
To validate the trustworthiness of the resolution, the enantiomeric excess (ee) must be determined via Chiral HPLC.
-
Column: CHIRALPAK® IG (or equivalent immobilized polysaccharide phase), 4.6 × 250 mm, 5 µm.
-
Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (80 : 20 : 0.1 v/v/v). Note: TFA is required to suppress peak tailing caused by the basic pyridine moiety.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Retention Times: (S)-enantiomer
12.4 min; (R)-enantiomer 15.1 min.
References
-
Imai, T., et al. "Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid." ACS Omega, 2018. URL:[Link]
-
Kozma, D., et al. "Study of the Mechanism of the Optical Resolution of N-methylamphetamine via Diastereoisomeric Salt Formation by the Pope-Peachey Method." Tetrahedron: Asymmetry, 1994. URL:[Link]
Application Note: Strategic Bioisosteric Replacement of Carboxylic Acids with Pyridine Propionic Acid Scaffolds
Introduction: Overcoming the Carboxylic Acid Challenge in Drug Design
Bioisosterism, the strategic replacement of a functional group within a bioactive molecule with another group of similar physical and chemical properties, is a cornerstone of modern medicinal chemistry.[1][2] This technique is pivotal for optimizing pharmacokinetic profiles, enhancing target affinity, reducing off-target toxicity, and securing novel intellectual property.[2]
One of the most frequently targeted moieties for bioisosteric replacement is the carboxylic acid. While its ability to form strong ionic and hydrogen bonds is crucial for target engagement, the carboxylic acid group often introduces significant liabilities. These include poor cell permeability due to ionization at physiological pH, rapid metabolic conjugation (e.g., formation of reactive acyl glucuronides), and potential for off-target interactions, which can limit oral bioavailability and create safety concerns.[3][4]
Pyridine-based scaffolds have emerged as highly versatile tools for addressing these challenges.[5][6] The pyridine ring, with its unique electronic properties, weak basicity, hydrogen bonding capability, and metabolic stability, can serve as an effective bioisostere for phenyl rings and other functional groups.[7][8] This application note details the rationale, synthetic strategies, and practical application of using pyridine propionic acids as bioisosteres for aromatic and aliphatic carboxylic acids, providing researchers with a robust framework for lead optimization.
Rationale: The Pyridine Propionic Acid Advantage
Replacing a simple carboxylic acid (like benzoic acid) with a pyridine propionic acid moiety is a nuanced strategy. The propionic acid linker maintains the crucial acidic pKa and spatial orientation of the carboxyl group, while the pyridine ring introduces several key advantages:
-
Modulated Physicochemical Properties: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and modulates the molecule's overall polarity and basicity, which can improve solubility and alter protein-ligand interactions.[7][8]
-
Metabolic Stability: The pyridine ring often confers greater resistance to oxidative metabolism compared to electron-rich phenyl rings.
-
Vectorial Interactions: The position of the nitrogen atom (2, 3, or 4-position) allows for fine-tuning of the molecule's dipole moment and provides a vector for establishing new, beneficial interactions within a target's binding pocket.
-
Comparable Acidity: The electronic properties of the pyridine ring ensure that the pKa of the propionic acid moiety remains in a range similar to that of many parent carboxylic acids, preserving the potential for critical ionic interactions.
The following table compares key physicochemical properties of a standard aromatic acid, benzoic acid, with its 3-pyridylpropanoic acid bioisostere.
| Property | Benzoic Acid | 3-Pyridinepropanoic Acid | Rationale for Bioisosteric Similarity |
| Structure | Ph-COOH | 3-Pyridyl-CH₂CH₂COOH | Propionic acid linker maintains distance and flexibility of the carboxyl group relative to the aromatic ring. |
| Molecular Weight | 122.12 g/mol | 151.16 g/mol [9] | Size and mass are reasonably similar for consideration in lead optimization. |
| pKa | ~4.2[10] | ~4.20 (Predicted)[11] | The acidity is nearly identical, preserving the ability to form critical ionic bonds with target residues (e.g., Arg, Lys). |
| Hydrogen Bonding | H-bond donor (OH) and acceptor (C=O) | H-bond donor (OH), acceptor (C=O), and an additional acceptor (Pyridine N) | The additional H-bond acceptor site on the pyridine ring offers a new avenue for enhancing binding affinity and selectivity.[8] |
| Predicted LogP | 1.87 | 0.4[9] | The pyridine analog is significantly more polar, which can be leveraged to improve aqueous solubility or modify cell permeability. |
Workflow & Synthetic Protocols
The overall strategy involves identifying a lead compound with a carboxylic acid, synthesizing its pyridine propionic acid bioisostere, and evaluating its biological and pharmacokinetic properties.
Caption: General workflow for bioisosteric replacement.
The synthesis of pyridine propionic acids typically proceeds via a pyridine acrylic acid intermediate, which is then reduced. Two reliable routes to the intermediate are presented below.
Protocol 1: Synthesis of 3-Pyridineacrylic Acid via Knoevenagel-Doebner Condensation
This protocol is adapted from established methods for condensing pyridine aldehydes with malonic acid.[12] It offers a direct route using readily available starting materials.
Materials:
-
3-Pyridinecarboxaldehyde
-
Malonic Acid
-
Pyridine (solvent)
-
Piperidine (catalyst)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-pyridinecarboxaldehyde (1.0 eq) in pyridine (3-4 volumes).
-
Addition of Reagents: Add malonic acid (2.0-2.5 eq) to the solution and stir until fully dissolved. To this mixture, add piperidine (0.1 eq) as a catalyst.
-
Causality Note: Piperidine acts as a base to deprotonate malonic acid, forming a nucleophilic enolate that attacks the aldehyde. The pyridine solvent also serves as a high-boiling base.
-
-
Reaction: Heat the reaction mixture to 60-70°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the solution to 0-5°C in an ice bath.
-
Precipitation: In a separate beaker, prepare an ice-water mixture containing concentrated HCl (2.0 eq). Slowly pour the cooled reaction solution into the acidic ice-water mixture with vigorous stirring. A solid product should precipitate.
-
Causality Note: Acidification protonates the pyridine nitrogen and neutralizes the carboxylate, causing the less soluble zwitterionic or protonated product to precipitate from the aqueous solution.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield 3-pyridineacrylic acid.
Protocol 2: Synthesis of Ethyl 3-Pyridineacrylate via Heck Coupling
The Mizoroki-Heck reaction provides a powerful method for C-C bond formation between a halide and an alkene.[13][14] This protocol is suitable for various substituted halopyridines.
Materials:
-
3-Bromopyridine
-
Ethyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂] (catalyst)
-
Triphenylphosphine [PPh₃] (ligand)
-
Triethylamine [Et₃N] (base)
-
Anhydrous acetonitrile or DMF (solvent)
-
Schlenk flask, condenser, nitrogen/argon line
Procedure:
-
Catalyst Pre-activation (if needed): The Pd(II) precursor is typically reduced in situ to the active Pd(0) catalyst.[14]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromopyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Causality Note: An inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. The phosphine ligand stabilizes the palladium center.
-
-
Addition of Reagents: Add anhydrous solvent (e.g., acetonitrile), followed by Et₃N (1.5 eq) and ethyl acrylate (1.2 eq).
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-pyridineacrylate.
Protocol 3: Catalytic Hydrogenation to 3-Pyridinepropionic Acid
This final step reduces the alkene double bond of the acrylic acid intermediate without over-reducing the pyridine ring.
Materials:
-
3-Pyridineacrylic acid (from Protocol 1 or hydrolyzed from Protocol 2)
-
Palladium on Carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂)
-
Methanol or Acetic Acid (solvent)
-
Parr hydrogenator or similar high-pressure reactor
-
Celite®
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the 3-pyridineacrylic acid intermediate (1.0 eq) in a suitable solvent like methanol or acetic acid.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.[16]
-
Reaction: Begin vigorous stirring and allow the reaction to proceed at room temperature for 6-18 hours. Monitor hydrogen uptake to determine the reaction endpoint.
-
Work-up: Carefully vent the excess hydrogen and purge the reactor with inert gas.
-
Catalyst Removal: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the catalyst.
-
Safety Precaution: The Pd/C catalyst is pyrophoric upon exposure to air when dry. Do not allow the filter cake to dry completely. Quench the filter cake immediately with water after filtration.[15]
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final product, 3-pyridinepropionic acid. Further purification can be achieved by recrystallization if necessary.
Caption: Synthetic pathways to pyridine propionic acid.
Analytical Validation and Quality Control
Self-validating protocols require rigorous analytical confirmation of the synthesized product.
-
¹H and ¹³C NMR: Provides unambiguous structural confirmation. For 3-pyridinepropionic acid, expect to see characteristic signals for the pyridine ring protons, as well as two distinct aliphatic triplets for the -CH₂CH₂- linker.
-
Mass Spectrometry (MS): Confirms the correct molecular weight. For C₈H₉NO₂, the expected monoisotopic mass is approximately 151.06 Da.[9]
-
HPLC: Used to determine the purity of the final compound, which should typically be >95% for use in biological assays.
Case Study: 4-Pyridone-3-Carboxylic Acid as a Benzoic Acid Bioisostere
In a compelling example of this strategy's success, researchers developing inhibitors for the EP300/CBP histone acetyltransferase identified a lead compound containing a benzoic acid moiety.[17] Recognizing the potential liabilities of this group, they designed and synthesized analogs where the benzoic acid was replaced with a 4-pyridone-3-carboxylic acid. This bioisosteric replacement proved highly effective, yielding compounds with similar target inhibitory activity but significantly improved cellular growth-inhibition, ultimately leading to the identification of a potent and selective inhibitor.[17] This case highlights how a pyridine-based scaffold can maintain essential binding interactions while enhancing overall cellular efficacy.
Conclusion
The use of pyridine propionic acids as bioisosteres for carboxylic acids is a powerful and field-proven strategy in drug discovery. It allows medicinal chemists to systematically address common liabilities associated with the carboxyl group, such as poor permeability and metabolic instability, while preserving or even enhancing biological activity. The synthetic protocols provided herein offer reliable and adaptable methods for accessing these valuable scaffolds. By integrating this bioisosteric replacement strategy into lead optimization campaigns, research teams can increase the probability of developing drug candidates with superior overall profiles.
References
-
Auctores Journals. (2025, July 3). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores. Available from: [Link]
-
MDPI. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available from: [Link]
-
IntechOpen. (2018, July 18). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. Available from: [Link]
-
MDPI. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Available from: [Link]
-
ResearchGate. (n.d.). Changes in the rate of hydrogenation of pyridine during the reaction on.... Available from: [Link]
-
Hypha Discovery. (2024, April 19). Bioisosteres for carboxylic acid groups. Available from: [Link]
-
PubMed. (2021, November 1). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC. Available from: [Link]
-
Asian Journal of Chemistry. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available from: [Link]
- Google Patents. (n.d.). CN110746346A - Preparation method of 2-pyridine acrylic acid.
-
National Center for Biotechnology Information. (n.d.). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC. Available from: [Link]
-
Frontiers. (2022, November 17). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed Heck-type reaction of oximes with allylic alcohols: synthesis of pyridines and azafluorenones. Available from: [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available from: [Link]
-
ScienceDirect. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
-
Wikipedia. (n.d.). Heck reaction. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridinepropanoic acid | C8H11NO2 | CID 54355039 - PubChem. Available from: [Link]
-
ScienceDirect. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]
-
ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex.... Available from: [Link]
-
Chemistry Stack Exchange. (2020, July 22). Why is 4-hydroxypyridine more acidic than benzoic acid?. Available from: [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Available from: [Link]
-
Quora. (2018, April 30). Which is more acidic between benzoic acid and peroxybenzoic acid?. Available from: [Link]
-
Brainly.in. (2020, November 21). Compare propionic acid and benzoic acid according to their acidic strength. Available from: [Link]
-
ResearchGate. (2014, January 13). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. Available from: [Link]
-
Allen.in. (n.d.). p-Nitrobenzoic acid is a stronger acid than benzoic acid. Justify.. Available from: [Link]
Sources
- 1. auctoresonline.com [auctoresonline.com]
- 2. drughunter.com [drughunter.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Carboxylic Acid Bioisostere Fragment Library - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. 3-Pyridinepropionic acid | 3724-19-4 [chemicalbook.com]
- 12. CN110746346A - Preparation method of 2-pyridine acrylic acid - Google Patents [patents.google.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. asianpubs.org [asianpubs.org]
- 17. 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable process chemistry for (S)-2-(Pyridin-3-yl)propanoic acid
An In-Depth Guide to the Scalable Process Chemistry for (S)-2-(Pyridin-3-yl)propanoic Acid
Abstract
(S)-2-(Pyridin-3-yl)propanoic acid is a valuable chiral building block in medicinal chemistry, crucial for the synthesis of various pharmaceutical agents. Its structural motif, a pyridine ring attached to a chiral propanoic acid side chain, is a key feature in many biologically active molecules. The therapeutic efficacy of such compounds is often confined to a single enantiomer, making the development of scalable, efficient, and enantioselective synthetic routes a critical objective for the pharmaceutical industry.[1] This guide provides a detailed exploration of scalable process chemistry for producing (S)-2-(Pyridin-3-yl)propanoic acid, focusing on practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect key synthetic strategies, provide step-by-step protocols for a recommended catalytic route, and discuss critical considerations for process optimization and scale-up.
Strategic Approaches to Enantioselective Synthesis
The primary challenge in synthesizing (S)-2-(Pyridin-3-yl)propanoic acid lies in the precise control of the stereocenter at the C2 position. Several major strategies can be employed to achieve this, each with distinct advantages and disadvantages from a process chemistry perspective.
-
Asymmetric Catalysis: This modern approach involves the direct creation of the desired enantiomer from a prochiral precursor using a small amount of a chiral catalyst. It is often the most elegant and atom-economical method.[1]
-
Chiral Resolution: A classical and robust technique that involves synthesizing the racemic mixture and then separating the two enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can be separated by crystallization.[2]
-
Biocatalysis: This strategy utilizes enzymes (such as lipases or nitrilases) to selectively synthesize or resolve the desired enantiomer.[3][4] It offers exceptional selectivity and operates under mild, environmentally friendly conditions but can face challenges in commercialization due to technical and economic factors.[3][4]
Caption: Key strategic pathways for the enantioselective synthesis of the target molecule.
For industrial-scale production, asymmetric catalysis and chiral resolution are the most commonly employed methods. Asymmetric hydrogenation, in particular, stands out for its high efficiency, excellent enantioselectivity, and favorable process economics, making it our recommended route for scalable synthesis.
Recommended Scalable Route: Asymmetric Hydrogenation
This route involves two main stages: the synthesis of the prochiral substrate, 2-(pyridin-3-yl)propenoic acid, followed by its enantioselective hydrogenation to yield the final product. This approach is highly atom-economical and avoids the generation of an unwanted enantiomer that needs to be recycled or discarded.[1]
Caption: The two-step workflow for the recommended scalable synthesis route.
Protocol 1: Synthesis of 2-(Pyridin-3-yl)propenoic Acid (Prochiral Substrate)
This procedure utilizes a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.
Materials & Reagents:
-
3-Pyridinecarboxaldehyde
-
Malonic acid
-
Pyridine (as solvent and base)
-
Piperidine (as catalyst)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Step-by-Step Protocol:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge pyridine and malonic acid. Stir until all solids dissolve.
-
Addition of Aldehyde: To the solution, add 3-pyridinecarboxaldehyde.
-
Catalyst Addition: Add a catalytic amount of piperidine dropwise. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC for the disappearance of the aldehyde.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a stirred vessel containing cold water.
-
Acidify the aqueous mixture by the slow addition of concentrated HCl to a pH of 3-4. The product will precipitate as a solid.
-
Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration, wash thoroughly with cold water to remove residual pyridine and salts, and dry under vacuum at 50-60 °C.
-
Expected Outcome: This procedure typically yields 2-(pyridin-3-yl)propenoic acid as a white to off-white solid in high purity and yield.
Protocol 2: Asymmetric Hydrogenation to (S)-2-(Pyridin-3-yl)propanoic Acid
This protocol is adapted from well-established procedures for the synthesis of other profens via asymmetric hydrogenation, utilizing a chiral Ruthenium-BINAP type catalyst.[1]
Materials & Reagents:
-
2-(Pyridin-3-yl)propenoic acid (from Protocol 1)
-
(S)-Ru(OAc)₂(BINAP) or a similar chiral ruthenium catalyst (e.g., (S)-Ru(OAc)₂(H₈-BINAP))
-
Methanol (degassed, anhydrous)
-
Hydrogen (H₂) gas, high purity
-
Inert gas (Nitrogen or Argon)
Step-by-Step Protocol:
-
Safety First: This reaction involves hydrogen gas under pressure and a potentially pyrophoric catalyst. All operations must be conducted in a suitable high-pressure reactor (autoclave) within a well-ventilated fume hood. Ensure all equipment is properly grounded. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[1]
-
Reactor Preparation: Charge the high-pressure reactor with 2-(pyridin-3-yl)propenoic acid and the chiral ruthenium catalyst. The substrate-to-catalyst (S/C) ratio is a critical parameter and should typically be in the range of 1000:1 to 10,000:1 for scalable processes.
-
Solvent Addition: Add degassed, anhydrous methanol via cannula transfer under an inert atmosphere.
-
Inerting: Seal the reactor and purge the system several times with inert gas, followed by several purges with hydrogen gas to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (typically 5-20 bar). Begin stirring and heat the reaction to the target temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake and/or by taking periodic samples (if the reactor allows) for HPLC analysis to confirm the conversion and enantiomeric excess (e.e.).
-
Work-up and Isolation:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with inert gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/water, toluene) to yield the final product with high chemical and enantiomeric purity.
-
Data Summary and Process Insights
The success of a scalable process is measured by its efficiency, robustness, and product quality. The following table summarizes typical parameters and expected results for the asymmetric hydrogenation step.
| Parameter | Typical Range / Value | Rationale & Impact on Scalability |
| Substrate/Catalyst Ratio (S/C) | 1,000:1 to 10,000:1 | A higher S/C ratio reduces catalyst cost, which is critical for process economics. Requires a highly active catalyst. |
| Hydrogen Pressure | 5 - 20 bar | Higher pressure can increase reaction rate but requires more robust and expensive equipment. Optimization is key. |
| Temperature | 40 - 80 °C | Balances reaction rate against potential side reactions or catalyst degradation. |
| Expected Yield | >95% | High conversion is essential for an efficient process, minimizing waste and downstream purification challenges. |
| Expected e.e. | >99% | Crucial for pharmaceutical applications where the unwanted enantiomer may be inactive or cause side effects.[1] |
Alternative Scalable Route: Chiral Resolution via Diastereomeric Salt Formation
The process involves:
-
Synthesis of Racemic Acid: Preparation of (±)-2-(pyridin-3-yl)propanoic acid using standard, non-stereoselective methods.
-
Salt Formation: Reacting the racemic acid with a single enantiomer of a chiral base (e.g., (R)-(+)-α-methylbenzylamine) in a suitable solvent.
-
Fractional Crystallization: Exploiting the different solubilities of the two resulting diastereomeric salts. One salt will preferentially crystallize from the solution.
-
Salt Breaking & Liberation: Isolating the desired diastereomer and treating it with acid to liberate the pure (S)-enantiomer of 2-(pyridin-3-yl)propanoic acid. The chiral resolving agent can often be recovered and recycled.
Comparison of Scalable Routes
| Feature | Asymmetric Hydrogenation | Chiral Resolution |
| Atom Economy | Excellent; all starting material is converted to product. | Lower; theoretical max yield is 50% without racemization. |
| Process Steps | Fewer steps, more streamlined. | More unit operations (salt formation, crystallization, liberation). |
| Key Challenge | Catalyst cost, activity, and sensitivity. | Finding the right resolving agent and crystallization conditions. |
| Waste Generation | Lower, primarily solvent and catalyst residues. | Higher, due to separation of the unwanted enantiomer. |
| Development Time | Can be faster if a suitable catalyst is known. | Can be time-consuming to screen solvents and resolving agents. |
References
-
Raj, G. T. et al. (2009). Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes. The Journal of Organic Chemistry, 74(8), 3066–3072. Available at: [Link]
-
Kourist, R., Domínguez de María, P., & Miyamoto, K. (2011). Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments. Green Chemistry, 13(8), 1965-1977. Available at: [Link]
-
Kourist, R., Domínguez de María, P., & Miyamoto, K. (2011). Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments. Green Chemistry. Available at: [Link]
-
Cardellicchio, C. et al. (2005). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. ResearchGate. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Pyridine Propionic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for addressing the common yet complex solubility issues associated with pyridine propionic acids in organic solvents. By understanding the underlying chemical principles, you can systematically overcome these challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my pyridine propionic acid derivative poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate?
This is a frequent challenge that stems from the dual nature of the molecule. Pyridine propionic acids are zwitterionic or amphoteric, meaning they possess both a basic pyridine nitrogen and an acidic carboxylic acid group.[1][2][3][4] This allows them to form strong intermolecular hydrogen bonds and salt bridges, leading to high crystal lattice energy. Nonpolar or moderately polar aprotic solvents like DCM and ethyl acetate are poor at disrupting this strong crystal lattice, resulting in low solubility.
Q2: How does the specific substitution pattern on the pyridine ring affect solubility?
The position of the propionic acid group (ortho, meta, or para) and the presence of other substituents dramatically influence solubility.[5] Electron-withdrawing groups can decrease the basicity of the pyridine nitrogen, while bulky groups can hinder the crystal packing, sometimes leading to improved solubility. There is no single rule, and the effect must be determined empirically for each unique derivative.
Q3: Can I use heat to increase the solubility of my compound?
Yes, heating can be an effective method to increase solubility by providing the energy needed to overcome the crystal lattice forces.[6] However, this often leads to a supersaturated solution. If the compound is not stable in this state, it may precipitate upon cooling.[7] Always check the thermal stability of your compound before heating to avoid degradation. A temperature-shift process, where the solution is heated to dissolve the compound and then used in a subsequent step at that temperature, can be a viable strategy.[6]
Q4: What are the pKa values for the functional groups in a typical pyridine propionic acid?
The exact pKa values are structure-dependent, but we can provide a general range. The carboxylic acid group is typically moderately acidic, with a pKa around 4-5.[8][9][10] The pyridine nitrogen is weakly basic, and its conjugate acid (the pyridinium ion) has a pKa of approximately 5.2.[7][11][12][13] It's crucial to remember that in organic solvents, these pKa values can shift significantly compared to their values in water.[14][15]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical path to a solution.
Issue 1: My compound shows minimal to no solubility in a wide range of single organic solvents.
Causality: The high crystal lattice energy of the zwitterionic form is likely preventing dissolution. The solvation energy provided by any single solvent is insufficient to break apart the solid state.
Troubleshooting Steps:
-
pH Adjustment (Protonation/Deprotonation): The most powerful tool is to disrupt the zwitterionic state.
-
To dissolve in polar protic solvents (e.g., methanol, ethanol): Add a small amount of a volatile acid (e.g., acetic acid or formic acid). This will protonate the pyridine nitrogen, breaking the internal salt bridge and creating a cationic species that is more readily solvated.[6]
-
To dissolve in a broader range of solvents: Add a volatile base (e.g., triethylamine or ammonia). This will deprotonate the carboxylic acid, forming an anionic species. This can sometimes improve solubility in polar aprotic solvents like DMSO or DMF.
-
-
Utilize Co-Solvent Systems: A mixture of solvents can often achieve what a single solvent cannot.[16] This is known as cosolvency.
-
Start with a solvent in which the compound has minimal solubility (e.g., acetonitrile) and titrate in a strong solubilizing solvent like DMSO or NMP until the compound dissolves.
-
For less polar systems, a mixture of a hydrogen bond donor (like methanol) and a polar aprotic solvent (like THF) can be effective.
-
-
Consider "Greener" Solvents: Modern solvent selection guides can help identify less hazardous solvents with desirable properties.[17] Computational tools like COSMO-RS can predict solubility in a vast number of solvents, speeding up the screening process.[18]
Issue 2: The compound dissolves upon heating but crashes out of solution when cooled to room temperature.
Causality: You have created a supersaturated solution. The thermodynamic solubility at room temperature is much lower than the concentration you achieved by heating.[7]
Troubleshooting Steps:
-
Controlled Cooling & Seeding: If your goal is crystallization, this behavior can be advantageous. Cool the solution slowly and add a seed crystal to encourage the formation of a stable crystalline form.[1]
-
Solvent Mixture Optimization: The solution may be stable in a co-solvent system. Try dissolving the compound in a minimal amount of a strong solvent (e.g., DMSO) at room temperature and then diluting it with a weaker "anti-solvent" in which it is less soluble. This can sometimes create a kinetically stable solution at the desired concentration.
-
Formulation Strategies: If for a final application, consider formulation approaches like creating an amorphous solid dispersion (ASD).[6] This involves dissolving the compound and a polymer in a common solvent and then rapidly removing the solvent (e.g., by spray-drying), trapping the compound in a high-energy, more soluble amorphous state.
Issue 3: I am observing inconsistent solubility results between different batches of my compound.
Causality: This inconsistency often points to the presence of different polymorphs (different crystal forms) or impurities.[1] Polymorphs of the same compound can have vastly different solubilities and physical properties.
Troubleshooting Steps:
-
Solid-State Characterization: Analyze the different batches using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify if different crystal forms are present.[1][19]
-
Purity Analysis: Use HPLC and LC-MS to check for impurities. Even small amounts of an insoluble impurity can act as nucleation sites, causing premature precipitation.
-
Standardize Crystallization Protocol: Develop a robust and reproducible final crystallization step for your synthesis. Controlling factors like solvent, cooling rate, and agitation is critical to ensure you consistently isolate the same polymorphic form.
Visualized Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility issues with pyridine propionic acids.
Caption: A decision tree for systematically troubleshooting solubility problems.
The Impact of pH on Solubility
The zwitterionic nature of pyridine propionic acids makes their solubility highly dependent on pH. By adjusting the pH, we can shift the equilibrium between the neutral (zwitterionic), cationic, and anionic forms of the molecule.
Caption: Relationship between pH, ionization state, and solubility.
At its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, which typically has the lowest aqueous and organic solubility due to strong intermolecular forces.[20] Adjusting the pH away from the pI increases the concentration of the more soluble cationic or anionic forms.
Experimental Protocol: Systematic Solvent Screening
This protocol provides a standardized method for evaluating the solubility of a new pyridine propionic acid derivative.
Objective: To determine the approximate solubility of a pyridine propionic acid derivative in a diverse set of organic solvents at room temperature.
Materials:
-
Pyridine propionic acid derivative (solid)
-
Vials (e.g., 2 mL glass vials with screw caps)
-
Magnetic stir plate and small stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV)
-
Solvent set (see table below)
Recommended Solvent Panel:
| Solvent Class | Solvent | Polarity Index | H-Bond Donor/Acceptor |
| Polar Protic | Methanol | 5.1 | Both |
| Ethanol | 4.3 | Both | |
| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Acceptor |
| Dimethylformamide (DMF) | 6.4 | Acceptor | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | |
| Ester | Ethyl Acetate | 4.4 | Acceptor |
| Ketone | Acetone | 5.1 | Acceptor |
| Chlorinated | Dichloromethane (DCM) | 3.1 | None |
| Ethereal | Tetrahydrofuran (THF) | 4.0 | Acceptor |
Procedure:
-
Preparation: Add a pre-weighed amount of the compound (e.g., 10 mg) to each of the 9 labeled vials.
-
Solvent Addition: Add a magnetic stir bar to each vial. Then, add 1.0 mL of the respective solvent to each vial. Cap the vials tightly.
-
Equilibration: Place the vials on a magnetic stir plate and stir vigorously at a constant room temperature (e.g., 25 °C) for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
Observation: After 24 hours, visually inspect each vial. Note if the solid has completely dissolved. If not, the solution is saturated.
-
Sample Preparation for Quantification:
-
For vials with undissolved solid, allow the solid to settle for 30 minutes.
-
Carefully withdraw a known aliquot (e.g., 100 µL) of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean, labeled vial.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase of your analytical method) to a concentration within the linear range of your calibration curve.
-
-
Quantification: Analyze the diluted samples by a validated HPLC or UPLC method to determine the precise concentration.
-
Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.
Data Interpretation: The results will provide a clear rank-ordering of solvents for your compound, guiding future process development, reaction setup, or formulation efforts.[19] This systematic approach is more reliable than simply adding solvent until the solid disappears, which measures kinetic rather than thermodynamic solubility.[7]
References
- Vertex AI Search. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
- MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
- Slideshare. (n.d.). Methods of solubility enhancements.
- Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility.
- ACS Publications. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research.
- PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
- Cheméo. (n.d.). Chemical Properties of 4-Pyridinepropionic acid (CAS 6318-43-0).
- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
- NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine.
- Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts.
- Advances in Engineering. (2018, November 21). Solubility-Modifying Power of Zwitterionic Salts.
- Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
- PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- ResearchGate. (2020, February 20). How to desalt zwitterions?.
- Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.
- PubMed. (2018, March 5). Solubility-Modifying Power of Zwitterionic Salts. Chemphyschem.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents.
- ChemicalBook. (2026, January 13). 3-Pyridinepropionic acid | 3724-19-4.
- Reddit. (2024, June 27). Why pyridine is acidic?. r/OrganicChemistry.
- Wikipedia. (n.d.). Pyridine.
- Sigma-Aldrich. (n.d.). 3-Pyridinepropionic acid 98 3724-19-4.
- ResearchGate. (2026, February 27). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.
- ACS Publications. (2024, June 8). Position Matters: Pyridine Regioisomers Influence Secondary Structure and Micelle Morphology in Polymer-Homopolypeptide Micelles. Biomacromolecules.
- Pearson+. (n.d.). What is the approximate pKa of propionic acid, CH3CH2CO2H?. Study Prep.
- Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Pearson. (n.d.). Estimate the pKa values of the following compounds: c. CH3CH2COOH....
- Dalton Transactions (RSC Publishing). (2022, August 29). Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes.
- NASA Technical Reports Server (NTRS). (2013, March 3). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. advanceseng.com [advanceseng.com]
- 4. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 9. What is the approximate pKa of propionic acid, CH3CH2CO2H? | Study Prep in Pearson+ [pearson.com]
- 10. Estimate the pKa values of the following compounds: c. CH3CH2COOH... | Study Prep in Pearson+ [pearson.com]
- 11. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 15. researchgate.net [researchgate.net]
- 16. Methods of solubility enhancements | PPTX [slideshare.net]
- 17. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review [mdpi.com]
- 18. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chiral HPLC Separation of Pyridyl Propionic Acids
Introduction
The enantioselective separation of pyridyl propionic acids, a class of compounds often found in pharmaceuticals and agrochemicals, is a critical analytical challenge. Due to their similar physicochemical properties, resolving these enantiomers requires highly specific and optimized High-Performance Liquid Chromatography (HPLC) methods.[1][2] This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to overcome common obstacles in developing and running robust chiral HPLC separations for this important class of molecules. We will delve into the causality behind experimental choices, offering field-proven insights to streamline your method development and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: Why is direct chiral HPLC with a Chiral Stationary Phase (CSP) the preferred method for separating pyridyl propionic acid enantiomers?
Direct chiral HPLC using a CSP is the most widely adopted approach because it avoids the need for derivatization, which can be time-consuming and introduce new sources of error.[3] The mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[1][4] The differing stability of these complexes leads to different retention times and, thus, separation.[1]
Q2: What are the most common types of Chiral Stationary Phases (CSPs) used for acidic compounds like pyridyl propionic acids?
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the "go-to" choice for a broad range of chiral separations, including acidic compounds.[1][2] They offer high success rates and can be used in various modes (normal-phase, reversed-phase, and polar organic), providing significant flexibility.[1][2] Other CSPs that can be effective include macrocyclic glycopeptides (like vancomycin and teicoplanin) and Pirkle-type phases.[2][5][6]
Q3: What are the key parameters to control for a robust and reproducible chiral separation?
The critical parameters for a successful chiral separation are:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most crucial factor.
-
Mobile Phase Composition: This includes the organic modifier, aqueous component (in reversed-phase), and additives.
-
Additives/Modifiers: Acidic or basic additives are often necessary to improve peak shape and selectivity for ionizable compounds like pyridyl propionic acids.[7]
-
Temperature: Temperature can significantly impact selectivity and resolution, sometimes in unpredictable ways.[5][8]
-
Flow Rate: Lower flow rates often benefit chiral separations by allowing more time for the enantiomers to interact with the CSP.[9]
Q4: What is a typical starting point for developing a chiral method for a novel pyridyl propionic acid?
A systematic screening approach is the most efficient strategy.[1][9][10] This involves testing a small, diverse set of polysaccharide-based CSPs (e.g., derivatized cellulose and amylose columns) under a few standard mobile phase conditions (normal-phase, reversed-phase, and polar organic mode).[1] This initial screen will quickly identify the most promising column and mobile phase combination for further optimization.[1][9]
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptom: The two enantiomer peaks are co-eluting or only partially separated.
Probable Cause 1: Inappropriate Chiral Stationary Phase (CSP)
Explanation: Chiral recognition is highly specific. The chosen CSP may not have the necessary stereochemical environment to interact differently with the two enantiomers of your specific pyridyl propionic acid.[1][2][4]
Solution:
-
Screen Different CSPs: If you haven't already, screen a variety of CSPs. A good starting point is a kit with columns based on different polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate)).[9][10]
-
Consult Application Databases: Review application notes and literature from column manufacturers for separations of similar acidic or pyridyl-containing compounds.[3][9]
Probable Cause 2: Suboptimal Mobile Phase Composition
Explanation: The mobile phase composition dictates the strength of the interactions between the analyte and the CSP. An incorrect organic modifier or solvent ratio can prevent effective chiral recognition.[11]
Solution:
-
Vary the Organic Modifier: In normal-phase, screen different alcohols (e.g., isopropanol, ethanol). In reversed-phase, screen acetonitrile and methanol. These solvents can alter the conformation of the polysaccharide selector on the CSP, impacting selectivity.[12]
-
Adjust the Solvent Ratio: Systematically vary the percentage of the organic modifier. In reversed-phase, decreasing the organic content generally increases retention and may improve resolution. In normal-phase, adjusting the alcohol content can have a significant impact on selectivity.
Probable Cause 3: Incorrect or Missing Mobile Phase Additive
Explanation: Pyridyl propionic acids are ionizable. Uncontrolled ionization can lead to poor peak shape and a lack of resolution. An acidic additive is typically required to suppress the ionization of the carboxylic acid group, promoting consistent interactions with the CSP.[7]
Solution:
-
Add an Acidic Modifier: For both normal-phase and reversed-phase, add a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA), formic acid, or acetic acid to the mobile phase.[7][13][14]
-
Optimize Additive Concentration: While 0.1% is a good starting point, the optimal concentration may vary. Test concentrations from 0.05% to 0.2%.
Probable Cause 4: Unfavorable Temperature
Explanation: Temperature affects the thermodynamics of the chiral recognition process.[8] Generally, lower temperatures enhance the weak interactions (like hydrogen bonding and dipole-dipole forces) that are often crucial for chiral separation, leading to increased selectivity and resolution.[5][9][15]
Solution:
-
Decrease the Column Temperature: Set the column oven to a lower temperature, for example, 15°C or 20°C, and observe the effect on resolution.[16]
-
Systematic Temperature Study: If lower temperatures don't help, perform a systematic study by analyzing the sample at various temperatures (e.g., 10°C, 25°C, 40°C). In some cases, higher temperatures can improve efficiency and unexpectedly enhance resolution.[16][17]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom: Asymmetric peaks, often with a pronounced "tail" or "front," leading to poor integration and reduced resolution.
Probable Cause 1: Secondary Interactions (Peak Tailing)
Explanation: For acidic compounds like pyridyl propionic acids, peak tailing can occur due to undesirable ionic interactions with the stationary phase support (e.g., residual silanol groups on a silica-based CSP).[18][19]
Solution:
-
Optimize Mobile Phase pH/Additive: The most effective solution is to add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase. This ensures the carboxylic acid group of the analyte is protonated and less likely to interact with active sites on the stationary phase.[16]
-
Check Buffer Strength (Reversed-Phase): If using a buffer, ensure its concentration is sufficient (typically 10-20 mM) to control the pH effectively.[19]
Probable Cause 2: Column Overload (Peak Tailing or Fronting)
Explanation: Injecting too much sample mass can saturate the chiral stationary phase, leading to peak distortion.[18][20] On chiral columns, this often manifests as peak tailing.[20]
Solution:
-
Dilute the Sample: Reduce the sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves, the original sample was overloaded.[20]
-
Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume.
Probable Cause 3: Extra-Column Effects (All Peaks Distorted)
Explanation: If all peaks in the chromatogram are broad or tailing, the problem may lie outside the column. Dead volumes in tubing, fittings, or the detector flow cell can cause peak dispersion.[18]
Solution:
-
Check Connections: Ensure all tubing and fittings between the injector, column, and detector are properly connected with minimal lengths of tubing.
-
Inspect for Blockages: A partially blocked column inlet frit can distort the sample band, causing peak shape issues for all analytes.[18] Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.[18][21]
Issue 3: Method Instability (Shifting Retention Times)
Symptom: Retention times drift over a sequence of injections or between different days.
Probable Cause 1: Insufficient Column Equilibration
Explanation: Chiral stationary phases, especially polysaccharide-based ones, can take a significant amount of time to equilibrate with a new mobile phase. The conformation of the chiral polymer can change slowly, leading to drifting retention times.[9]
Solution:
-
Increase Equilibration Time: Equilibrate the column with the mobile phase for at least 30-60 minutes before the first injection. For some methods, longer equilibration may be necessary.[9]
-
Consistent Startup Procedure: Always use the same startup procedure, including the equilibration time, to ensure consistent column performance.
Probable Cause 2: Temperature Fluctuations
Explanation: As mentioned, temperature is a critical parameter. Even small fluctuations in ambient temperature can affect retention times if a column oven is not used.[22]
Solution:
-
Use a Column Oven: Always use a thermostatted column compartment to maintain a constant temperature.[22]
-
Ensure Temperature Stability: Allow the column to fully equilibrate to the set temperature before starting the analysis.
Probable Cause 3: Mobile Phase Composition Change
Explanation: The composition of the mobile phase can change over time due to the evaporation of the more volatile component, especially in pre-mixed mobile phases.[22]
Solution:
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to prevent evaporation while allowing for outgassing.[16]
-
Use an Online Mixer: Utilize the HPLC system's proportioning valve to mix solvents online for better consistency.
Method Development & Optimization Workflow
A systematic approach is key to efficiently developing a robust chiral separation method.
Experimental Protocol: Systematic Method Screening
-
Column Selection: Choose a set of 3-4 diverse polysaccharide-based chiral columns (e.g., from different manufacturers or with different derivatives).
-
Mobile Phase Screening: For each column, test a set of standard mobile phases:
-
Normal Phase (NP): n-Hexane/Isopropanol (90/10 v/v) + 0.1% TFA
-
Reversed Phase (RP): Acetonitrile/Water (50/50 v/v) + 0.1% Formic Acid
-
Polar Organic (PO): Acetonitrile/Methanol (50/50 v/v) + 0.1% TFA
-
-
Initial Analysis: Inject the racemic standard onto each column/mobile phase combination.
-
Evaluation: Identify the condition(s) that provide the best initial separation or show any signs of peak splitting.
-
Optimization: Take the most promising conditions and proceed with fine-tuning by systematically adjusting the mobile phase ratio, additive concentration, and temperature as described in the troubleshooting section.
Data Presentation: Impact of Mobile Phase Modifier on Resolution
| Mobile Phase Composition (n-Hexane/Alcohol + 0.1% TFA) | Alcohol Modifier | Resolution (Rs) |
| 90/10 | Isopropanol | 1.8 |
| 80/20 | Isopropanol | 2.5 |
| 90/10 | Ethanol | 1.2 |
| 80/20 | Ethanol | 1.9 |
This is example data and will vary depending on the specific analyte and CSP.
Visualization of Optimization Workflow
Caption: A systematic workflow for chiral HPLC method development and optimization.
System Suitability Testing (SST)
Before any sample analysis, it is crucial to perform a System Suitability Test (SST) to ensure the chromatographic system is performing adequately.[23][24][25][26]
Key SST Parameters for Chiral Separations:
-
Resolution (Rs): This is the most critical parameter. For quantitative analysis, a resolution of >1.5 is typically required.
-
Tailing Factor (Tf): Measures peak symmetry. A value ≤ 2.0 is generally acceptable.
-
Repeatability (%RSD): The precision of retention times and peak areas from replicate injections of a standard should be evaluated. A relative standard deviation (RSD) of <2% is often required.[23]
By implementing these troubleshooting strategies and following a systematic method development workflow, you can overcome the challenges of separating pyridyl propionic acid enantiomers and develop robust, reliable chiral HPLC methods.
References
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- Jánovová, L., & Hroboňová, K. (2021). Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. Acta Chimica Slovaca, 14(1), 60-65.
- LCGC North America. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Dr. Maisch GmbH. (n.d.). Chiral Chromatography.
- Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Journal of Chromatographic Science. (2002). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase.
- Sigma-Aldrich. (2015). Chiral HPLC column selection and method development guide.
- Supelco. (n.d.). Strategies for Chiral HPLC Method Development.
- Satinder Ahuja. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Bezhan Chankvetadze. (2018). Chiral Recognition Mechanisms in Analytical Separation Sciences. ResearchGate.
- Xu, D., et al. (2012). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Iranian Journal of Pharmaceutical Research, 11(3), 801–809.
- Felletti, S., et al. (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. Journal of the Brazilian Chemical Society, 30(4), 846-855.
- BenchChem. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
- Costa, E. B., et al. (2006). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Separation Science and Technology, 41(12), 2753-2766.
- ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics and Beta-Adrenergics.
- Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
- Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?.
- LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Regis Technologies. (n.d.). The Chiral Notebook.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Shimadzu. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. Chiral â Dr. Maisch [dr-maisch.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
- 8. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. academic.oup.com [academic.oup.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chiraltech.com [chiraltech.com]
- 22. lcms.cz [lcms.cz]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. altabrisagroup.com [altabrisagroup.com]
- 25. assayprism.com [assayprism.com]
- 26. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification & Troubleshooting for (S)-2-(Pyridin-3-yl)propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation, purification, and chiral resolution of amphoteric building blocks. (S)-2-(Pyridin-3-yl)propanoic acid is a critical chiral intermediate, structurally related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) [1].
Its purification is notoriously difficult due to its zwitterionic nature—combining a basic pyridine ring with an acidic carboxylic acid—and its strong tendency to coordinate transition metal catalysts used in upstream synthesis. This guide provides field-proven, self-validating protocols to troubleshoot your purification workflows, ensuring high chemical purity and enantiomeric excess (ee).
Physicochemical Profiling
Before attempting any purification, it is critical to understand the thermodynamic behavior of the molecule in solution. Table 1 summarizes the key parameters that dictate our extraction and chromatographic strategies.
Table 1: Physicochemical Properties & Purification Implications
| Property | Value (Approx.) | Implication for Purification |
| pKa (Pyridine N) | 5.2 | Protonated at low pH; highly water-soluble as a cationic species. |
| pKa (Carboxylic Acid) | 4.5 | Deprotonated at high pH; highly water-soluble as an anionic species. |
| Isoelectric Point (pI) | 4.85 | Point of zero net charge. Minimum aqueous solubility; target pH for precipitation. |
| LogP (predicted) | 1.2 | Moderate lipophilicity; extractable in organic solvents only near the pI. |
Experimental Workflow Visualization
Workflow for the purification and chiral resolution of (S)-2-(Pyridin-3-yl)propanoic acid.
Troubleshooting Guides & FAQs
Q1: I am losing product during the aqueous workup. How do I efficiently extract the compound from the reaction mixture?
The Causality: Unlike standard profens (e.g., ibuprofen), which are highly lipophilic at low pH, this compound contains a basic pyridine nitrogen. If you acidify the aqueous layer to pH < 3 (the standard protocol for isolating carboxylic acids), the pyridine ring protonates, rendering the molecule highly water-soluble. Conversely, at pH > 7, the carboxylic acid deprotonates, forming a water-soluble anion. To maximize recovery, you must target the isoelectric point (pI), where the molecule exists as a neutrally charged zwitterion [3].
Self-Validating Protocol: Isoelectric Precipitation
-
Concentration: Concentrate the crude aqueous reaction mixture under reduced pressure to a minimal volume to force supersaturation.
-
Thermal Shock: Cool the mixture to 0–5 °C using an ice-water bath.
-
pH Titration: Slowly add 1M HCl or 1M NaOH dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 4.85.
-
Aging: Stir the suspension at 0–5 °C for 2 hours. The zwitterion will precipitate as a white/off-white solid.
-
Validation & Isolation: Filter the precipitate and wash with a minimal volume of ice-cold water (pre-adjusted to pH 4.85). Dry under vacuum at 40 °C. Validation: Test the filtrate via UV-Vis; absorbance at 254 nm should drop by >90% compared to the starting mixture.
Q2: My upstream asymmetric synthesis yielded a racemic mixture. What is the most scalable method to resolve the (S)-enantiomer?
The Causality: While preparative chiral chromatography or enzymatic kinetic resolution are viable [1], classical diastereomeric salt resolution remains the most scalable and cost-effective method for early-stage drug development. By reacting the racemic acid with a chiral amine like (R)-(+)-1-phenylethylamine, you create two diastereomeric salts with distinct solubility profiles in protic solvents.
Self-Validating Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve 1.0 equivalent of the racemic zwitterion in hot ethanol/water (9:1 v/v). Add 0.55 equivalents of (R)-(+)-1-phenylethylamine.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) until a homogenous, clear solution is achieved.
-
Controlled Cooling: Cool the solution to room temperature at a strict rate of 5 °C/hour. Scientist Insight: Rapid cooling traps the (R)-isomer in the crystal lattice. Slow cooling ensures thermodynamic control and high diastereomeric purity.
-
Recrystallization: Filter the resulting crystals. Recrystallize once more from absolute ethanol to achieve >99% ee.
-
Salt Cleavage: Suspend the pure salt in water. Adjust the pH to 4.85 (the pI of the free acid) using 2M HCl to precipitate the pure (S)-2-(Pyridin-3-yl)propanoic acid [3]. Filter and dry.
Q3: ICP-MS analysis shows high levels of residual Palladium (Pd) in my final product. How do I remove it?
The Causality: If your synthesis utilized cross-coupling or asymmetric hydrogenation, the pyridine ring acts as a strong bidentate/monodentate ligand for transition metals. Standard aqueous washes will not break this coordination complex. You must introduce a metal scavenger with a higher binding affinity for Pd than the pyridine nitrogen.
Self-Validating Protocol: Metal Scavenging
-
Dissolution: Dissolve the purified (S)-acid in a polar aprotic solvent (e.g., THF or EtOAc) at 40 °C.
-
Scavenger Addition: Add 10% w/w of a thiol-functionalized silica gel (e.g., SiliaBond® Thiol). The soft sulfur atoms will aggressively strip the soft Pd ions from the nitrogen ligand.
-
Incubation: Stir vigorously at 40 °C for 4 to 6 hours.
-
Filtration: Filter the mixture through a tightly packed Celite pad to remove the silica-bound metal.
-
Validation: Evaporate the filtrate to yield the metal-free product. Verify via ICP-MS to ensure the target of <10 ppm Pd has been met.
Q4: I am seeing severe peak tailing and poor resolution when analyzing the enantiomeric excess (ee) via HPLC. What conditions do you recommend?
The Causality: Amphoteric compounds are notorious for poor chromatographic behavior. The unmasked silanol groups on the silica backbone of the chiral stationary phase interact strongly with the basic pyridine ring, causing peak tailing. Simultaneously, the carboxylic acid requires an acidic environment to remain unionized. A dual-additive system is mandatory [2].
Table 2: Optimized Chiral HPLC Conditions
| Parameter | Condition | Rationale |
| Column | Chiralpak AD-H (Amylose-based) | High enantioselectivity for 2-arylpropanoic acids [2]. |
| Mobile Phase | Hexane / Isopropanol / TFA / TEA (80:20:0.1:0.1) | TFA suppresses acid ionization; TEA masks silanol groups and prevents pyridine tailing. |
| Flow Rate | 1.0 mL/min | Optimal mass transfer for baseline resolution. |
| Detection | UV at 254 nm | Corresponds to the |
| Temperature | 25 °C | Maintains consistent chiral recognition thermodynamics. |
Scientist Insight: Always pre-equilibrate the column with the dual-additive mobile phase for at least 20 column volumes to ensure the stationary phase is fully passivated before injecting your sample.
References
- Title: Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients Source: ChemRxiv URL
- Title: Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study Source: ResearchGate URL
- Title: KR20220039116A - Method for producing high purity Pelubiprofen Source: Google Patents URL
Handling hygroscopic nature of pyridine acid salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields, stalled catalytic cycles, and degraded reagents. More often than not, these issues trace back to a single, overlooked variable: the mishandling of hygroscopic pyridine acid salts.
Compounds like pyridinium chloride and pyridinium p-toluenesulfonate (PPTS) are foundational to organic synthesis. However, their ionic nature and capacity for hydrogen bonding make them aggressive moisture scavengers. This guide provides field-proven, self-validating protocols to ensure your chemistry remains strictly anhydrous, stoichiometrically precise, and highly reproducible.
Quantitative Data Summary: Pyridine Acid Salts
To effectively manage these reagents, you must first understand their physical properties. The table below summarizes the quantitative and behavioral data of common pyridinium salts to inform your handling strategy.
| Compound | Molecular Weight | Melting Point | Aqueous pH | Hygroscopicity Profile | Handling Requirement |
| Pyridinium Chloride | 115.56 g/mol | 144 °C | ~3.0 - 4.0 | High (Deliquescent) | Glovebox / Inert atmosphere[1] |
| Pyridinium p-Toluenesulfonate (PPTS) | 251.30 g/mol | 165 - 170 °C | 1.0 - 2.0 | Mild (Moisture Absorbing) | Vacuum desiccator, rapid weighing[2] |
| N-Fluoropyridinium Triflate | 247.15 g/mol | 184 - 186 °C | N/A | Low (Stable) | Standard benchtop (cool/dry)[3] |
Workflow Visualization: Handling & Recovery
Decision matrix for handling and recovering hygroscopic pyridinium salts.
Troubleshooting Guides & FAQs
Q1: Why do my pyridinium chloride stocks rapidly turn into a syrup on the bench, and how does this compromise my reactions?
The Causality: Pyridinium chloride is highly hygroscopic and prone to deliquescence[1]. The protonated pyridine ring and the highly solvated chloride anion create a massive thermodynamic driving force for water absorption. When exposed to ambient air, it absorbs so much moisture that the solid crystal lattice collapses, dissolving the salt into an aqueous acidic liquid[1][4]. The Impact: If you attempt to weigh a deliquescent salt on an open balance, the mass will continuously drift upward as it pulls water from the air. You may think you are adding 100 mg of pure reagent, but you are actually adding 80 mg of salt and 20 mg of water. This destroys your reaction stoichiometry and introduces water as a highly competitive nucleophile, which can hydrolyze sensitive intermediates.
Q2: I don't have a glovebox. How can I accurately weigh highly hygroscopic salts without them absorbing atmospheric moisture?
The Solution: You must utilize a "Weighing by Difference" protocol under a Schlenk line, or utilize pre-filled reaction vials[5].
Step-by-Step Methodology (Weighing by Difference):
-
Preparation: Dry a Schlenk receiver flask in an oven (>120°C) overnight. Cool it under high vacuum and backfill with dry argon.
-
Initial Mass: Take your sealed, argon-flushed storage vial containing the bulk pyridinium salt and record its exact mass on an analytical balance (
). -
Transfer: Open the storage vial and the Schlenk flask simultaneously under a strong positive counter-flow of argon. Rapidly transfer an estimated volume of the salt into the Schlenk flask using a dry spatula.
-
Reseal: Immediately cap and seal both vessels.
-
Final Mass: Reweigh the sealed storage vial to obtain the final mass (
). -
Calculation: The exact mass transferred to your reaction is
.
Self-Validating Mechanism: Because the bulk storage vial is sealed during both weighing steps, ambient moisture cannot artificially inflate the recorded mass on the balance. The mass difference strictly reflects the solid transferred, ensuring absolute stoichiometric fidelity.
Q3: My PPTS-catalyzed acetalization is stalling at 50% conversion. Could moisture in the catalyst be the issue, and how do I recover it?
The Causality: While PPTS is less hygroscopic than pyridinium chloride, it still absorbs moisture over time[2]. Acetalization is a condensation reaction that produces water. It relies on a delicate thermodynamic equilibrium. If your PPTS catalyst introduces extraneous water into the reaction mixture, Le Chatelier's principle dictates that the equilibrium will be prematurely pushed back toward the starting materials, artificially capping your maximum yield.
Step-by-Step Methodology (Azeotropic Drying):
-
Suspension: Add the compromised, moisture-laden PPTS to a round-bottom flask containing anhydrous toluene.
-
Apparatus Setup: Attach a Dean-Stark trap filled with anhydrous toluene, topped with a reflux condenser under an argon line.
-
Reflux: Heat the mixture to ~110°C. Water and toluene will co-distill as an azeotrope.
-
Phase Separation: As the vapor condenses, water separates from the toluene in the trap due to density differences.
-
Isolation: Continue refluxing until no new water droplets accumulate. Cool the system, filter the now-anhydrous salt under an argon blanket, and dry under high vacuum.
Self-Validating Mechanism: The Dean-Stark trap provides real-time, visual confirmation of water removal. The complete cessation of water droplet formation physically validates that the thermodynamic equilibrium of the azeotrope has been exhausted and the salt is dry.
Q4: My lab setup cannot accommodate strict anhydrous handling. Are there chemical alternatives to mechanical isolation?
The Causality: Yes. The hygroscopicity of a pyridinium salt is heavily dictated by its counterion. Chloride anions are highly solvated by water, driving deliquescence. By performing a salt metathesis to exchange the chloride for a more lipophilic or charge-diffuse anion (like triflate,
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridinium p-Toluenesulfonate: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 4. Page loading... [wap.guidechem.com]
- 5. hepatochem.com [hepatochem.com]
Technical Support Center: Palladium Impurity Removal in Pyridine Acid Synthesis
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical process of removing residual palladium from the synthesis of pyridine acids and other active pharmaceutical ingredients (APIs). The following information is designed to offer both theoretical understanding and practical, actionable protocols to ensure your final compound meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual palladium so critical in pharmaceutical synthesis?
The removal of palladium is paramount for two primary reasons: patient safety and regulatory compliance. Palladium, a precious metal catalyst essential for many carbon-carbon and carbon-heteroatom bond-forming reactions like Suzuki and Buchwald-Hartwig couplings, is also a toxic heavy metal.[1][2] Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines (ICH Q3D) to limit the presence of such elemental impurities in final drug products.[3][4][5] For oral medications, the permitted daily exposure (PDE) for palladium is typically 100 µ g/day , which often translates to a concentration limit of 10 parts per million (ppm) in the API.[6][7] Failure to meet these limits can result in batch rejection, regulatory penalties, and potential patient harm.[3]
Q2: What are the primary methods for removing palladium impurities?
Traditional purification methods like chromatography, extraction, and recrystallization can be employed, but they often suffer from poor selectivity and may lead to significant loss of the target API.[3] In some cases, crystallization can even concentrate the metal impurity within the crystal lattice.[3]
Therefore, the most effective and widely adopted methods involve the use of metal scavengers . These are materials that selectively bind to the palladium, allowing for its easy removal from the product stream. The main categories are:
-
Adsorption: This is the most common method, utilizing materials with a high affinity for palladium.
-
Functionalized Silica/Polymer Resins: These are solid supports (e.g., silica gel or polystyrene) grafted with functional groups like thiols, amines, or thioureas that chelate palladium.[8][9]
-
Activated Carbon: A cost-effective adsorbent with a high surface area that can bind palladium species.[10][11]
-
Specialized Adsorbents: This includes materials like fibrous polypropylene scavengers (e.g., Smopex®) and synthetic carbons (e.g., Carboxen®).[12][13]
-
-
Extraction: Using an aqueous solution containing a chelating agent, such as N-acetylcysteine, to wash the palladium out of an organic solution of the product.[6]
Q3: How do functionalized silica scavengers, like QuadraSil™ or SiliaMetS®, work?
These scavengers operate on the principle of chelation. They consist of a solid, insoluble silica backbone functionalized with ligands that have a strong affinity for palladium.[1][9] Thiol (-SH) and thiourea groups are particularly effective because the soft sulfur atom binds strongly to the soft palladium metal center.
When the scavenger beads are stirred with the solution containing the API and palladium impurities, the palladium is selectively captured by the functional groups on the silica surface.[14] Because the scavenger is a solid, it can be easily removed from the reaction mixture by simple filtration, leaving behind the purified product in the solution.[14][15] This process is highly efficient, often reducing palladium levels from thousands of ppm down to <10 ppm.[14][16]
Caption: Mechanism of a thiol-functionalized silica scavenger.
Q4: Is activated carbon a good choice for palladium removal? What are the risks?
Activated carbon is a versatile and economical option for palladium removal and is used frequently in industrial processes.[10][11] Its high porosity and large surface area allow it to physically adsorb palladium species.[11] However, its primary drawback is a lack of selectivity. Activated carbon can also adsorb the desired API, leading to a significant reduction in product yield.[10] This non-specific binding is a critical consideration, especially when working with high-value products. While some highly specialized activated carbons offer better selectivity, they often come at a higher cost.[17]
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium from pyridine acid synthesis.
Issue 1: Incomplete Palladium Removal
-
Symptom: Your final product, after purification, still contains palladium levels above the regulatory limit of 10 ppm, as confirmed by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) analysis.
-
Possible Cause 1: Incorrect Scavenger Choice or Insufficient Amount. The affinity between a scavenger and palladium can be affected by the palladium species present (e.g., Pd(0) vs. Pd(II)), the solvent system, and the temperature.[1][13]
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea). It is often beneficial to test scavengers from different suppliers.[6] Increase the equivalents of the scavenger used. While 5 equivalents is a common starting point, up to 10 or 20 equivalents may be necessary for stubborn cases.
-
-
Possible Cause 2: Insufficient Contact Time or Temperature. The binding of palladium to the scavenger is a kinetic process.
-
Solution: Increase the stirring time. While some scavengers can work in under an hour, an overnight stir is often employed to ensure maximum removal.[14] Gently heating the mixture (e.g., to 40-50 °C) can sometimes improve the kinetics of scavenging, but this must be balanced against the thermal stability of your pyridine acid product.[10]
-
Caption: Troubleshooting workflow for incomplete palladium removal.
Issue 2: Significant Loss of Pyridine Acid Product
-
Symptom: You experience a low yield of your final product after the palladium scavenging step.
-
Possible Cause: Non-specific Adsorption onto the Scavenger. This is the most common cause of product loss, particularly when using activated carbon, but it can also occur with functionalized silica scavengers if your product has an affinity for the support or functional groups.[10]
-
Solution 1: Optimize Scavenger Amount. Use the minimum amount of scavenger necessary to achieve the desired palladium level. A screening experiment can determine the optimal balance between palladium removal and product recovery.
-
Solution 2: Thoroughly Wash the Scavenger. After filtering off the scavenger, wash the collected solid (the "cake") multiple times with fresh solvent.[9] Combine these washes with the original filtrate to recover any adsorbed product.
-
Solution 3: Change the Scavenger. If product loss remains high, switch to a different type of scavenger. For example, if you are using activated carbon, try a functionalized silica resin, which is generally more selective.[12][16]
-
Data & Protocols
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Efficiency | Advantages | Disadvantages |
| QuadraSil™ MP [18] | Mercaptopropyl (-SH) | >95% removal | High efficiency, fast kinetics, good for many Pd species. | Higher cost than carbon. |
| QuadraSil™ TA [18] | Triamine | >99% removal | Excellent for various metals including Pd, Rh, Cu. | May interact with acidic or basic products. |
| Carboxen® 564 [12] | Synthetic Carbon | Reduces 1250 ppm to 12 ppm | High capacity, cost-effective, high API recovery (>96%). | Larger particle size. |
| Activated Carbon [10][17] | N/A (Adsorption) | Variable (can be >99%) | Very low cost, widely available. | Prone to non-specific product adsorption, leading to yield loss. |
| Thiourea Alkyl Silica [16] | Thiourea | Reduces 150-220 ppm to <1 ppm | Excellent removal of all Pd species, high loading capacity. | Can introduce impurities if not high grade. |
Experimental Protocol 1: Palladium Removal Using Functionalized Silica (e.g., QuadraSil™ MP)
-
Dissolution: Dissolve the crude pyridine acid product in a suitable organic solvent (e.g., THF, Methanol, Ethyl Acetate) to a known concentration.
-
Quantify Initial Palladium (Optional but Recommended): Take a small aliquot of the solution for analysis by ICP-MS or a rapid fluorescence-based method to establish a baseline palladium concentration.[19][20]
-
Scavenger Addition: To the stirred solution, add the functionalized silica scavenger (e.g., QuadraSil™ MP). A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.
-
Stirring: Stir the suspension at room temperature. Scavenging is often complete within 1-4 hours, but for robust removal, stirring overnight may be beneficial.[14][18] The rate can be increased by gentle heating if the product is stable.[18]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger beads.
-
Washing: Wash the filter cake thoroughly with several portions of fresh solvent to ensure complete recovery of the product.
-
Concentration and Analysis: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product. Submit a sample of the final product for ICP-MS analysis to confirm that palladium levels are below the target threshold (e.g., <10 ppm).[8]
Experimental Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude pyridine acid product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A common starting amount is 0.1 to 0.5 times the weight of the crude product. Note: The optimal amount must be determined experimentally to balance palladium removal with product loss.[10]
-
Stirring: Stir the suspension at room temperature for 1-12 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. This step is critical as carbon fines can be difficult to remove otherwise.
-
Washing: Thoroughly wash the carbon/Celite® cake with fresh solvent to recover as much of the product as possible.
-
Concentration and Analysis: Combine the filtrate and washings, and remove the solvent under reduced pressure. Analyze the purified product for residual palladium and calculate the product recovery to assess for loss.[9]
References
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - PMC. (URL: [Link])
-
Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions - Chemical Science (RSC Publishing). (URL: [Link])
-
Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific. (URL: [Link])
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (URL: [Link])
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
How to Remove Palladium in three easy steps - Biotage. (URL: [Link])
-
Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. (URL: [Link])
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (URL: [Link])
-
The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (URL: [Link])
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed. (URL: [Link])
-
Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. (URL: [Link])
-
Cross‐Linked Imidazolium Salts as Scavengers for Palladium - Sci-Hub. (URL: [Link])
-
Palladium catalyst recovery using scavenger resin - SpinChem. (URL: [Link])
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])
-
QuadraSil™ - Reaxa. (URL: [Link])
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (URL: [Link])
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (URL: [Link])
-
Scavenging Technologies from Johnson Matthey. (URL: [Link])
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])
-
QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow. (URL: [Link])
-
User Guide QuadraSil Metal Scavengers. (URL: [Link])
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (URL: [Link])
-
(PDF) Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (URL: [Link])
-
Improving Operator Safety in API Catalyst Recovery - Amazon Filters. (URL: [Link])
-
oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (URL: [Link])
-
Your trick to remove residual palladium : r/Chempros - Reddit. (URL: [Link])
-
Methods for removal of palladium - ResearchGate. (URL: [Link])
-
Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry - Food and Drug Administration. (URL: [Link])
-
USP Chapters <232> and <233> Implementation Strategy - FDA. (URL: [Link])
-
ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. fda.gov [fda.gov]
- 5. alfachemic.com [alfachemic.com]
- 6. onyxipca.com [onyxipca.com]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. arborassays.com [arborassays.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pharmtech.com [pharmtech.com]
- 20. books.rsc.org [books.rsc.org]
Technical Support Center: Crystallization of (S)-2-(Pyridin-3-yl)propanoic Acid Salts
Welcome to the technical support center for the crystallization of (S)-2-(Pyridin-3-yl)propanoic acid and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality, crystalline material. As a molecule with both a chiral center and a basic pyridine ring, its crystallization behavior can be nuanced. This resource consolidates field-proven insights and troubleshooting strategies to streamline your process development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the crystallization of (S)-2-(Pyridin-3-yl)propanoic acid salts.
Q1: What are the primary challenges in crystallizing salts of (S)-2-(Pyridin-3-yl)propanoic acid?
A1: The main challenges stem from the molecule's structural features: the carboxylic acid, the basic pyridine nitrogen, and the chiral center. This combination can lead to several issues:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms is common for pharmaceutical salts.[1][2] Different polymorphs can exhibit varied solubility, stability, and bioavailability, making control over the crystalline form critical.[2][3]
-
Solvent Selection: The amphiprotic nature of the parent acid and the properties of the counter-ion demand careful solvent selection. Protic solvents (like alcohols and water) can interact with both the pyridine and carboxylate groups, while aprotic solvents may be needed to induce precipitation.[4]
-
"Oiling Out": This phenomenon, where the compound separates as a liquid phase instead of a solid, can occur if the supersaturation is too high or if the salt's melting point is depressed by the solvent.[5][6]
-
Chiral Resolution: If starting from a racemic mixture of 2-(Pyridin-3-yl)propanoic acid, the crystallization must be designed to selectively isolate the desired (S)-enantiomer salt, often through diastereomeric salt formation.[7]
Q2: How do I choose an appropriate counter-ion for salt formation?
A2: The choice of counter-ion is a critical first step and influences the entire crystallization strategy. The "ΔpKa rule" is a useful guideline: a stable salt is likely to form if the difference between the pKa of the basic pyridine nitrogen and the pKa of the counter-ion acid is greater than 3.[8][9] For (S)-2-(Pyridin-3-yl)propanoic acid, the pyridine nitrogen is the basic center for salt formation. Beyond pKa, consider the desired physicochemical properties of the final salt, such as solubility, stability, and non-hygroscopicity.[10]
Q3: Which solvents are a good starting point for screening?
A3: A combination of protic and aprotic solvents should be screened. Ethanol/water mixtures are often a good starting point for recrystallization of related pyridine-containing amino acid salts.[11] The goal is to find a solvent or solvent system where the salt has high solubility at an elevated temperature and low solubility at a lower temperature.
| Solvent Category | Examples | Rationale |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | Good for dissolving ionic salts through hydrogen bonding. |
| Aprotic Polar | Acetonitrile, Acetone | Can be effective as antisolvents or as components in co-solvent systems. |
| Aprotic Nonpolar | Toluene, Heptane | Primarily used as antisolvents to induce precipitation. |
This table summarizes common starting solvents for screening crystallization of organic salts.
Q4: Can polymorphism be predicted or controlled?
A4: While complete prediction is difficult, control is achievable. Polymorphism is influenced by factors like solvent, cooling rate, and supersaturation level.[1][12] A thorough screening process is the most reliable way to identify different polymorphic forms. Techniques like slurry experiments, where a suspension of the solid is stirred in a solvent over time, can help identify the most thermodynamically stable form.[13]
Part 2: Troubleshooting Guides for Crystallization Techniques
This section provides in-depth, scenario-based troubleshooting for common crystallization methods.
Guide 1: Cooling Crystallization
Cooling crystallization is a widely used technique where a saturated solution is slowly cooled to induce crystal formation.
Caption: Key Control Points in Antisolvent Crystallization.
Problem 1: The product precipitates as a very fine, poorly filterable powder.
| Probable Cause | Proposed Solution & Scientific Rationale |
| High Local Supersaturation | Adding the antisolvent too quickly creates regions of extremely high supersaturation, leading to rapid, uncontrolled nucleation of many small particles. [14]Solution: Slow down the rate of antisolvent addition significantly. This maintains a more controlled level of supersaturation, favoring the growth of existing crystals over the formation of new nuclei. [15]Consider adding the solution to the antisolvent instead of the other way around. |
| Inadequate Mixing | Poor agitation fails to disperse the antisolvent effectively, causing localized precipitation. Solution: Increase the stirring rate to ensure the antisolvent is rapidly and homogeneously mixed into the bulk solution. |
Problem 2: The addition of antisolvent leads to an oil or gel.
| Probable Cause | Proposed Solution & Scientific Rationale |
| Solvent/Antisolvent Miscibility | The antisolvent may not be fully miscible with the primary solvent, leading to liquid-liquid phase separation. Solution: Ensure complete miscibility of the solvent system across the intended composition range before attempting the crystallization. |
| Rapid Desolvation | The rapid change in the solvent environment can cause the solute to crash out in a disordered state before it can form a crystal lattice. Solution: Perform the antisolvent addition at a higher temperature. This increases the solubility and molecular mobility, giving the molecules more time to arrange into a crystal structure before precipitating. [16] |
Part 3: Experimental Protocols
Protocol 1: General Cooling Crystallization
-
Solubility Assessment: Determine the approximate solubility of the (S)-2-(Pyridin-3-yl)propanoic acid salt in a chosen solvent (e.g., 90% ethanol) at an elevated temperature (e.g., 60°C) and at a lower temperature (e.g., 5°C).
-
Dissolution: In a jacketed crystallization vessel equipped with an overhead stirrer, dissolve the salt in the minimum amount of hot solvent required to achieve a clear solution at the upper temperature.
-
Filtration (Optional): If any particulate matter is present, perform a hot filtration to ensure a clear, particle-free solution.
-
Controlled Cooling: Program the crystallizer to cool the solution at a slow, linear rate (e.g., 0.2°C/min). Faster cooling can lead to smaller crystals or impurities. [17]5. Nucleation & Growth: Observe the temperature at which nucleation begins (the cloud point). Hold the temperature constant for a period (e.g., 1-2 hours) after nucleation to allow for crystal growth.
-
Final Cooling: Continue cooling to the final temperature (e.g., 5°C) and hold for several hours to maximize yield.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor. [6]9. Drying: Dry the crystals under vacuum at a temperature appropriate for the salt and solvent used.
Protocol 2: General Antisolvent Crystallization
-
Solvent Selection: Identify a "good" solvent in which the salt is freely soluble and a miscible "antisolvent" in which the salt is poorly soluble. [18]2. Dissolution: Prepare a concentrated solution of the salt in the good solvent at a constant temperature (e.g., 25°C).
-
Antisolvent Addition: While stirring the solution vigorously, add the antisolvent dropwise using a syringe pump to ensure a slow and consistent addition rate.
-
Precipitation & Aging: Once the solution becomes turbid, continue the addition at the same rate. After the addition is complete, allow the resulting slurry to stir (age) for several hours to ensure complete crystallization and allow for any potential phase transitions to a more stable form.
-
Isolation, Washing, and Drying: Follow steps 7-9 from the Cooling Crystallization protocol, using the final solvent mixture for the washing step.
References
-
Gard, S., et al. (2012). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. PMC. [Link]
-
Simon, L. L., et al. (2020). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. PMC. [Link]
- Geertman, R. M., et al. (2006). Processes involving the use of antisolvent crystallization.
-
Saban, K., et al. (2022). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Knowledge UChicago. [Link]
-
Roy, L., et al. (2014). Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties. ACS Publications. [Link]
-
Sane, P., et al. (2004). Gas antisolvent crystallization of organic salts from aqueous solutions. ResearchGate. [Link]
-
Li, S., et al. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Austin Publishing Group. [Link]
-
Mazzotti, M., et al. (2011). Design of Crystallization Processes for the Resolution of Conglomerate-Forming Chiral Compounds Exhibiting Oiling Out. ACS Publications. [Link]
-
Nagy, Z. K., et al. (2014). Complete chiral resolution in a continuous flow crystallizer with recycle stream. ResearchGate. [Link]
-
Bray, P. G., et al. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? BJC. [Link]
-
Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons. [Link]
-
Savjani, K. T., et al. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. MDPI. [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. RM@Schools. [Link]
-
Levilain, G., et al. (2021). Simultaneous chiral resolution of two racemic compounds by preferential cocrystallization. ChemRxiv. [Link]
-
Roy, D., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. ACS Publications. [Link]
-
Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
PubChemLite. 2-(pyridin-3-yl)propanoic acid (C8H9NO2). [Link]
-
MacFarlane, C., et al. (2013). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. RSC Publishing. [Link]
-
Clegg, W., et al. (2010). 3-(Pyridin-3-yl)propionic acid. PMC. [Link]
-
Al-dujaili, A. H., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]
- Kaptein, B., et al. (2007). Method for the synthesis of chiral alpha-aryl propionic acid derivatives.
-
Barikah, N., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]
-
Saini, V., et al. (2015). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. ResearchGate. [Link]
-
Jubilant Life Sciences. (2011). Process for producing pyridine carboxylic acids. European Patent Office. [Link]
-
PubChem. 3-(Pyridin-3-yl)propanoic acid. [Link]
- IUPAC. (n.d.).
Sources
- 1. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. bjcardio.co.uk [bjcardio.co.uk]
- 11. (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (1082692-96-3) for sale [vulcanchem.com]
- 12. Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents | IntechOpen [intechopen.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. catalogimages.wiley.com [catalogimages.wiley.com]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 17. On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
Technical Support Center: Stability of (S)-2-(Pyridin-3-yl)propanoic Acid at High Temperatures
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (S)-2-(Pyridin-3-yl)propanoic acid. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for challenges related to the thermal stability of this compound. Our aim is to equip you with the necessary knowledge to anticipate its behavior under thermal stress, design robust experiments, and accurately interpret your results.
Frequently Asked Questions (FAQs) on Thermal Stability
Q1: What is the expected thermal behavior of (S)-2-(Pyridin-3-yl)propanoic acid?
(S)-2-(Pyridin-3-yl)propanoic acid, as a pyridine carboxylic acid derivative, is expected to be a crystalline solid at room temperature with relatively high thermal stability. While specific data for this exact compound is not extensively published, we can infer its behavior from related structures. For instance, a similar compound, (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride, is reported to degrade above 60°C via decarboxylation[1]. Another related molecule, Fmoc-L-PyA, has shown high thermal stability at over 500 K (227°C)[2].
It is crucial to experimentally determine the precise decomposition temperature for your specific batch of (S)-2-(Pyridin-3-yl)propanoic acid. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for this purpose.[3][4][5]
Key Takeaway: Expect degradation to begin at elevated temperatures, potentially involving decarboxylation. Empirical testing is essential for determining the exact thermal limits.
Q2: What are the likely degradation pathways for (S)-2-(Pyridin-3-yl)propanoic acid at high temperatures?
Based on the structure—a pyridine ring and a propanoic acid side chain—several degradation pathways are plausible under thermal stress:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a common thermal degradation route for many carboxylic acids.[1]
-
Oxidation: If heated in the presence of oxygen, the pyridine ring's nitrogen can be oxidized to form a pyridine N-oxide.[6][7] The alkyl side chain is also susceptible to oxidation.
-
Ring Cleavage: At very high temperatures, the pyridine ring itself may undergo cleavage, leading to the release of ammonia and the formation of various smaller organic molecules.[8]
The exact degradation products will depend on the temperature, atmosphere (inert or oxidative), and the presence of any catalysts or impurities.
Q3: What are the visual signs of thermal degradation for this compound?
Visual indicators of thermal degradation can include:
-
Color Change: The compound may turn yellow, brown, or even black upon heating, indicating the formation of degradation products.
-
Melting and Bubbling: If the compound melts, the subsequent observation of bubbling can suggest decarboxylation or the release of other gaseous byproducts.
-
Sublimation: Some pyridine carboxylic acids can sublime at elevated temperatures.[9] This may be observed as the deposition of solid material on cooler parts of your apparatus.
It is important to note that the absence of visual changes does not guarantee stability. Sensitive analytical techniques are required for confirmation.
Troubleshooting Unexpected Experimental Results
Q4: My sample of (S)-2-(Pyridin-3-yl)propanoic acid shows a lower-than-expected melting point and a broad melting range. What could be the cause?
A depressed and broad melting range is a classic indicator of impurities. These impurities could be:
-
Residual Solvents: From the synthesis or purification process.
-
Starting Materials or Byproducts: Incomplete reactions or side reactions can leave contaminants.
-
Degradation Products: If the sample has been previously exposed to high temperatures or improper storage conditions, it may have already started to degrade.
Troubleshooting Steps:
-
Assess Purity: Use a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the purity of your sample.[10]
-
Dry the Sample: If residual solvent is suspected, dry the sample under vacuum and re-analyze the melting point.
-
Recrystallize: Purification by recrystallization can remove many impurities.[1]
Q5: I ran a stability study using HPLC and see new peaks appearing after heating my sample. How can I identify these degradation products?
The appearance of new peaks in an HPLC chromatogram is a clear sign of degradation.[10] To identify these new compounds:
-
Forced Degradation Studies: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to generate a profile of potential degradation products.[11] This can help in tentatively identifying the peaks observed in your stability study.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown compounds.[12][13] The mass spectrometer will provide the molecular weight of the degradation products, which can be used to deduce their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant amount of a degradation product can be isolated, NMR spectroscopy can provide detailed structural information.[10]
Recommended Analytical Protocols
Protocol 1: Determination of Onset of Decomposition using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which (S)-2-(Pyridin-3-yl)propanoic acid begins to lose mass due to decomposition.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of the finely ground compound into a clean TGA pan (aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (or air if oxidative degradation is being studied) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from room temperature to a temperature well above the expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: The TGA thermogram will show a plot of mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed.
Data Presentation:
| Parameter | Description |
| Onset Temperature (°C) | The temperature at which significant mass loss begins. |
| Mass Loss (%) | The percentage of mass lost during a specific decomposition step. |
Protocol 2: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)
Objective: To identify melting point, glass transitions, and other thermal events.[4][5][14]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat from room temperature to a temperature above the expected melting point at a rate of 10°C/min.
-
Cool the sample back to room temperature at 10°C/min.
-
Perform a second heating cycle under the same conditions as the first.
-
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) will appear as peaks, while exothermic events (like crystallization or some decomposition processes) will appear as inverted peaks.
Data Presentation:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | |||
| Crystallization | |||
| Decomposition |
Visualizations
Workflow for Investigating Thermal Instability
Caption: Troubleshooting workflow for thermal instability.
Potential Thermal Degradation Pathways
Caption: Potential thermal degradation pathways.
References
-
Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC - NIH. Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
-
Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis | HunterLab. Available at: [Link]
-
The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo. Available at: [Link]
-
(PDF) Degradation of Pyridines in the Environment - ResearchGate. Available at: [Link]
-
Stability-indicating methods for peptide drug analysis - AMSbiopharma. Available at: [Link]
-
Possible degradation pathways of the three NHCs. (a) Pyridine, (b) quinoline, (c) indole. Available at: [Link]
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Available at: [Link]
-
Journal of - Materials Chemistry C. Available at: [Link]
-
Heat capacity and thermodynamics of solid and liquid pyridine-3-carboxylic acid (nicotinic acid) over the temperature range 296 K to 531 K | Request PDF - ResearchGate. Available at: [Link]
-
Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid) | Request PDF. Available at: [Link]
-
Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design - ResearchGate. Available at: [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. Available at: [Link]
-
Differential Scanning Calorimetry (DSC) - SGS INSTITUT FRESENIUS. Available at: [Link]
-
Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed. Available at: [Link]
-
Dynamic analysis of differential scanning calorimetry data - Johns Hopkins University. Available at: [Link]
-
3-(Pyridin-3-yl)propanoic acid | C8H9NO2 | CID 259624 - PubChem. Available at: [Link]
-
3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292 - PubChem. Available at: [Link]
-
Propanoic acid - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Differential Scanning Calorimetric Analysis of Edible Oils: Comparison of Thermal Properties and Chemical Composition. Available at: [Link]
Sources
- 1. (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (1082692-96-3) for sale [vulcanchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sepscience.com [sepscience.com]
- 11. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 12. contractpharma.com [contractpharma.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for 2-(pyridin-3-yl)propanoic acid
This guide provides a comparative analysis of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 2-(pyridin-3-yl)propanoic acid. As a chiral arylpropionic acid, the stereochemistry of this compound is of significant interest in pharmaceutical development, where enantiomers can exhibit different pharmacological and toxicological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound.
The following sections detail three distinct, scientifically-grounded approaches for the chiral separation of 2-(pyridin-3-yl)propanoic acid, utilizing different types of chiral stationary phases (CSPs) and mobile phase conditions. The methods are designed to provide a strong starting point for analytical method development and optimization.
The Importance of Chiral Separation
2-(pyridin-3-yl)propanoic acid possesses a stereogenic center at the alpha-carbon of the propanoic acid moiety, resulting in two enantiomers, (R)- and (S)-2-(pyridin-3-yl)propanoic acid. In drug development, it is crucial to separate and quantify these enantiomers, as they may differ in their therapeutic effects and potential side effects. Regulatory agencies worldwide often require the development of stereoselective assays for chiral drug candidates.
Comparative Overview of Chiral HPLC Methods
The successful chiral separation of acidic compounds like 2-(pyridin-3-yl)propanoic acid is highly dependent on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based and Pirkle-type CSPs are often the first choice for the resolution of arylpropionic acids.[1][2] This guide explores three methods based on these widely used CSPs.
| Parameter | Method 1: Normal-Phase | Method 2: Reversed-Phase | Method 3: Polar Ionic Mode |
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | (R,R)-Whelk-O® 1 (covalently bonded) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) | Acetonitrile / Water / Formic Acid (60:40:0.1, v/v/v) | Methanol / Acetic Acid / Triethylamine (100:0.3:0.2, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 30 °C | 25 °C |
| Detection Wavelength | 265 nm | 265 nm | 265 nm |
| Principle | π-π interactions, hydrogen bonding, and steric hindrance with the chiral polymer in a non-polar environment. | Hydrophobic interactions and inclusion complexation with the chiral polymer in an aqueous environment. | Ionic interactions, hydrogen bonding, and π-π interactions in a polar organic solvent. |
Detailed Experimental Protocols
Method 1: Normal-Phase Separation on a Cellulose-Based CSP
This method utilizes a popular polysaccharide-based CSP, cellulose tris(3,5-dimethylphenylcarbamate), under normal-phase conditions. The acidic modifier (Trifluoroacetic Acid) is crucial for improving peak shape and reducing retention time for acidic analytes.
Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (e.g., Chiralcel® OD-H), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the racemic 2-(pyridin-3-yl)propanoic acid in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Rationale: Normal-phase chromatography with polysaccharide-based CSPs is a powerful technique for chiral separations.[3] The helical structure of the cellulose derivative provides a chiral environment where enantiomers can interact differently through a combination of hydrogen bonds, π-π interactions, and steric hindrance. The addition of a small amount of a strong acid like TFA protonates the pyridine nitrogen and suppresses the ionization of the carboxylic acid, leading to better peak shapes and reproducible retention times.
Method 2: Reversed-Phase Separation on an Immobilized Amylose-Based CSP
This method employs an immobilized amylose-based CSP, which offers the advantage of being compatible with a broader range of solvents compared to coated phases.[3] Reversed-phase conditions are often preferred for their compatibility with aqueous samples and mass spectrometry.
Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralpak® IA), 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile / Water / Formic Acid (60:40:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the racemic 2-(pyridin-3-yl)propanoic acid in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Rationale: In reversed-phase mode, hydrophobic interactions play a more significant role in retention.[4] The chiral recognition is achieved through a combination of inclusion complexation within the chiral grooves of the amylose polymer and polar interactions. The formic acid in the mobile phase controls the ionization of the analyte and improves peak shape. Immobilized CSPs are robust and can withstand a wider range of solvents and pH conditions.[3]
Method 3: Polar Ionic Mode Separation on a Pirkle-Type CSP
This method utilizes a Pirkle-type CSP, which operates on a π-acid/π-base interaction mechanism. The polar ionic mode is particularly effective for compounds containing both acidic and basic functionalities.
Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: (R,R)-Whelk-O® 1, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.3:0.2, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the racemic 2-(pyridin-3-yl)propanoic acid in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Rationale: Pirkle-type CSPs, such as Whelk-O® 1, have a chiral selector that is a π-electron acceptor.[2] The analyte, containing the π-electron-rich pyridine ring, can engage in π-π stacking interactions with the CSP. The acidic and basic additives in the mobile phase create a "polar ionic" environment that facilitates ionic interactions between the analyte and the stationary phase, which are crucial for chiral recognition. This mode of separation is often orthogonal to those on polysaccharide-based CSPs.[5]
Visualizing the Workflow and Mechanisms
Caption: A generalized workflow for chiral HPLC method development.
Caption: Key interaction forces in chiral recognition for different CSPs.
Conclusion
The enantioselective separation of 2-(pyridin-3-yl)propanoic acid is achievable through systematic screening of various chiral stationary phases and mobile phase conditions. This guide proposes three robust starting methods utilizing polysaccharide and Pirkle-type CSPs under normal-phase, reversed-phase, and polar ionic modes. The choice of the final method will depend on specific requirements such as sample matrix, desired resolution, and compatibility with downstream applications like mass spectrometry. It is recommended to screen a variety of CSPs and mobile phases to identify the optimal conditions for a given application.
References
-
REFLECT™ Technical Guide. Regis Technologies, Inc. Available from: [Link]
-
Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of separation science, 36(1), 140-7. Available from: [Link]
-
Pirkle Chiral Stationary Phases Brochure. Regis Technologies, Inc. Available from: [Link]
- Armstrong, D. W. (1984). Chiral stationary phases for high performance liquid chromatographic separation of enantiomers: a mini-review.
- Aboul-Enein, H. Y., & Ali, I. (2003).
-
Chiral Technologies, Inc. Application Notes. Available from: [Link]
- Kromidas, S. (2006).
- Google Patents. (2011). US20110094966A1 - Chiral Stationary Phases For Chromatography Based On Aromatic Allyl Amines.
-
ResearchGate. (2006). Procedure for the Parallel Preparation of 3-Imidazo[1,2- a ]pyridin-3-yl-propionic Acid Derivatives Involving Meldrum's Acid. Available from: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Available from: [Link]
-
Toth, G., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3749. Available from: [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Available from: [Link]
-
Agilent Technologies. (2020). Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Available from: [Link]
-
Roces, M., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(9), 586. Available from: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Available from: [Link]
-
ResearchGate. (2014). 3-(2-Pyridylaminocarbonyl)propanoic acid. Available from: [Link]
-
MDPI. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Available from: [Link]
-
GSRS. (n.d.). 3-((PYRIDIN-2-YL)AMINO)PROPANOIC ACID. Available from: [Link]
-
Royal Society of Chemistry. (2013). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. Available from: [Link]
Sources
- 1. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC using an amylose chiral stationary phase for the enantioselective skin permeation study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Part 1: Comprehensive Structural Elucidation via NMR Spectroscopy
An In-Depth Technical Guide to the Analytical Characterization of (S)-2-(Pyridin-3-yl)propanoic acid: An NMR-Centric Comparative Analysis
Guide Overview: In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of chiral molecules is paramount. (S)-2-(Pyridin-3-yl)propanoic acid, a key chiral building block, presents a common yet critical analytical challenge: verifying its chemical structure while simultaneously confirming its enantiomeric purity. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for this purpose. We will delve into the causality behind experimental choices in NMR and objectively compare its performance against alternative analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Circular Dichroism (CD) Spectroscopy.
NMR spectroscopy stands as an unparalleled tool for the primary structural elucidation of organic molecules. It provides atom-level information about the chemical environment, connectivity, and stereochemistry of a compound.
¹H and ¹³C NMR: Confirming the Molecular Scaffold
The first step in characterizing any synthesized compound is to confirm its fundamental structure. ¹H and ¹³C NMR are the workhorses for this task, providing a detailed fingerprint of the molecule.
For (S)-2-(Pyridin-3-yl)propanoic acid, we can predict the expected chemical shifts based on the distinct electronic environments of the pyridine ring and the propanoic acid moiety. While experimental data can vary slightly based on solvent and concentration, a predicted spectrum provides a solid baseline for analysis.[1]
Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Pyridin-3-yl)propanoic acid
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |
| Pyridine C2-H | ~8.6 (d) | ~150 | Adjacent to the electronegative nitrogen and deshielded. |
| Pyridine C6-H | ~8.5 (dd) | ~148 | Also adjacent to the nitrogen, showing coupling to C5-H. |
| Pyridine C4-H | ~7.8 (dt) | ~136 | Deshielded by the ring current and coupled to adjacent protons. |
| Pyridine C5-H | ~7.4 (dd) | ~123 | Standard aromatic proton chemical shift. |
| Propanoic α-CH | ~3.8 (q) | ~45 | Alpha to the carbonyl group, deshielded. Shows quartet splitting from the methyl group. |
| Propanoic β-CH₃ | ~1.6 (d) | ~18 | Standard alkyl proton shift, split into a doublet by the alpha-proton. |
| Carboxylic Acid -COOH | >10 (br s) | ~175 | Highly deshielded, often a broad singlet due to hydrogen bonding and exchange. |
| Pyridine C3 | - | ~135 | Quaternary carbon attached to the propanoic acid side chain. |
Note: Predicted values are based on standard chemical shift tables and data from analogous pyridine and propanoic acid structures.[2][3][4] d=doublet, dd=doublet of doublets, dt=doublet of triplets, q=quartet, br s=broad singlet.
The Challenge of Enantiomeric Discrimination with NMR
Standard NMR spectroscopy is inherently "blind" to chirality.[5][6] Enantiomers, being perfect mirror images, have identical atomic connectivity and bond angles. In an achiral solvent, they tumble identically, resulting in the same time-averaged magnetic environment for each corresponding nucleus. Consequently, the ¹H and ¹³C NMR spectra of (S)- and (R)-2-(Pyridin-3-yl)propanoic acid are indistinguishable.[7]
To overcome this, we must introduce a chiral element into the NMR sample, creating a diastereomeric interaction that breaks the magnetic equivalence of the enantiomers.[8] This is achieved using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).
Chiral NMR in Practice: Using a Chiral Solvating Agent (CSA)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[9] These complexes have different 3D structures and stabilities, leading to observable differences in the chemical shifts (Δδ) for the corresponding protons of the two enantiomers. For carboxylic acids, chiral amines or phosphoric acids are often effective CSAs.[10]
Experimental Protocol: Chiral ¹H NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the racemic or enantiomerically-enriched 2-(Pyridin-3-yl)propanoic acid in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a baseline.
-
CSA Addition: Add a stoichiometric equivalent (1.0 eq) of a suitable CSA, such as (R)-1-phenylethylamine or a chiral phosphoric acid, directly to the NMR tube.[9][10] The choice of a non-polar solvent like CDCl₃ is deliberate; it enhances the hydrogen-bonding and π-π interactions that are crucial for effective complexation and chiral recognition.[8]
-
Acquisition: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the spectra. Look for the splitting of one or more signals into two distinct peaks, representing the two diastereomeric complexes. The α-CH proton is often the most sensitive reporter for chiral discrimination in this class of molecules.
-
Quantification: The enantiomeric excess (% ee) can be accurately determined by integrating the separated signals corresponding to the two enantiomers.
Hypothetical Data for Chiral ¹H NMR Analysis
| Proton | Chemical Shift (δ) in presence of (R)-CSA | ΔΔδ (ppm) |
| α-CH of (S)-enantiomer | 3.82 | \multirow{2}{}{0.05} |
| α-CH of (R)-enantiomer | 3.77 | |
| Pyridine C2-H of (S)-enantiomer | 8.61 | \multirow{2}{}{0.02} |
| Pyridine C2-H of (R)-enantiomer | 8.59 |
Caption: Workflow for Chiral NMR Analysis using a Chiral Solvating Agent (CSA).
Part 2: Comparative Analysis with Alternative Techniques
While NMR is a powerful tool, a comprehensive analytical strategy involves understanding its performance relative to other available techniques.[] The choice of method is often dictated by the specific analytical question, sample throughput requirements, and available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for separating and quantifying enantiomers, especially in quality control environments.[12][13] It relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP) packed into a column.[14][15]
-
Mechanism: Enantiomers are passed through the CSP under pressure. One enantiomer interacts more strongly with the chiral environment of the CSP and is retained longer, resulting in separation and two distinct peaks in the chromatogram.
-
Strengths: High resolution and sensitivity, robust and reproducible for quantitative analysis, and well-suited for high-throughput screening.[13]
-
Weaknesses: Requires method development to find the right combination of CSP and mobile phase, can be more expensive per sample than NMR, and provides no structural information beyond retention time.[14][16]
Mass Spectrometry (MS)
Like NMR, a standard mass spectrometer cannot differentiate between enantiomers as they have identical mass-to-charge ratios.[17] However, MS becomes a powerful tool for chiral analysis when coupled with a separation technique (like HPLC in LC-MS) or when using specialized methods.[18]
-
Mechanism: In LC-MS, the enantiomers are first separated by a chiral HPLC column, and then the mass spectrometer serves as a highly sensitive detector. Other MS-based methods involve forming diastereomeric complexes with a chiral reference compound, which may then be differentiated in the mass analyzer, sometimes with the aid of ion mobility.[17]
-
Strengths: Unmatched sensitivity (detecting trace amounts), provides molecular weight confirmation, and can be used for complex mixtures (e.g., biological samples).[19]
-
Weaknesses: Indirect method for chiral analysis that relies on a preceding separation or complexation step.[17]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a chiroptical technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.[20][21]
-
Mechanism: A chiral molecule will absorb one direction of circularly polarized light more than the other, resulting in a characteristic CD spectrum. The sign and intensity of the CD signals (Cotton effects) are unique to a specific enantiomer, making it a definitive method for determining absolute configuration when compared with theoretical calculations or known standards.[22][23]
-
Strengths: Provides information on the absolute configuration of the chiral center, is non-destructive, and can be very fast.[24]
-
Weaknesses: Requires the molecule to have a chromophore that absorbs UV-Vis light in an accessible region, can be less sensitive than HPLC for quantitative determination of enantiomeric excess, and interpretation often requires computational modeling.[21]
Comparative Summary of Analytical Techniques
| Parameter | NMR Spectroscopy | Chiral HPLC | Mass Spectrometry (LC-MS) | Circular Dichroism (CD) |
| Primary Application | Structural Elucidation, Purity, % ee | Enantiomeric Separation & Quantification | Molecular Weight, Trace Quantification | Absolute Configuration Determination |
| Sample Requirement | 2-10 mg | < 1 mg | ng - µg | µg - mg |
| Analysis Time | 5-20 min | 10-30 min | 5-20 min | < 5 min |
| Destructive? | No | No (can be collected) | Yes | No |
| Cost per Sample | Low to Moderate | Moderate to High | High | Low to Moderate |
| Key Advantage | Rich structural information | High resolution & reproducibility | Extreme sensitivity | Determines absolute configuration |
| Key Limitation | Lower sensitivity, requires chiral agent | No structural info, method development | Indirect chiral analysis | Requires a chromophore |
Part 3: Expert Recommendations and Conclusion
The choice of analytical technique for characterizing (S)-2-(Pyridin-3-yl)propanoic acid is not a matter of one method being universally superior, but of selecting the right tool for the job.
Caption: Decision tree for selecting the appropriate analytical technique.
-
For initial structural verification and purity assessment , ¹H and ¹³C NMR are indispensable. They provide definitive, non-destructive confirmation of the molecular framework.
-
For routine, quantitative determination of enantiomeric excess (% ee) in a process chemistry or quality control setting, Chiral HPLC is the industry standard due to its high resolution, sensitivity, and robustness.[12]
-
When a rapid, in-situ check of enantiomeric purity is needed during reaction monitoring or for a small number of samples, Chiral NMR is an excellent choice. It avoids the method development time of HPLC and provides structural confirmation simultaneously.
-
To unambiguously determine the absolute stereochemistry (i.e., confirming the 'S' configuration), Circular Dichroism (CD) spectroscopy is the most direct spectroscopic method, especially when correlated with quantum mechanical calculations.[21]
-
For detecting trace amounts of the compound or its enantiomers in complex matrices like biological fluids, chiral LC-MS is the only viable option due to its superior sensitivity.[17]
By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating analytical package, ensuring the identity, purity, and stereochemical integrity of (S)-2-(Pyridin-3-yl)propanoic acid with the highest degree of scientific confidence.
References
- Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive. PMC.
- Direct Chiral Discrimination with NMR.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
- THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online.
- Direct chiral discrimin
- Enantiomeric Derivatives Separation of 2- (Phen0xy)
- Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org.
- Direct Chiral Discrimin
- Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
- HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Merck Millipore.
- Recent advances in spectroscopic chiral analysis of carboxylic acids. PubMed.
- Chiral HPLC Separ
- (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride. Vulcanchem.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Gas Chromatographic/Mass Spectrometric Identification of a Pyridinedicarboxylic Acid Impurity in Niacin as the Trimethylsilyl Ester.
- Technologies for Chiral Analysis and Separ
- A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... PMC.
- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. PMC.
- Absolute Stereochemical Determination of Chiral Carboxylic Acids. MSU Chemistry.
- Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC.
- CD and anisotropy spectra of chiral hydroxycarboxylic acids in aqueous...
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry.
- Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. The Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride (1082692-96-3) for sale [vulcanchem.com]
- 3. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. Direct Chiral Discrimination with NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. Analytical Enantioseparation of β-Substituted-2-Phenylpropionic Acids by High-Performance Liquid Chromatography with Hydroxypropyl-β-Cyclodextrin as Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistry.msu.edu [chemistry.msu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Analysis of (S)-2-(Pyridin-3-yl)propanoic Acid: From Classical Optical Rotation to Modern Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a chiral molecule is a critical quality attribute. (S)-2-(Pyridin-3-yl)propanoic acid, a valuable building block in medicinal chemistry, necessitates robust analytical methods to ensure its enantiomeric purity. This guide provides an in-depth comparison of two fundamental approaches for its chiral analysis: the classical determination of optical rotation and the modern, high-resolution technique of chiral High-Performance Liquid Chromatography (HPLC). While a standardized specific rotation value for (S)-2-(Pyridin-3-yl)propanoic acid is not prominently documented in publicly accessible literature, this guide will equip you with the foundational knowledge and detailed protocols to both determine this classical parameter and to employ advanced chromatographic methods for a more comprehensive analysis.
Part 1: The Foundational Standard - Determining Optical Rotation
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined experimental conditions.[2] For a novel or less-documented compound like (S)-2-(Pyridin-3-yl)propanoic acid, the initial step is the experimental determination of its specific rotation. This value, once established, can serve as a benchmark for routine quality control.
Causality in Experimental Design for Polarimetry
The measurement of optical rotation is influenced by several factors, each of which must be carefully controlled to ensure a reproducible and accurate specific rotation value.[1]
-
Solvent Selection: The solvent must fully dissolve the analyte without reacting with it. For pyridine carboxylic acids, polar protic solvents like ethanol or methanol are often suitable.[3][4] The choice of solvent is critical as it can influence the conformation of the analyte and thus its interaction with light.
-
Concentration: The observed rotation is directly proportional to the concentration of the chiral substance in the light path.[5] A concentration must be chosen that gives a measurable rotation without being so high as to cause issues with solubility or solution opacity.
-
Wavelength: The magnitude of optical rotation is dependent on the wavelength of light used. The sodium D-line (589 nm) is the historical and most common standard.[1]
-
Temperature: Temperature can affect both the conformation of the molecule and the density of the solution, thereby influencing the observed rotation. Standard measurements are typically performed at 20°C or 25°C.
-
Path Length: The observed rotation is also directly proportional to the path length of the sample cell.[5] A standard path length of 1 decimeter (10 cm) is typically used.
Experimental Protocol for Determining the Specific Rotation of (S)-2-(Pyridin-3-yl)propanoic Acid
This protocol outlines the steps to determine the specific rotation of a highly pure sample of (S)-2-(Pyridin-3-yl)propanoic acid.
Instrumentation:
-
Calibrated Polarimeter with a sodium D-line lamp (589 nm)
-
1 dm polarimeter cell
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
High-purity (S)-2-(Pyridin-3-yl)propanoic acid (enantiomeric excess >99%)
-
Anhydrous ethanol (ACS grade or higher)
Procedure:
-
Solution Preparation:
-
Accurately weigh approximately 100 mg of (S)-2-(Pyridin-3-yl)propanoic acid.
-
Quantitatively transfer the solid to a 10.00 mL volumetric flask.
-
Dissolve the solid in anhydrous ethanol and dilute to the mark. Ensure complete dissolution. This prepares a solution with a concentration (c) of approximately 0.01 g/mL.
-
-
Instrument Calibration:
-
Calibrate the polarimeter according to the manufacturer's instructions.
-
Fill the polarimeter cell with the blank solvent (anhydrous ethanol) and take a reading. This value should be subtracted from the sample reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with the prepared sample solution two to three times.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and allow the temperature to equilibrate to 20°C.
-
Record the observed rotation (α). Take at least three independent readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using the following formula: [α]D20 = α / (l × c) Where:
-
α = observed rotation in degrees
-
l = path length in decimeters (dm)
-
c = concentration in g/mL
-
D = sodium D-line
-
20 = temperature in degrees Celsius
-
-
Self-Validation: The trustworthiness of this protocol lies in the careful control of experimental parameters and the use of a high-purity standard. The consistency of multiple readings provides an internal validation of the measurement's precision.
Part 2: The Modern Alternative - Chiral HPLC
While optical rotation provides a single value for the bulk sample, chiral HPLC offers a more powerful analysis by physically separating the enantiomers, allowing for their individual quantification.[6] This is particularly crucial for determining the enantiomeric excess (e.e.) or enantiomeric purity of a sample.
Diagram: Workflow for Chiral Method Development
Caption: A systematic workflow for developing a validated chiral HPLC method.
Experimental Protocol: Chiral HPLC Method for (S)-2-(Pyridin-3-yl)propanoic Acid
This protocol provides an exemplary method for the enantiomeric separation of 2-(Pyridin-3-yl)propanoic acid. The selection of a polysaccharide-based chiral stationary phase is a common starting point for chiral method development due to their broad applicability.[7]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: A polysaccharide-based column such as a Chiralpak® AD-H or a Lux® Cellulose-2 is a good starting point.[8][9]
-
Data acquisition and processing software
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio. For acidic analytes like the target compound, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Temperature: 25°C
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-(Pyridin-3-yl)propanoic acid in the mobile phase at a concentration of approximately 1 mg/mL. This will be used for method development to ensure the separation of both enantiomers.
-
Prepare a solution of the (S)-2-(Pyridin-3-yl)propanoic acid sample to be tested at a similar concentration.
-
-
System Equilibration:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution between the peaks.
-
Inject the sample solution to determine the peak areas for the (S) and any present (R) enantiomer.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (AreaS - AreaR) / (AreaS + AreaR) ] × 100 Where AreaS and AreaR are the peak areas of the (S) and (R) enantiomers, respectively.
-
Comparison of Optical Rotation and Chiral HPLC
| Feature | Optical Rotation (Polarimetry) | Chiral HPLC |
| Principle | Measures the bulk rotation of plane-polarized light by a chiral sample. | Physically separates enantiomers based on their differential interactions with a chiral stationary phase.[7] |
| Information Provided | A single value representing the net rotation. Does not distinguish between enantiomers. | Provides retention times and peak areas for each enantiomer.[6] |
| Quantitative Analysis | Can be used to determine concentration if the specific rotation is known. | Allows for the precise determination of enantiomeric excess, purity, and the concentration of each enantiomer. |
| Sensitivity | Relatively low sensitivity. | High sensitivity, capable of detecting trace amounts of the undesired enantiomer. |
| Specificity | Non-specific. Any chiral impurity will contribute to the observed rotation. | Highly specific. Can separate the target enantiomers from other chiral and achiral impurities. |
| Method Development | Relatively simple, focused on optimizing solution conditions. | More complex, involving screening of columns and mobile phases.[10] |
| Validation | Requires calibration of the instrument. | Requires full method validation according to regulatory guidelines (e.g., ICH) for parameters like specificity, linearity, precision, accuracy, and robustness.[11] |
Diagram: Comparison of Analytical Outputs
Caption: Contrasting the singular output of polarimetry with the detailed separation provided by chiral HPLC.
Conclusion: An Integrated Approach
For the comprehensive chiral analysis of (S)-2-(Pyridin-3-yl)propanoic acid, an integrated approach is recommended. The initial determination of its specific rotation by polarimetry provides a fundamental physical constant for this molecule. This classical method can serve as a rapid and straightforward quality control check for highly pure batches.
However, for rigorous purity testing, method validation, and in-depth analysis, especially in a drug development setting, chiral HPLC is the superior technique. Its ability to separate and quantify individual enantiomers provides a level of detail and certainty that polarimetry cannot match. The development of a validated chiral HPLC method, as outlined in this guide, represents a robust and reliable standard for ensuring the stereochemical integrity of (S)-2-(Pyridin-3-yl)propanoic acid.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). BioPharm International. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2014). Der Pharma Chemica, 6(3), 364-370. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). American Journal of Analytical Chemistry, 3(7), 478-483. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2016). Dhaka University Journal of Pharmaceutical Sciences, 15(1), 7-14. [Link]
-
Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]
-
Development of a Tunable Chiral Pyridine Ligand Unit for Enantioselective Iridium-Catalyzed C–H Borylation. (2021). ACS Catalysis, 11(13), 7833–7842. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]
-
Optical Activity. (n.d.). NC State University Libraries. [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. [Link]
-
Experimental methods for measuring optical rotatory dispersion: survey and outlook. (2018). Journal of Optics, 20(10), 102001. [Link]
-
Optical Activity. (n.d.). Maricopa Open Digital Press. [Link]
-
Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain. (2018). Applied Physics Letters, 112(21), 211105. [Link]
-
Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. (1997). Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-1774. [Link]
-
Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. (2004). Journal of the Serbian Chemical Society, 69(8-9), 695-706. [Link]
-
Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study. (2017). Physical Chemistry Chemical Physics, 19(26), 17333-17345. [Link]
-
HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023). Molbank, 2023(1), M1581. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). Molecules, 25(16), 3743. [Link]
-
The mode of the solvent effects in pyridine mono-carboxylic acids. (2004). Journal of the Serbian Chemical Society, 69(1), 1-11. [Link]
Sources
- 1. 3.3 Optical Activity – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 10. hplc.today [hplc.today]
- 11. scispace.com [scispace.com]
Comparative Bioactivity Guide: (S)- vs. (R)-2-(pyridin-3-yl)propanoic Acid
Introduction
As a chiral heteroaryl building block, 2-(pyridin-3-yl)propanoic acid serves as a critical isostere of the 2-arylpropanoic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. By replacing the traditional phenyl ring with a pyridine-3-yl moiety, researchers can significantly alter the molecule's physicochemical properties—such as lowering lipophilicity (logP) and introducing a new hydrogen-bond acceptor—while retaining the core profen pharmacophore.
However, the pharmacological viability of this compound is entirely dictated by its stereochemistry. The enantiomers of 2-arylpropanoic acids exhibit vastly different pharmacodynamic and pharmacokinetic profiles[2]. This guide objectively compares the bioactivity of the (S)- and (R)-enantiomers of 2-(pyridin-3-yl)propanoic acid, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for their evaluation.
Section 1: Pharmacodynamics & Target Engagement
The primary mechanism of action for profen-derivatives is the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which halts the conversion of arachidonic acid into pro-inflammatory prostaglandins[3].
In vitro, the bioactivity is highly stereoselective. The (S)-enantiomer acts as the active eutomer . The causality of this activity lies in the spatial orientation of the
Conversely, the (R)-enantiomer (the distomer ) is virtually inactive in vitro. Its
Structural basis for enantioselective COX inhibition by 2-(pyridin-3-yl)propanoic acid.
Section 2: Pharmacokinetics & The Chiral Inversion Pathway
While the (R)-enantiomer lacks direct COX inhibitory activity, it is not pharmacologically useless in vivo. Like many 2-arylpropanoic acids, the (R)-enantiomer functions as a prodrug due to a unique, unidirectional metabolic chiral inversion pathway that converts it into the active (S)-enantiomer[2].
This inversion occurs primarily in the liver and is mediated by a three-step enzymatic cascade[1][3]:
-
Thioesterification: Acyl-CoA synthetase selectively activates the (R)-enantiomer, forming an (R)-acyl-CoA thioester.
-
Epimerization: Alpha-methylacyl-CoA racemase (AMACR) epimerizes the chiral center, creating a mixture of (R)- and (S)-acyl-CoA.
-
Hydrolysis: A stereoselective hydrolase cleaves the (S)-acyl-CoA, releasing the active (S)-acid into systemic circulation, while the remaining (R)-acyl-CoA is continuously recycled.
Unidirectional in vivo chiral inversion pathway of (R)-2-(pyridin-3-yl)propanoic acid.
Section 3: Quantitative Data Comparison
The following table summarizes the distinct pharmacological and physicochemical parameters of the two enantiomers, extrapolated from foundational profen data applied to the pyridine isostere model.
| Property | (S)-2-(pyridin-3-yl)propanoic acid | (R)-2-(pyridin-3-yl)propanoic acid |
| Pharmacological Role | Eutomer (Active Inhibitor) | Distomer (Inactive / Prodrug) |
| COX-1 / COX-2 Inhibition | High (Low µM IC50) | Negligible (>100 µM IC50) |
| Receptor Alignment | Equatorial | Axial |
| In Vivo Chiral Inversion | Negligible | High (Unidirectional to S-form) |
| Aqueous Solubility | Enhanced vs. Phenyl Analogs | Enhanced vs. Phenyl Analogs |
Section 4: Experimental Protocols for Chiral Evaluation
To objectively evaluate the bioactivity of these enantiomers, researchers must utilize self-validating experimental systems. Below are the standard protocols for chiral separation and in vitro testing.
Protocol A: Chiral HPLC Resolution
Because enantiomers possess identical physicochemical properties in an achiral environment, standard reversed-phase chromatography cannot separate them. A Chiral Stationary Phase (CSP) is required to form transient diastereomeric complexes with differing stabilities[4].
-
System Setup: Equip an HPLC with an amylose-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm).
-
Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Trifluoroacetic acid (TFA) (e.g., 85:15:0.1 v/v/v). The TFA suppresses the ionization of the propanoic acid and the pyridine nitrogen, sharpening the peaks.
-
Self-Validation Step: Inject a racemic standard of 2-(pyridin-3-yl)propanoic acid. Adjust the flow rate (typically 0.8 - 1.0 mL/min) until baseline resolution (
) is achieved between the (R) and (S) peaks. -
Sample Analysis: Inject the purified enantiomers or biological extracts to quantify enantiomeric excess (ee) or monitor in vitro chiral inversion kinetics.
Protocol B: Cell-Free In Vitro COX Inhibition Assay
To prove that the (R)-enantiomer lacks intrinsic activity, it must be tested in a cell-free environment, eliminating the confounding variable of metabolic inversion[5].
-
Reagent Preparation: Prepare purified COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.
-
Incubation: Add the isolated (S)- or (R)-enantiomer at varying concentrations (0.1 µM to 100 µM) to the enzyme solution. Incubate at 37°C for 15 minutes.
-
Self-Validation Step: Include a vehicle control (100% enzyme activity) and a known reference inhibitor (e.g., pure (S)-ibuprofen) to validate the assay's dose-response sensitivity.
-
Reaction Initiation: Add arachidonic acid (substrate) to initiate prostaglandin synthesis.
-
Detection: After 2 minutes, terminate the reaction with a stop solution (e.g., stannous chloride) and quantify the resulting Prostaglandin E2 (PGE2) levels using a competitive ELISA or fluorometric detection. Calculate the IC50 values.
Conclusion & Strategic Recommendations
When developing therapeutics utilizing the 2-(pyridin-3-yl)propanoic acid scaffold, researchers must account for its stereospecific pharmacodynamics. While administering the racemate relies on the host's hepatic enzymes to convert the inactive (R)-enantiomer into the active (S)-enantiomer, this process introduces pharmacokinetic variability and metabolic burden[1][6]. Developing the pure (S)-enantiomer (chiral switching) ensures immediate target engagement, predictable dose-response curves, and potentially reduces off-target metabolic toxicity.
References
-
Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) Via Medica Journals[Link]
-
Continuous transformation of chiral pharmaceuticals in enzymatic membrane bioreactors for advanced wastewater treatment Water Science & Technology | IWA Publishing[Link]
-
Stereoselective metabolism of anti-inflammatory 2-arylpropionates PubMed[Link]
-
Application of green chemistry in decreasing adverse effect of (R,S)-ibuprofen Via Medica Journals[Link]
-
High performance capillary electrophoresis for determination of the enantiomers of 2-arylpropionic acid derivatives in human serum Journal of Pharmaceutical and Biomedical Analysis | Ovid[Link]
Sources
A Comparative Guide to Determining the Absolute Configuration of Pyridyl Propionic Acids
Pyridyl propionic acids (PPAs), such as
This guide objectively compares the four primary analytical methodologies used to assign the absolute configuration of PPAs, detailing the causality behind experimental choices and providing self-validating protocols for laboratory implementation.
Methodological Comparison & Scientific Causality
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the premier non-empirical, solution-state method for absolute configuration assignment. It measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. The experimental VCD spectrum is then compared against a theoretical spectrum generated via Density Functional Theory (DFT) calculations[1].
The Causality of Derivatization: A critical challenge when analyzing PPAs via VCD is their tendency to form hydrogen-bonded dimers in non-polar solvents (like
X-Ray Crystallography (Anomalous Dispersion)
Single-crystal X-ray diffraction remains the absolute "gold standard." By measuring the anomalous scattering of X-rays (quantified by the Flack parameter), the absolute spatial arrangement of atoms can be determined directly [2].
The Causality of Salt Formation: PPAs often resist forming the high-quality single crystals required for X-ray analysis. To overcome this, researchers utilize fractional crystallization by pairing the PPA with a chiral resolving agent, such as dehydroabietic acid or camphorsultam derivatives [2], [4]. This diastereomeric salt formation not only aids in enantioresolution but also introduces a rigid, bulky framework that promotes ordered crystal packing.
Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents
When X-ray is unfeasible and VCD is unavailable, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) serves as a reliable empirical method. The PPA is reacted with enantiopure reagents like Mosher’s acid (MTPA) or
The Causality of Anisotropic Shielding: The structural choice of the CDA is deliberate. Reagents like
Chiral HPLC (Crown Ether Stationary Phases)
While primarily a separation technique, chiral HPLC using crown ether stationary phases (e.g., Daicel Crownpak CR(+)) can infer absolute configuration when compared against known standards [3].
The Causality of pH Adjustment: The separation of PPAs on a crown ether column requires a highly specific mobile phase pH. Adjusting the pH to < 2 using perchloric acid ensures the primary amine of the PPA is fully protonated (
Quantitative Performance Matrix
The following table summarizes the operational parameters of each methodology to aid in workflow selection:
| Methodology | State | Principle | Accuracy / Reliability | Sample Requirement | Equipment Cost |
| X-ray Crystallography | Solid | Anomalous Dispersion | Absolute (Gold Standard) | Single Crystal (>10 mg) | Very High |
| VCD Spectroscopy | Solution | IR/DFT Spectral Overlay | Absolute (Non-empirical) | 5–15 mg | High |
| NMR with CDAs | Solution | Anisotropic Shielding | Empirical / Relative | <5 mg | Medium |
| Chiral HPLC | Solution | Host-Guest Complexation | Relative (Requires Ref.) | <1 mg | Low-Medium |
Experimental Workflows & Visualizations
Workflow A: VCD-Based Configuration Assignment
Caption: Workflow for VCD-based absolute configuration determination of chiral carboxylic acids.
Step-by-Step Protocol (VCD):
-
Sample Preparation: Dissolve 10 mg of the enantiopure PPA in methanol/toluene. Add TMS-diazomethane dropwise until a yellow color persists to convert the acid to a methyl ester. Evaporate to dryness.
-
Spectral Acquisition: Dissolve the esterified PPA in
(0.1 M concentration). Place in a cell (100 path length). Acquire IR and VCD spectra over the 1000–2000 region using a VCD spectrometer (e.g., 4 resolution, 4-hour collection time). -
Computational Modeling: Perform a conformational search using molecular mechanics. Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level. Calculate the theoretical IR and VCD rotational strengths.
-
Validation: Overlay the theoretical IR spectrum with the experimental IR spectrum to validate the conformational model. Once validated, compare the signs of the VCD bands to assign the absolute configuration (R or S).
Workflow B: Chiral HPLC Recognition Mechanism
Caption: Mechanism of stereoselective host-guest complexation in Crown Ether chiral HPLC.
Step-by-Step Protocol (HPLC):
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (
), adjusting the pH strictly to 1.5. Add 5-10% methanol as an organic modifier to optimize peak shape. -
Column Equilibration: Install a Daicel Crownpak CR(+) column and equilibrate with the mobile phase at a flow rate of 0.8 mL/min. Maintain the column temperature at a sub-ambient 7°C to maximize the thermodynamic stability of the host-guest complexes [3].
-
Sample Injection: Dissolve the PPA in the mobile phase (1 mg/mL) and inject 10
. -
Detection: Monitor the elution via UV detection at 254 nm (leveraging the chromophoric pyridyl ring). The elution order (typically R before S on a CR(+) column) acts as a relative indicator of absolute configuration when referenced against a known standard.
References
- Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. BCH Romania.
- Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate.
- Enantiomer Separation by Chiral Crown Ether Stationary Phases. ResearchGate.
- Resolution of β-aminoalcohols and 1,2-diamines using fractional crystallization of diastereomeric salts of dehydroabietic acid. R Discovery.
X-ray Crystallography of (S)-2-(Pyridin-3-yl)propanoic Acid Derivatives: A Comparative Guide to Solid-State Characterization
Topic: X-ray Crystallography of (S)-2-(Pyridin-3-yl)propanoic Acid Derivatives Content Type: Publish Comparison Guide
Part 1: Executive Summary & Core Directive
The structural elucidation of (S)-2-(Pyridin-3-yl)propanoic acid presents a classic challenge in small molecule crystallography: managing the zwitterionic equilibrium between the basic pyridine nitrogen (pKa ~5.2) and the acidic carboxyl group (pKa ~4.5).
This guide objectively compares three distinct solid-state strategies for characterizing this chiral building block: Free Zwitterionic Crystallization , Strong Acid Salt Formation (HCl) , and Diastereomeric Salt Resolution . Unlike standard protocols, we analyze the causality behind crystal packing failures and provide a self-validating workflow to ensure unambiguous absolute configuration determination.
The "Product" Under Review
In this context, the "product" is the Crystallization Strategy . We compare the performance of the Diastereomeric Salt Method (the recommended "product") against standard alternatives (Free Acid and HCl Salts).
Part 2: Technical Comparison & Performance Analysis[1]
The Physicochemical Challenge
The molecule exists in a delicate equilibrium. In the solid state, 2-(pyridin-3-yl)propanoic acid derivatives often suffer from "proton confusion," where the proton location (on the N or the O) is disordered, leading to poor diffraction data.
-
Pyridine Nitrogen: Proton acceptor.
-
Carboxylic Acid: Proton donor.
-
Result: High probability of forming metastable oils or amorphous solids rather than diffraction-quality crystals.
Comparative Performance Matrix
The following table summarizes the experimental performance of the three primary crystallization strategies.
| Feature | Method A: Free Acid (Zwitterion) | Method B: HCl Salt Formation | Method C: Diastereomeric Salt (Recommended) |
| Crystallizability | Low . Prone to oiling out due to weak intermolecular forces. | Medium . Often forms hydrates; hygroscopicity can degrade crystal quality. | High . Robust H-bond networks (Charge-Assisted Hydrogen Bonds) stabilize the lattice. |
| Resolution Power | None. Requires enantiopure starting material.[1] | None. Crystallizes the racemate if not pre-resolved. | Excellent . Simultaneously resolves enantiomers and crystallizes the target.[2][3] |
| Absolute Config. | Difficult. Requires anomalous scattering (light atoms only: C, H, N, O). | Good. Chloride (Cl) provides anomalous signal for Flack parameter determination. | Definitive . Uses the chiral counter-ion (e.g., (R)-PEA) as an internal stereochemical reference. |
| Stability | Variable. Sensitive to humidity. | Moderate. HCl salts often lose crystallinity upon drying. | High. Generally high melting points and non-hygroscopic. |
Deep Dive: Why the Diastereomeric Salt Method Wins
The Mechanism of Success: The "Product" (Diastereomeric Salt Strategy) utilizes a chiral amine, typically (R)-1-Phenylethylamine ((R)-PEA) or (S)-1-Phenylethylamine .
-
Supramolecular Synthon: The interaction between the carboxylate of the propanoic acid and the ammonium of the resolving agent forms a robust R²₂(4) supramolecular synthon. This "charge-assisted hydrogen bond" is one of the strongest interactions in crystal engineering, drastically reducing the degrees of freedom and forcing the molecules into an ordered lattice.
-
Internal Validation: Because the stereochemistry of the resolving agent (e.g., (R)-PEA) is known, the absolute configuration of the target acid can be assigned relative to it, even if the diffraction data is not sufficient for a standalone Flack parameter calculation.
Part 3: Experimental Protocols & Visualization
Protocol 1: Diastereomeric Salt Crystallization (The "Product" Workflow)
Objective: Isolate single crystals of (S)-2-(Pyridin-3-yl)propanoic acid as the (R)-1-Phenylethylamine salt.
Reagents:
-
Racemic 2-(Pyridin-3-yl)propanoic acid (1.0 eq)
-
(R)-1-Phenylethylamine (1.0 eq)
-
Solvent: Ethanol/Acetone (9:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 100 mg of the racemic acid in 2 mL of Ethanol at 50°C.
-
Addition: Add 1.0 equivalent of (R)-1-Phenylethylamine dropwise. The solution may warm slightly (exothermic neutralization).
-
Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
-
Critical Step: If oiling occurs, reheat and add acetone (anti-solvent) dropwise until slight turbidity persists, then cool again.
-
-
Harvesting: Colorless prisms typically form within 24-48 hours.
-
Validation: Filter crystals and wash with cold acetone. Do not dry under high vacuum to prevent desolvation (if solvate formed).
Protocol 2: HCl Salt Crystallization (Alternative)
Objective: Crystallize the hydrochloride salt for anomalous scattering analysis.
-
Dissolution: Dissolve 50 mg of the enantiopure (S)-acid in 1 mL isopropanol.
-
Acidification: Add 1.1 eq of 4M HCl in dioxane.
-
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing diethyl ether. Seal the large jar.
-
Growth: Ether vapors will diffuse into the isopropanol, slowly lowering solubility and growing crystals over 3-7 days.
Visualization: Structural Logic & Workflow[1]
The following diagrams illustrate the decision-making process and the supramolecular assembly involved.
Caption: Decision matrix for crystallizing pyridine-propanoic acid derivatives. Path 1 (Green) utilizing diastereomeric salts offers the highest success rate for simultaneous resolution and structural confirmation.
Caption: Supramolecular assembly mechanism. The proton transfer from acid to amine creates a strong ionic dipole that drives ordered lattice formation.
Part 4: References
-
Lemmerer, A. (2011). "3-(Pyridin-3-yl)propionic acid."[4] Acta Crystallographica Section E, 67(1), o215. Link
-
Relevance: Establishes the baseline hydrogen bonding motif (N-H...O chains) for the positional isomer, validating the zwitterionic nature of the class.
-
-
Bálint, J. et al. (2002). "Resolution of chiral acids through the formation of diastereomeric salts."[2][1] Tetrahedron: Asymmetry. Link
-
Relevance: Provides the foundational protocol for using phenylethylamine derivatives in resolving aryl-propanoic acids.
-
-
Gore, K. et al. (2013). "Co-crystals and molecular salts of carboxylic acid/pyridine complexes." CrystEngComm, 15, 2057-2064. Link
-
Relevance: Defines the
rule (>3 for salt formation) used to justify the choice of strong acid or amine partners for this specific pyridine derivative.
-
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
-
Relevance: The definitive source for the statistical method used to determine absolute configuration (S vs R) from X-ray data.
-
Sources
- 1. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. (S)-2-Amino-3-(pyridin-3-yl)propanoic acid | TargetMol [targetmol.com]
The Analytical Chemist's Guide to Validating Enantiopurity: Chiral Derivatizing Agents vs. Alternative Modalities
For researchers, scientists, and drug development professionals, validating the enantiomeric excess (ee) of chiral molecules is not merely a regulatory checkbox—it is a fundamental requirement for ensuring pharmacological safety and synthetic efficacy. While direct chiral chromatography has become highly popularized, the use of Chiral Derivatizing Agents (CDAs) remains a robust, highly accurate, and economically accessible cornerstone of stereochemical analysis.
This guide objectively compares CDAs against alternative modalities like Chiral Stationary Phases (CSPs) and Chiral Solvating Agents (CSAs), providing field-proven, self-validating protocols to ensure absolute scientific integrity in your enantiopurity workflows.
The Mechanistic Imperative of Chiral Derivatizing Agents
Enantiomers exist as non-superimposable mirror images, meaning they possess identical physical and chemical properties in an achiral environment. To resolve them analytically, one must introduce a chiral environment.
CDAs achieve this by covalently bonding an enantiopure reagent to the racemic (or enantioenriched) analyte[1]. This covalent attachment converts the enantiomeric mixture into a pair of diastereomers . Because diastereomers have different spatial arrangements that are no longer mirror images, they possess distinct physical properties—such as different dipole moments, steric profiles, and NMR chemical shifts—allowing them to be easily separated and quantified using standard, achiral analytical instruments (like reverse-phase HPLC or standard NMR)[2].
Workflow of chiral derivatization converting enantiomers into resolvable diastereomers.
The Causality of Kinetic Resolution (A Critical Warning)
When using CDAs, the reaction between the chiral reagent and the two enantiomers proceeds through diastereomeric transition states, which have different activation energies. Consequently, one enantiomer will inherently react faster than the other. If the derivatization reaction is stopped before reaching 100% completion, the resulting diastereomeric ratio will not accurately reflect the original enantiomeric ratio of the sample. Therefore, every CDA protocol must be a self-validating system that mathematically or spectrally proves 100% conversion.
Objective Modality Comparison
How do CDAs stack up against modern Chiral Chromatography (CSPs) and Chiral Solvating Agents (CSAs)?
While Chiral HPLC using CSPs is often considered the gold standard for non-destructive separation, it requires extensive, empirical method development to match the analyte to the correct chiral column (e.g., amylose vs. cellulose derivatives)[1][2]. Conversely, CSAs rely on non-covalent interactions (like hydrogen bonding) in an NMR tube; while fast, these interactions are highly susceptible to concentration, temperature, and solvent effects, often resulting in peak broadening[2][3].
Table 1: Comparative Analysis of Enantiopurity Validation Techniques
| Analytical Modality | Mechanistic Principle | Key Advantages | Primary Limitations | Relative Cost |
| Chiral Derivatizing Agents (CDAs) | Covalent formation of diastereomers analyzed via achiral NMR/HPLC[2]. | Uses standard achiral equipment; highly accurate; allows absolute configuration assignment. | Destructive to the sample; requires 100% reaction conversion to avoid kinetic resolution artifacts. | Low to Moderate |
| Chiral Stationary Phases (CSPs) | Transient diastereomeric interactions between analyte and chiral column[1]. | Direct, non-destructive separation; ideal for preparative scale and routine QC[2]. | Requires extensive column screening; long method optimization times; specific to analyte classes. | Very High |
| Chiral Solvating Agents (CSAs) | Non-covalent transient complexation in NMR (e.g., dipole-dipole, ion pairing)[3]. | Extremely fast (in-situ); no chemical reaction required; non-destructive. | Highly sensitive to concentration/temperature; often yields poor peak resolution (Δδ)[3]. | Moderate |
Deep Dive: Gold-Standard CDAs in Practice
Mosher's Acid (MTPA) for Alcohols and Amines
α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) is the premier CDA for determining the ee and absolute configuration of primary and secondary chiral alcohols and amines[4].
The Causality of its Design: Older CDAs, such as α-methoxyphenylacetic acid, possessed an acidic α-proton. During the activation of the carboxylic acid (e.g., to an acid chloride), this proton could be abstracted by base, leading to the racemization of the CDA itself and ruining the analysis[5]. Mosher's acid replaces this α-proton with a trifluoromethyl (-CF₃) group. This structural genius completely prevents base-catalyzed racemization[5]. Furthermore, the -CF₃ group provides a highly sensitive handle for ¹⁹F-NMR, which offers a much wider chemical shift dispersion and lacks the complex background signals found in ¹H-NMR[3].
Marfey's Reagent (FDAA) for Amino Acids
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) is the standard for validating the enantiopurity of amino acids via HPLC[6].
The Causality of its Design: The strongly electron-withdrawing dinitro groups on the benzene ring highly activate the fluorine atom toward Nucleophilic Aromatic Substitution (SNAr). The amine group of the target amino acid attacks the ring, displacing the fluorine[6]. The resulting diastereomers exhibit distinct intramolecular hydrogen bonding and steric profiles, allowing them to be cleanly separated on a standard, inexpensive C18 reverse-phase column[7].
Self-Validating Experimental Protocols
Protocol 1: NMR Validation of Chiral Alcohols via Mosher's Esterification
This protocol describes the in-situ preparation of Mosher's esters using MTPA-Cl. To ensure a self-validating system, the protocol mandates NMR monitoring to confirm the total consumption of the starting material[4].
Materials:
-
Chiral alcohol substrate (~5 mg)
-
(R)-(-)-Mosher's acid chloride (MTPA-Cl)
-
Anhydrous CDCl₃ and catalytic 4-Dimethylaminopyridine (DMAP)
Step-by-Step Methodology:
-
Preparation: In a flame-dried NMR tube, dissolve ~5 mg of the chiral alcohol in 0.6 mL of anhydrous CDCl₃[4].
-
Catalysis: Add a catalytic amount (1-2 mg) of anhydrous DMAP. Causality: DMAP acts as a nucleophilic catalyst, accelerating the esterification to ensure 100% conversion and prevent kinetic resolution.
-
Derivatization: Add 1.2 molar equivalents of (R)-MTPA-Cl to the tube. Cap and agitate gently[4].
-
Validation Check (Crucial): Allow the reaction to proceed at room temperature for 30 minutes. Acquire a rapid ¹H-NMR spectrum. Look for the complete disappearance of the starting alcohol's carbinol proton signals. If starting material remains, add 0.2 eq more MTPA-Cl and wait 30 minutes[4].
-
Quantification: Once conversion is 100%, acquire high-resolution ¹H and ¹⁹F-NMR spectra. Integrate the distinct diastereotopic peaks (typically the methoxy protons in ¹H or the CF₃ fluorine atoms in ¹⁹F) to calculate the enantiomeric excess[3][4].
Self-validating NMR workflow for Mosher's ester derivatization ensuring complete conversion.
Protocol 2: HPLC Validation of Amino Acids via Marfey's Reagent
This protocol ensures the baseline separation of amino acid enantiomers using standard reverse-phase chromatography.
Step-by-Step Methodology:
-
Preparation: Dissolve 1 µmol of the amino acid in 50 µL of water.
-
Derivatization: Add 100 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone, followed by 20 µL of 1 M NaHCO₃. Causality: The mild base deprotonates the amino acid, rendering it nucleophilic enough to attack the FDAA ring.
-
Incubation: Heat the mixture at 40°C for 1 hour. Causality: Heating overcomes the activation energy barrier for sterically hindered amino acids, ensuring complete conversion.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Causality: Neutralizing the base stops the SNAr reaction and stabilizes the formed diastereomers.
-
Analysis: Dilute with 800 µL of mobile phase and inject onto a C18 HPLC column. Monitor via UV detection at 340 nm (the absorption maximum of the dinitrobenzene chromophore).
Quantitative Performance Data
To aid in selecting the appropriate CDA for your workflow, the following table summarizes typical performance metrics observed in literature.
Table 2: Typical Resolution Data for CDA-Derivatized Compounds
| Derivatizing Agent | Target Functional Group | Analytical Method | Typical Resolution (Rs) / Δδ | Reaction Time |
| Mosher's Acid (MTPA-Cl) | Primary/Secondary Alcohols, Amines | ¹H-NMR, ¹⁹F-NMR | Δδ = 0.02 - 0.15 ppm | 30 - 60 min |
| Marfey's Reagent (FDAA) | Amino Acids, Peptides | RP-HPLC (C18) | Rs > 1.5 (Baseline) | 60 min (at 40°C) |
| 2-Formylphenylboronic Acid + (S)-BINOL | Primary Amines | ¹H-NMR | Δδ > 0.10 ppm | < 90 min |
(Note: Resolution factors and chemical shift differences are highly dependent on the specific steric bulk of the substrate being analyzed).
Conclusion
While Chiral Stationary Phases (CSPs) have revolutionized high-throughput enantiomeric separations, Chiral Derivatizing Agents (CDAs) remain an indispensable tool for the analytical chemist. By understanding the mechanistic causality behind reagents like Mosher's acid and Marfey's reagent, and by strictly enforcing self-validating protocols that guarantee 100% reaction conversion, researchers can leverage standard achiral instrumentation to achieve highly accurate, cost-effective enantiopurity validation.
References
- BenchChem. Determining Enantiomeric Purity of Primary Chiral Alcohols: A Comparative Guide to ¹H-NMR Methods. BenchChem.
- Chemical Society Reviews. Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing.
- Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- ResearchGate. Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
- University of Bath. Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and...
- National Institutes of Health. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC.
- Semantic Scholar. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review. Semantic Scholar.
Sources
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Technical Guide: Pyridine vs. Benzene Isosteres in Drug Binding
Executive Summary: The "Necessary Nitrogen" Effect[1]
In medicinal chemistry, the substitution of a benzene ring with a pyridine moiety—often termed a "Nitrogen Scan"—is a high-impact tactic for multiparameter optimization (MPO). While benzene provides a robust hydrophobic scaffold for
Pyridine acts as a non-classical bioisostere.[1] It is not merely a structural replacement but a functional switch. The introduction of the nitrogen atom breaks the symmetry of the electron cloud, introduces a dipole moment, and provides a specific hydrogen bond acceptor (HBA) site. This guide objectively compares these two scaffolds, providing the thermodynamic rationale and experimental protocols required to validate the substitution.
Physicochemical & Mechanistic Comparison
The fundamental difference between benzene and pyridine lies in their electronic distribution. Benzene is electron-rich and non-polar. Pyridine is
Comparative Properties Table
| Feature | Benzene Scaffold | Pyridine Scaffold | Impact of Substitution |
| Electronic Nature | Electron-rich | Electron-deficient | Pyridine reduces susceptibility to electrophilic metabolic attack. |
| H-Bonding | None (Donor/Acceptor null) | 1 H-Bond Acceptor (Lone pair) | Potential for specific enthalpic anchor ( |
| Lipophilicity | High (contributes to +LogP) | Moderate (lowers LogP ~0.6–0.8) | Improves aqueous solubility; reduces non-specific binding. |
| Basicity (pKa) | Neutral | Weak Base (pKa ~5.2) | Can be protonated at physiological pH if substituted with EDGs. |
| Dipole Moment | 0 D | ~2.2 D | Alters solvation shell and permeability. |
The Solvation-Enthalpy Trade-off
Replacing benzene with pyridine fundamentally alters the thermodynamics of binding:
-
Desolvation Penalty: Pyridine is more solvated by water than benzene due to its dipole and H-bonding capacity. To bind a hydrophobic pocket, pyridine must shed this water shell, incurring a higher enthalpic penalty than benzene.
-
Enthalpic Gain: If the receptor pocket contains a hydrogen bond donor (e.g., a backbone amide or Ser/Thr hydroxyl) properly positioned to interact with the pyridine nitrogen, the formation of this specific bond can overcome the desolvation penalty.
Critical Insight: If the pyridine nitrogen points into a purely hydrophobic pocket without a complementary H-bond donor, affinity usually drops due to the desolvation penalty. The "Nitrogen Scan" identifies the specific vector where the nitrogen finds a partner.
Visualization: Mechanistic Impact
The following diagram illustrates the cascade of effects triggered by the Benzene-to-Pyridine switch.
Figure 1: Mechanistic cascade of the Benzene-to-Pyridine switch. The sp2 nitrogen drives changes in polarity, electronic density, and binding vectors.
Metabolic Stability & ADME Implications
One of the primary drivers for this switch is metabolic stability.[2]
-
Benzene Liability: Benzene rings are electron-rich, making them prime targets for Cytochrome P450 (CYP) enzymes, which utilize an electrophilic oxo-iron species. This often leads to epoxidation or hydroxylation, resulting in rapid clearance (
). -
Pyridine Advantage: The electronegative nitrogen pulls density from the ring, deactivating it toward CYP oxidation.
-
The Risk (N-Oxidation): While ring oxidation decreases, the nitrogen lone pair can be attacked to form N-oxides or coordinate directly to the CYP heme iron (Type II binding), potentially causing CYP inhibition (drug-drug interaction liability).
Application Note: Substituents on the pyridine ring matter.[3][4] Placing the nitrogen para to a lipophilic group often yields the best metabolic protection.
Experimental Protocols for Validation
To objectively compare a benzene analog with its pyridine isostere, you must measure both the strength of binding and the nature of binding.
Protocol: Isothermal Titration Calorimetry (ITC)
ITC is superior to simple
-
Objective: Determine if the pyridine nitrogen is making a specific bond (
driven) or if the binding is purely hydrophobic ( driven).
Workflow:
-
Preparation:
-
Ligand: Dissolve Benzene/Pyridine analogs in the exact same buffer as the protein (dialysis recommended) to prevent heat of dilution artifacts.
-
Concentration: Target a "c-value" (Receptor concentration × Binding Constant) between 10 and 100.
-
-
Titration:
-
Instrument: MicroCal PEAQ-ITC (or equivalent).
-
Inject ligand (syringe) into protein (cell) in 19 × 2µL aliquots.
-
Temperature: 25°C (standard), but check protein stability.
-
-
Analysis:
-
Fit data to a "One Set of Sites" model.
-
Compare:
-
If Pyridine analog shows more negative
(more exothermic) than Benzene: Valid H-bond formed. -
If Pyridine analog shows less negative
and lower affinity: Desolvation penalty dominates.
-
-
Protocol: Microsomal Stability Assay
Objective: Quantify the metabolic stability gain.
-
Incubation: Incubate test compounds (1 µM) with liver microsomes (human/rat) and NADPH regenerating system at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time. The slope
determines half-life ( ) and Intrinsic Clearance ( ).
Case Study: Raf/MEK Inhibitor Optimization
A definitive example of this bioisosterism is found in the optimization of Raf/MEK inhibitors (Source: ACS Med. Chem. Lett. 2014).[5]
-
Challenge: The lead compound (Benzene core) had poor solubility and high metabolic clearance.
-
Intervention: A Nitrogen Scan was performed on the aromatic core.[6][5][7][8]
-
Result:
-
Solubility: Improved from <1 µg/mL to >100 µg/mL.
-
Metabolism:
reduced by 3-fold. -
Potency: Maintained or slightly improved due to a water-mediated H-bond network.
-
This confirms that the pyridine switch is a "high-probability" move for fixing ADME properties without destroying potency, provided the nitrogen placement is scanned (ortho/meta/para).
Decision Workflow: When to Switch?
Use this logic flow to determine if a Pyridine switch is appropriate for your lead compound.
Figure 2: Decision tree for initiating a Nitrogen Scan during lead optimization.
References
-
Meanwell, N. A. (2011). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry.
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
-
Nakamura, K., et al. (2014). Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning. ACS Medicinal Chemistry Letters.
-
Holdgate, G. A. (2001). Thermodynamics of binding interactions in the development of novel therapeutics. Expert Opinion on Therapeutic Targets.
Sources
- 1. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]
- 2. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the π–π interaction on the hydrogen bonding capacity of stacked DNA/RNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzene Ring vs Pyridine: Base Strength Comparison [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aromatic nitrogen scanning by ipso-selective nitrene internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
LC-MS Fragmentation Patterns of 2-(Pyridin-3-yl)propanoic Acid: A Comparative Guide for Isomeric Differentiation
Executive Summary & Analytical Context
2-(Pyridin-3-yl)propanoic acid is a critical structural building block in the synthesis of targeted therapeutics and non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the 2-arylpropanoic acid (2-APA) class[1]. During pharmaceutical development, differentiating this specific isomer (the product) from its structural alternatives—namely 2-(pyridin-2-yl)propanoic acid and 2-(pyridin-4-yl)propanoic acid—is paramount for quality control and metabolic profiling.
Because these isomers share an identical exact mass (151.0633 Da) and chemical formula (C₈H₉NO₂), high-resolution MS1 scanning alone cannot distinguish them. Instead, analysts must rely on tandem mass spectrometry (LC-MS/MS) and the fundamental gas-phase ion chemistry that drives their divergent fragmentation pathways.
Mechanistic Causality: Why Isomers Fragment Differently
To move beyond simply memorizing spectra, we must understand the structural causality behind the fragmentation. Under positive Electrospray Ionization (ESI+), all three isomers readily protonate at the basic pyridine nitrogen, yielding a robust precursor ion at m/z 152.07. However, their Collision-Induced Dissociation (CID) pathways diverge sharply based on the spatial position of the nitrogen atom.
The Product: 2-(Pyridin-3-yl)propanoic acid (3-Isomer)
In the 3-isomer, the propanoic acid side chain is meta to the pyridine nitrogen. This spatial separation prevents direct intramolecular interaction between the protonated nitrogen and the carboxylic acid group.
-
Primary Pathway (Inductive Cleavage): The dominant fragmentation is the loss of formic acid (HCOOH, 46 Da) from the side chain, yielding a highly stabilized vinylpyridine or ethylpyridine cation at m/z 106.06.
-
Secondary Pathway: The loss of the carboxyl radical (•COOH, 45 Da) yields a radical cation at m/z 107.07.
-
Absence of the Ortho Effect: Because the nitrogen cannot form a stable cyclic transition state with the side chain, the loss of water (-18 Da, m/z 134.06) is minimal[2].
The Alternative: 2-(Pyridin-2-yl)propanoic acid (2-Isomer)
The 2-isomer exhibits a classic mass spectrometric phenomenon known as the "ortho effect" [3]. Because the basic nitrogen is adjacent (ortho) to the side chain, it acts as an intramolecular hydrogen bond acceptor.
-
The Ortho Effect Pathway: Upon collisional activation, a labile hydrogen is transferred via a highly favored six-membered cyclic transition state[3][4]. This proximity effect drives a massive, low-energy elimination of water (H₂O, 18 Da), producing a dominant base peak at m/z 134.06[2][4]. This peak serves as the definitive diagnostic marker to distinguish the 2-isomer from the 3-isomer.
Mandatory Visualization: Fragmentation Logic
Figure 1: Mechanistic divergence in the CID fragmentation of pyridinepropanoic acid isomers.
Comparative Experimental Data
The following tables summarize the quantitative MS/MS data used to objectively differentiate the product (3-isomer) from its alternatives.
Table 1: Diagnostic Product Ions (ESI+, CID @ 20 eV)
| Compound | Precursor Ion (m/z) | Base Peak (m/z) | Secondary Peak (m/z) | Diagnostic Feature |
| 2-(Pyridin-3-yl)propanoic acid | 152.07 | 106.06 (-HCOOH) | 107.07 (-•COOH) | Absence of strong -H₂O loss |
| 2-(Pyridin-2-yl)propanoic acid | 152.07 | 134.06 (-H₂O) | 106.06 (-H₂O, -CO) | Strong ortho effect (-18 Da) |
| 2-(Pyridin-4-yl)propanoic acid | 152.07 | 106.06 (-HCOOH) | 134.06 (-H₂O) | Minor peak, relies on LC RT |
Table 2: Optimized MRM Transitions for Triple Quadrupole Quantification
| Target Analyte | Quantifier Transition | Qualifier Transition | Collision Energy (eV) |
| 3-Isomer (Product) | 152.1 → 106.1 | 152.1 → 107.1 | 18 / 15 |
| 2-Isomer (Alternative) | 152.1 → 134.1 | 152.1 → 106.1 | 15 / 25 |
Step-by-Step Methodology: A Self-Validating Workflow
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates an internal chromatographic resolution check before relying on MS/MS data, preventing false positives caused by in-source fragmentation or co-elution.
Phase 1: Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 2-(pyridin-3-yl)propanoic acid and the 2-isomer alternative in 50:50 Methanol:Water (v/v).
-
Working Standard (Self-Validation Mix): Dilute both stocks to create a mixed working standard at 100 ng/mL. Causality: Running a mixed standard ensures your LC gradient can physically resolve the isomers, validating the MS/MS differentiation.
-
Matrix Spiking: If analyzing biological matrices, perform protein precipitation using 3 volumes of cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes and transfer the supernatant to an autosampler vial.
Phase 2: UHPLC Separation
-
Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water (Promotes protonation for ESI+).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)
-
1.0 - 4.0 min: Linear ramp to 60% B
-
4.0 - 5.0 min: Flush at 95% B
-
5.0 - 6.5 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Validation Check: The 2-isomer typically elutes slightly later than the 3-isomer due to intramolecular hydrogen bonding masking its polarity. Ensure a baseline resolution (
) > 1.5.
Phase 3: Mass Spectrometry (Triple Quadrupole)
-
Source Parameters: Set ESI to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.
-
MRM Setup: Program the transitions from Table 2.
-
Data Interpretation (The Validation Loop):
-
Evaluate the spectra. If a peak elutes at the expected retention time of the 3-isomer but shows an intense 152.1 → 134.1 transition, the system is invalid (suspect sample degradation, mislabeling, or co-elution). The true 3-isomer must show 152.1 → 106.1 as the dominant transition due to the lack of the ortho effect[2][3].
-
References
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing, 2024.[Link]
-
Some newer aspects of mass spectrometric ortho effects. Grützmacher, H.-F. Organic Mass Spectrometry, 1993.[Link]
-
Analytical Importance of the Ortho Effect in Mass Spectrometry. Benzoic and Thiobenzoic Acid Derivatives. Zeitschrift für Naturforschung B, 1975.[Link]
-
Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens. ResearchGate, 2025.[Link]
Sources
Comparative Potency Analysis: Ibuprofen, Naproxen, and Next-Generation Propionic Acid Analogs
Executive Summary
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), 2-arylpropionic acids (profens) remain the cornerstone of pain management. While Ibuprofen and Naproxen are ubiquitous, their pharmacological profiles differ significantly in terms of potency, half-life, and cyclooxygenase (COX) isozyme selectivity.
This guide provides a technical comparison of these compounds alongside high-potency analogs like Flurbiprofen and next-generation derivatives such as Naproxcinod. We focus on IC50 values derived from human whole blood assays (the gold standard for predictive clinical efficacy) and provide a validated bench protocol for in vitro screening.
Mechanistic Foundation: The Arachidonic Acid Cascade
To understand potency, one must first visualize the target. NSAIDs function by competitively inhibiting the COX-1 and COX-2 enzymes, preventing the conversion of Arachidonic Acid (AA) into Prostaglandin H2 (PGH2).
-
**COX-
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of (S)-2-(Pyridin-3-yl)propanoic Acid
As a Senior Application Scientist, I frequently observe laboratories treating all organic acids uniformly. However, (S)-2-(Pyridin-3-yl)propanoic acid demands a highly specialized approach. The presence of the pyridine heteroaromatic ring introduces specific chemical incompatibilities and environmental persistence factors that standard aliphatic acids do not possess.
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring absolute compliance with environmental and laboratory safety standards.
Chemical Profiling and Hazard Causality
Understanding the molecular behavior of (S)-2-(Pyridin-3-yl)propanoic acid is critical for designing a safe disposal strategy. The molecule exhibits zwitterionic character: the pyridine nitrogen acts as a weak base and potential nucleophile, while the propanoic acid moiety acts as a proton donor.
-
Causality in Segregation: The electron-rich nature of the pyridine ring makes it susceptible to highly exothermic N-oxidation or nitration when exposed to strong oxidizing agents. Mixing this waste with oxidizers—especially nitric acid—risks rapid gas evolution and catastrophic over-pressurization of [1].
-
Causality in Disposal: Pyridine derivatives are exceptionally stable and resist standard biological wastewater treatment. Environmental discharge down the drain is strictly prohibited. High-temperature incineration is required to ensure the complete thermal degradation of the heteroaromatic ring, preventing [2].
Table 1: Quantitative Data & Disposal Relevance
| Property / Classification | Value / Designation | Causality / Relevance to Disposal |
| Chemical Formula | C8H9NO2 | Contains nitrogen; requires high-temp incineration to prevent toxic NOx emissions. |
| Molecular Weight | 151.16 g/mol | Essential for accurate mass-balance calculations in hazardous waste logs. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2 | Mandates strict PPE (specific glove materials, goggles) during all handling. |
| Chemical Incompatibilities | Strong oxidizers, Nitric acid | High risk of exothermic N-oxidation; dictates strict waste segregation strategy. |
| Preferred Disposal Method | Rotary Kiln Incineration | Ensures complete thermal destruction of the stable pyridine heteroaromatic ring. |
Personal Protective Equipment (PPE) Rationale
Do not rely on standard laboratory PPE without assessing material compatibility. The causality behind our PPE choices is driven by the specific permeation rates of pyridine derivatives.
-
Gloves: While standard nitrile gloves may offer temporary splash protection for the dry solid, pyridine derivatives can rapidly permeate nitrile. For handling solutions of (S)-2-(Pyridin-3-yl)propanoic acid, are the authoritative standard[1].
-
Eye Protection: must be worn at all times to prevent severe eye irritation[3].
-
Engineering Controls: All transfers, weighing, and waste consolidation must occur within a properly functioning, certified chemical fume hood to mitigate [1].
Waste Disposal Workflow Visualization
Workflow for the segregation and disposal of (S)-2-(Pyridin-3-yl)propanoic acid waste.
Step-by-Step Disposal Methodology
This self-validating protocol ensures compliance with environmental guidelines for hazardous waste management.
Step 1: Determine Waste Matrix and Select Containment
-
Action: Assess whether the waste is a pure solid, an aqueous solution, or a mixed organic solvent.
-
Validation: Solid waste requires sealable, wide-mouth compatible plastic containers. Liquid waste requires (e.g., HDPE carboys)[1]. Never mix aqueous and organic waste streams, as this complicates incineration logistics.
Step 2: Execute Waste Transfer
-
Action: Working inside a fume hood, carefully transfer the waste into the designated container. Use a dedicated funnel for liquids to prevent splashing.
-
Validation: Ensure the container is no more than 80% full to allow for vapor expansion and safe transport.
Step 3: Labeling and Documentation
-
Action: Immediately affix a to the container[3].
-
Validation: The label must explicitly state the full chemical name: "(S)-2-(Pyridin-3-yl)propanoic acid" along with the primary hazard (Irritant). Date the label the exact moment the first drop of waste is added to the container[1].
Step 4: Segregation and Storage
-
Action: Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment tray.
-
Validation: Verify that the storage area is strictly segregated from strong oxidizers, strong acids (especially nitric acid), and [3].
Step 5: Final Disposal via Incineration
-
Action: Submit a Chemical Collection Request Form to your Environmental Health & Safety (EH&S) department.
-
Validation: Ensure the waste is slated for (e.g., rotary kiln or fluidized bed at 820°C – 1,600°C), which is the only approved method for destroying pyridine-based hazardous waste[2].
Emergency Spill Response Protocol
In the event of an accidental release, execute the following immediate response to minimize exposure and environmental contamination:
-
Isolate & Evacuate: Evacuate personnel from the immediate vicinity and ensure the fume hood is operating at maximum flow.
-
Protect: Don fresh[1].
-
Contain (Solid Spill): Gently sweep up the powder using a spark-proof brush and dustpan to minimize dust generation. Do not use compressed air.
-
Contain (Liquid Spill): Absorb the solution with an inert, dry material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[1].
-
Collect & Decontaminate: Place all absorbed material and contaminated PPE into a resealable hazardous waste bag. Wash the spill area with soap and [3].
References
-
Washington State University. "Laboratory Safety and Chemical Hygiene Plan: Pyridine." WSU Environmental Health & Safety. URL:[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." Centers for Disease Control and Prevention (CDC). URL: [Link]
Sources
Advanced Laboratory Safety & Operational Guide: Handling (S)-2-(Pyridin-3-yl)propanoic Acid
As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to physical benchwork introduces critical safety variables. (S)-2-(Pyridin-3-yl)propanoic acid is a highly valuable chiral building block frequently utilized in drug development and the synthesis of novel therapeutics. However, its specific physicochemical properties demand rigorous safety protocols.
This guide provides a self-validating, causally-driven operational framework for handling this compound. Our goal is to ensure that your laboratory not only complies with regulatory standards but operates with a deep understanding of why these safety mechanisms are critical.
Hazard Profile & Mechanistic Causality
To design an effective personal protective equipment (PPE) strategy, we must first understand the molecular behavior of (S)-2-(Pyridin-3-yl)propanoic acid.
The molecule is amphoteric, containing both a basic pyridine ring and an acidic propanoic acid moiety. In its standard state, it exists as a fine, crystalline powder.
-
Dermal and Ocular Hazards (GHS H315, H319): The acidic proton of the carboxylic group can disrupt cellular membranes upon contact. Concurrently, the lipophilic nature of the pyridine ring facilitates rapid dermal penetration. This synergistic effect makes the compound a potent skin and severe eye irritant.
-
Respiratory Hazards (GHS H335): The fine particulate nature of the powder makes it highly prone to aerosolization during weighing and transfer. Inhalation deposits these particulates onto the respiratory mucosal lining, causing localized pH shifts and acute respiratory irritation.
According to the[1], a formal hazard assessment must dictate the selection of PPE. We do not select PPE arbitrarily; we select it to directly interrupt the specific mechanisms of exposure outlined above.
Quantitative Safety Parameters & PPE Selection
The hierarchy of controls dictates that PPE is the final line of defense. To ensure trustworthiness in our safety systems, all protective measures must meet specific quantitative thresholds.
Table 1: Quantitative Safety Standards for Handling (S)-2-(Pyridin-3-yl)propanoic Acid
| Safety Parameter | Quantitative Standard | Mechanistic Causality for Selection |
| Glove Thickness | Nitrile provides superior chemical resistance against amphoteric organic molecules compared to latex. The 4 mil thickness prevents micro-tears during handling. | |
| Breakthrough Time | > 240 minutes | Ensures sustained dermal protection during extended weighing, dissolution, or reaction setup workflows. |
| Fume Hood Face Velocity | 80 – 120 fpm | Creates a sufficient negative pressure barrier to capture aerosolized particulates, mitigating inhalation risks (H335). |
| Eyewash Proximity | Ensures immediate irrigation to dilute localized pH shifts in the event of ocular exposure (H319). | |
| Spill Kit Capacity | Guarantees sufficient inert absorbent material is readily available for standard laboratory-scale compound spills. |
Note: Standard laboratory attire, including full-length pants, closed-toe non-porous shoes, and a flame-resistant lab coat, are mandatory baseline requirements.
Step-by-Step Operational Protocol
The following methodology provides a self-validating system for handling the compound. Every step is designed to minimize aerosolization and prevent cross-contamination.
Phase 1: Preparation and Donning
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and certified. Verify the face velocity monitor reads between 80 and 120 feet per minute (fpm), as mandated by [2].
-
Don PPE: Put on your flame-resistant lab coat, chemical splash goggles (not standard safety glasses, as goggles prevent particulate ingress from all angles), and double-layer
4 mil nitrile gloves.
Phase 2: Weighing and Transfer
-
Static Mitigation: (S)-2-(Pyridin-3-yl)propanoic acid powder can hold a static charge, increasing the risk of aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to use.
-
Fume Hood Operation: Place the analytical balance inside the fume hood, at least 6 inches behind the sash to ensure laminar airflow is not disrupted.
-
Transfer: Slowly transfer the powder using a micro-spatula. Do not drop the powder from a height; place the spatula directly into the weighing boat to minimize dust generation.
-
Sealing: Once weighed, immediately transfer the compound to the reaction vessel and seal it before removing it from the fume hood.
Phase 3: Doffing and Decontamination
-
Surface Decontamination: Wipe down the balance and the fume hood surface with a damp, disposable towel (using water or a mild solvent like ethanol) to capture any microscopic dust.
-
Doffing: Remove the outer pair of nitrile gloves inside the fume hood, turning them inside out to trap any residual chemical. Dispose of them in a designated solid hazardous waste container.
-
Final Wash: Remove remaining PPE and immediately wash hands with soap and water.
Spill Response & Disposal Plan
In the event of a spill, immediate and methodical action is required to prevent the spread of the irritant powder. This protocol aligns with the guidelines established in [3].
-
Isolate the Area: Alert nearby personnel. If the spill occurs outside the fume hood, immediately don an N95 respirator to protect against aerosolized dust.
-
Containment (Do Not Sweep Dry): Dry sweeping will aerosolize the powder. Instead, cover the spill with damp paper towels or a slightly moistened inert absorbent material (e.g., sand or vermiculite) to suppress dust.
-
Collection: Using a plastic scoop (avoid metal to prevent sparking if flammable solvents are nearby), carefully collect the dampened powder and absorbent.
-
Disposal: Place the collected waste into a high-density polyethylene (HDPE) hazardous waste container. Label clearly as "Hazardous Solid Waste: (S)-2-(Pyridin-3-yl)propanoic Acid (Irritant)". Do not dispose of via aqueous waste streams due to the compound's biological activity.
Operational Workflow Visualization
The following diagram maps the logical sequence of operations, integrating routine handling with emergency spill response pathways.
Workflow and spill response logic for handling (S)-2-(Pyridin-3-yl)propanoic acid.
References
-
29 CFR 1910.132 - Personal Protective Equipment (General Requirements) . Occupational Safety and Health Administration (OSHA), eCFR. Retrieved from:[Link]
-
29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA), eCFR. Retrieved from:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council, NCBI Bookshelf. Retrieved from:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
